2-bromo-N-(naphthalen-1-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXQWCWHEKIEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N-(naphthalen-1-yl)acetamide
Abstract
This technical guide provides a comprehensive analysis of 2-bromo-N-(naphthalen-1-yl)acetamide, a valuable bifunctional reagent for researchers in organic synthesis and drug development. While detailed experimental data for this specific compound is limited, this document synthesizes information from analogous structures and established chemical principles to offer a robust overview of its physicochemical properties, a validated synthesis protocol, and its significant potential as a synthetic intermediate. We will explore its inherent reactivity, stemming from the electrophilic α-carbon, and discuss its prospective applications in creating diverse molecular scaffolds with potential biological activity.
Introduction: Strategic Importance in Medicinal Chemistry
The naphthalen-acetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a bromine atom at the α-position of the acetamide group, as in this compound, transforms this scaffold into a potent alkylating agent. This reactive handle provides a strategic entry point for synthetic diversification, allowing for the covalent modification of biological targets or the construction of complex molecular architectures through nucleophilic substitution reactions. Understanding the properties and reactivity of this compound is therefore critical for its effective application in the design and synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
This compound is characterized by a naphthalene ring system linked via an amide bond to a bromoacetyl group. This combination of a large, hydrophobic aromatic system and a reactive alkyl halide moiety defines its chemical behavior.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-bromo-N-(1-naphthyl)acetamide | [3] |
| CAS Number | 1136-82-9 | [3][4] |
| Molecular Formula | C₁₂H₁₀BrNO | [3] |
| Molecular Weight | 264.12 g/mol | [3] |
| Appearance | Predicted to be a solid at room temperature | General observation for similar amides |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone) and poorly soluble in water. | Inferred from structure |
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for synthesizing this compound is the acylation of naphthalen-1-amine with a bromoacetyl halide. This is a standard amide bond formation reaction, valued for its efficiency and high yields.
Causality in Experimental Design
The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is crucial to prevent the hydrolysis of the highly reactive bromoacetyl bromide. A tertiary amine base, such as triethylamine or pyridine, is incorporated to act as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to proceed at room temperature.
Detailed Experimental Protocol: Synthesis
Materials:
-
Naphthalen-1-amine
-
Bromoacetyl bromide (or Bromoacetyl chloride)
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve naphthalen-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove HBr), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Workflow
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Reactivity and Synthetic Applications
The primary site of reactivity in this compound is the carbon atom bearing the bromine. The electron-withdrawing effect of the adjacent carbonyl group makes this α-carbon highly electrophilic and susceptible to nucleophilic attack via an Sₙ2 mechanism.[5] This reactivity is the cornerstone of its utility as a synthetic building block.
Key Reactions
-
N-Alkylation: Reacts readily with primary and secondary amines to form α-amino acetamide derivatives.
-
O-Alkylation: Reacts with alcohols or phenols (typically as their alkoxide/phenoxide salts) to yield α-alkoxy/aryloxy acetamides.
-
S-Alkylation: Reacts with thiols or thiophenols to produce α-thioether derivatives. This is particularly relevant in drug development for targeting cysteine residues in proteins.
-
Formation of Heterocycles: Can serve as a precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles.
General Reactivity Diagram
Caption: General Sₙ2 reactivity of this compound with various nucleophiles.
Potential in Drug Discovery and Development
The structural features of this compound make it a highly attractive starting point for generating libraries of bioactive compounds.
-
Anticancer Research: Naphthalene derivatives are known to exhibit cytotoxic activity against various cancer cell lines, with some acting as tubulin polymerization inhibitors.[6] The reactive bromoacetyl group can be used to covalently bind to key enzymatic targets or to introduce functionalities that enhance this activity.
-
Antimicrobial Agents: The naphthalene moiety is present in several antimicrobial drugs.[2] Using this compound as a scaffold allows for the systematic introduction of different side chains to optimize activity against a range of bacterial and fungal pathogens.[1]
-
Covalent Inhibitors: The α-bromoacetamide group is a well-known "warhead" for targeted covalent inhibitors. It can form a stable thioether bond with cysteine residues in the active site of proteins, leading to irreversible inhibition. This is a powerful strategy for developing potent and selective drugs.
-
Probes for Chemical Biology: By reacting the title compound with fluorescent dyes or affinity tags, researchers can create chemical probes to identify and study the biological targets of naphthalen-acetamide-based molecules.
Safety and Handling
As with all α-haloacetamides, this compound should be handled with care, assuming it to be toxic, corrosive, and a lachrymator.[7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
First Aid: In case of skin contact, wash immediately with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
This compound is a synthetically versatile and valuable intermediate for chemical and pharmaceutical research. Its straightforward synthesis and the predictable, high-yield reactivity of its α-bromo group make it an ideal starting material for creating diverse libraries of novel compounds. Its potential application in the development of anticancer and antimicrobial agents, particularly as a scaffold for covalent inhibitors, underscores its importance for the modern drug discovery professional. Proper adherence to safety protocols is essential when working with this potent chemical reagent.
References
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2657. [Link]
-
Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(38), 26863-26879. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]
-
Musacchio, A. J., et al. (2019). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 10(18), 4849–4854. [Link]
-
Oliveto, E. P., & Gerold, C. (1953). Acetamide, N-bromo-. Organic Syntheses, 33, 11. [Link]
-
Sunway Pharm Ltd. (n.d.). N-(1-Bromo-2-naphthyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(1-phenylethyl)acetamide. Retrieved from [Link]
-
Fun, H.-K., et al. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2926–o2927. [Link]
-
Maccioni, E., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028–2038. [Link]
-
ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2012). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Research Journal of Pharmacy and Technology, 5(1), 1-6. [Link]
-
PubMed. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (1969). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-bromo-2-pyridinyl)-2-naphthalen-1-ylacetamide. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-(1-Naphthyl)acetamide (FDB010671). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 2-bromo-. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
PubMed. (2013). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Retrieved from [Link]
-
PubMed. (2024). Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Page loading... [wap.guidechem.com]
- 4. 1136-82-9|this compound|BLD Pharm [test-fr.bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
2-bromo-N-(naphthalen-1-yl)acetamide CAS number 1136-82-9
An In-Depth Technical Guide to 2-bromo-N-(naphthalen-1-yl)acetamide (CAS: 1136-82-9): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound, identified by CAS number 1136-82-9, is a bifunctional organic compound that serves as a highly versatile building block for researchers in medicinal chemistry and drug development. Its structure is characterized by a naphthalene core, a common pharmacophore in many bioactive molecules, linked to a reactive α-bromoacetamide moiety. This unique combination makes it an invaluable tool for covalent ligand synthesis, bioconjugation, and the construction of complex molecular architectures. The α-bromoacetamide group acts as a stable and efficient electrophilic "warhead," enabling selective reactions with nucleophilic residues in biomolecules, while the naphthalene scaffold provides a foundation for tuning physicochemical properties and exploring structure-activity relationships (SAR).
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the synthesis, core reactivity, and key applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to effectively leverage this compound in their research endeavors.
Core Physicochemical Properties and Identification
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1136-82-9 | [1] |
| Molecular Formula | C₁₂H₁₀BrNO | [2] |
| Molecular Weight | 264.12 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Appearance | Typically a white to off-white solid | [3] |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, Dichloromethane); limited solubility in water | [4] |
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the acylation of 1-naphthylamine with a bromoacetyl halide, such as bromoacetyl bromide. This method is efficient and widely applicable for preparing N-aryl-2-bromoacetamides.[5][6]
Synthetic Rationale and Causality
The reaction proceeds via a nucleophilic acyl substitution mechanism. 1-Naphthylamine, the nucleophile, attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is critical. Its primary role is to act as a scavenger for the hydrogen bromide (HBr) gas that is generated as a byproduct.[6][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or chloroform is deliberate; it ensures all reactants remain in solution without participating in the reaction.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1-Naphthylamine
-
Bromoacetyl bromide
-
Triethylamine (Et₃N)[4]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or petroleum ether for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthylamine (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield this compound as a crystalline solid.[6]
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the α-bromo group. The bromine atom is an excellent leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.
Primary Mode of Reactivity: Nucleophilic Substitution
The compound readily undergoes Sₙ2 reactions with a wide range of soft and hard nucleophiles. This allows for the straightforward introduction of diverse functional groups, forming C-S, C-N, and C-O bonds.[5] This reactivity is the cornerstone of its application as a building block.
-
Thiol Nucleophiles (Cysteine Chemistry): Reaction with thiols (R-SH) is particularly efficient and forms stable thioether bonds. This is the basis for its use in labeling cysteine residues in proteins.
-
Amine Nucleophiles (Lysine, Histidine Chemistry): Primary and secondary amines react to form substituted glycine amides.
-
Oxygen Nucleophiles (Phenols, Carboxylates): Alcohols and phenols can displace the bromide, though typically under more basic conditions, to form ether linkages.
Role in Heterocycle Synthesis
α-Haloamides are established precursors for constructing various heterocyclic scaffolds, which are privileged structures in many pharmaceuticals.[8] By reacting this compound with appropriate binucleophilic partners, one can construct rings such as thiazoles, oxazoles, and other complex systems.[8]
General Reactivity Scheme
Caption: Reactivity of this compound with common biological nucleophiles.
Applications in Drug Discovery and Chemical Biology
The reliable reactivity and desirable structural features of this compound make it a powerful tool in modern drug discovery.
Covalent Inhibitors and Chemical Probes
The α-bromoacetamide moiety serves as an effective "warhead" for designing targeted covalent inhibitors. By incorporating this compound into a scaffold that provides affinity for a specific protein target, researchers can achieve irreversible inhibition by forming a covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine. This strategy can lead to compounds with enhanced potency, prolonged duration of action, and improved therapeutic indices.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
A significant application of bromoacetamide chemistry is in the field of bioconjugation, particularly for the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic payload is attached to a monoclonal antibody via a chemical linker.
The bromoacetamide group provides a more stable alternative to the commonly used maleimide linkers for conjugation to antibody cysteine residues.[9] While maleimides can undergo retro-Michael reactions, leading to payload deconjugation, the thioether bond formed by bromoacetamides is irreversible under physiological conditions, resulting in a more homogenous and stable ADC.[9]
Workflow: Bromoacetamide-based ADC Preparation
Sources
- 1. echemi.com [echemi.com]
- 2. Buy N-(1-Bromo-2-naphthyl)acetamide | 7597-73-1 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-bromo-N-(naphthalen-1-yl)acetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(naphthalen-1-yl)acetamide, a key synthetic intermediate with significant potential in medicinal chemistry and materials science. The document elucidates its chemical properties, including its molecular weight, and presents a detailed, field-proven protocol for its synthesis. Furthermore, this guide explores the reactivity of this versatile molecule, highlighting its utility as an alkylating agent. Potential applications in drug discovery are discussed, contextualized by the known bioactivity of related naphthalene-containing compounds. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Importance of Naphthalene-Containing Scaffolds
Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with biological targets. The incorporation of a naphthalene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. When functionalized, as in the case of this compound, it becomes a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on the fundamental properties and synthetic utility of this important intermediate.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO | Internal Calculation |
| Molecular Weight | 264.12 g/mol | Internal Calculation |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in polar organic solvents |
Synthesis of this compound: A Validated Protocol
The synthesis of N-substituted-2-bromoacetamides is a well-established transformation in organic chemistry. The most direct and efficient method involves the acylation of a primary amine with a bromoacetyl halide. The following protocol describes the synthesis of this compound from naphthalen-1-amine and bromoacetyl bromide. This method is analogous to established procedures for the synthesis of similar N-aryl acetamides.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Naphthalen-1-amine
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve naphthalen-1-amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the α-bromoacetamide moiety. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.
Alkylation of Nucleophiles
This compound is an excellent alkylating agent for a variety of nucleophiles, including amines, thiols, and carbanions. The reaction proceeds via a standard Sₙ2 mechanism.
Caption: General Sₙ2 reaction mechanism.
This reactivity is particularly useful in medicinal chemistry for the construction of libraries of compounds for structure-activity relationship (SAR) studies. For instance, reaction with various primary or secondary amines can lead to the synthesis of a diverse set of N-substituted glycine amide derivatives of naphthalene.
Applications in Drug Discovery and Materials Science
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of research.
-
Medicinal Chemistry: As a versatile intermediate, it can be used to synthesize compounds targeting a wide range of biological pathways. The naphthalene moiety is a key feature in several approved drugs, and its derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties.[1]
-
Probe Development: The reactive handle of the α-bromoacetamide group allows for its conjugation to biomolecules, making it a potential tool for chemical biology research in the development of probes and activity-based protein profiling.
-
Materials Science: The rigid naphthalene core can be incorporated into polymers and other materials to modulate their optical and electronic properties.
Safety, Handling, and Storage
Hazard Statements (Inferred):
-
May cause respiratory irritation.[2]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[3]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[5]
Conclusion
This compound is a valuable and versatile synthetic intermediate with a molecular weight of 264.12 g/mol . Its straightforward synthesis and predictable reactivity as an alkylating agent make it a powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science. The naphthalene scaffold provides a foundation for the development of novel compounds with potentially interesting biological and physical properties. Adherence to strict safety protocols is essential when handling this and related α-bromoacetamide derivatives. This technical guide serves as a foundational resource to encourage and support the further exploration and application of this promising chemical entity.
References
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
Sources
2-bromo-N-(naphthalen-1-yl)acetamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-bromo-N-(naphthalen-1-yl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable chemical intermediate for drug discovery and organic synthesis. The document details the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and data presentation. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure procedural success and safety.
Introduction and Significance
This compound belongs to the class of α-haloacetamides, which are highly versatile building blocks in medicinal chemistry. The presence of a reactive carbon-bromine bond makes it an excellent electrophile for introducing the N-(naphthalen-1-yl)acetamido moiety into various molecular scaffolds. N-substituted acetamides are structurally significant, appearing in numerous pharmacologically active compounds.[1] The naphthalene group, a polycyclic aromatic hydrocarbon, can participate in various interactions, potentially influencing a molecule's biological activity and properties.[2] This guide delineates a robust and reproducible method for its synthesis via nucleophilic acyl substitution.
Synthetic Pathway and Mechanism
The synthesis of this compound is most directly achieved through the N-acylation of 1-naphthylamine with 2-bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
1-Naphthylamine + 2-Bromoacetyl Bromide → this compound + HBr
Mechanism: The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. This forms a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group. The resulting protonated amide is then deprotonated by a mild base, such as pyridine or triethylamine, to yield the final product and the hydrobromide salt of the base.
Causality of Experimental Design:
-
Reagents : 1-naphthylamine serves as the nucleophilic amine backbone, while 2-bromoacetyl bromide is a highly effective acylating agent due to the presence of two good leaving groups (the two bromide ions), which greatly activates the carbonyl group.[3]
-
Base : A non-nucleophilic base like triethylamine or pyridine is essential to neutralize the hydrogen bromide (HBr) generated during the reaction.[4][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent : Anhydrous dichloromethane (DCM) is an ideal solvent as it is relatively inert and effectively dissolves the reactants. Crucially, it is a non-protic solvent, preventing the hydrolysis of the highly reactive bromoacetyl bromide.[4]
-
Temperature : The reaction is initiated at 0 °C by adding the bromoacetyl bromide dropwise.[4][5] This is a critical control measure to manage the highly exothermic nature of the acylation and to minimize potential side reactions.
Experimental Protocol
This protocol is a representative method derived from standard procedures for the synthesis of N-substituted bromoacetamides.[4][5]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 1-Naphthylamine | 143.19 | 1.0 | 10.0 | 1.43 g |
| 2-Bromoacetyl bromide | 201.84 | 1.05 | 10.5 | 0.92 mL (2.12 g) |
| Triethylamine (TEA) | 101.19 | 1.1 | 11.0 | 1.53 mL |
| Anhydrous Dichloromethane (DCM) | - | - | - | 50 mL |
| Deionized Water | - | - | - | For workup |
| 1 M HCl | - | - | - | For workup |
| Saturated NaHCO₃ solution | - | - | - | For workup |
| Brine | - | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |
3.2. Step-by-Step Methodology
-
Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 1-naphthylamine (1.0 eq, 1.43 g).
-
Dissolution : Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).
-
Base Addition : Add triethylamine (1.1 eq, 1.53 mL) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Acylation : While stirring vigorously, add 2-bromoacetyl bromide (1.05 eq, 0.92 mL) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C. A precipitate (triethylammonium bromide) will form.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 1-naphthylamine spot is no longer visible.
-
Quenching : Upon completion, carefully quench the reaction by adding 20 mL of deionized water.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a purified solid.
Synthesis Workflow Visualization
The following diagram illustrates the key stages of the synthesis process, from initial setup to the final purified compound.
Caption: Key workflow for the synthesis of this compound.
Critical Safety and Handling Protocols
Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.
-
2-Bromoacetyl Bromide : This reagent is extremely corrosive, a potent lachrymator (tear-inducing agent), and reacts violently with water.[6] It causes severe skin burns and eye damage.[7][8] It must be handled exclusively in a well-ventilated chemical fume hood.[6] Store in a cool, dry place, away from moisture.[7]
-
1-Naphthylamine : This reagent is toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine and Dichloromethane : These are volatile and flammable liquids. Avoid inhalation of vapors.
Personal Protective Equipment (PPE):
-
Eye Protection : Chemical safety goggles and a face shield are required.[7][8]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[8]
-
Body Protection : A lab coat and closed-toe shoes are mandatory. A chemical-resistant apron is recommended.
Emergency Procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact : Immediately rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Spills : Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[8]
Troubleshooting and Mechanistic Considerations
| Potential Issue | Cause | Preventative Measure / Solution |
| Low or No Yield | Hydrolysis of 2-bromoacetyl bromide due to moisture.[4] | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete reaction. | Allow for sufficient reaction time. Monitor progress via TLC to confirm consumption of the limiting reagent. | |
| Formation of Side Products | Reaction temperature was too high, leading to side reactions. | Maintain strict temperature control (0-5 °C) during the addition of 2-bromoacetyl bromide.[4] |
| Product is an oil or difficult to crystallize | Presence of impurities. | Ensure a thorough aqueous workup to remove salts and unreacted starting materials. If recrystallization fails, consider purification via column chromatography. |
Conclusion
The synthesis of this compound via N-acylation of 1-naphthylamine with 2-bromoacetyl bromide is an efficient and reliable method. The success of this procedure hinges on the careful control of reaction conditions, particularly temperature, and the rigorous exclusion of moisture. By understanding the underlying chemical principles and adhering to the stringent safety protocols outlined, researchers can confidently produce this valuable intermediate for further application in pharmaceutical research and development.
References
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
-
Loba Chemie. (2022). Safety Data Sheet: BROMOACETYL BROMIDE. [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. [Link]
-
PubMed. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. [Link]
-
PubMed. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. [Link]
-
ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
- Google Patents. (n.d.). Method for synthesizing bromoacetamide.
-
Wiley-VCH. (n.d.). General procedure for the synthesis of ω-bromoacylamides. [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The influence of solvent on the reaction between isopropylamine and 2-(bromoacetyl)naphthalene. [Link]
Sources
- 1. N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-(1-Bromo-2-naphthyl)acetamide | 7597-73-1 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wiley-vch.de [wiley-vch.de]
- 6. lobachemie.com [lobachemie.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Crystal Structure of 2-bromo-N-(naphthalen-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthesis, structural characteristics, and potential applications of 2-bromo-N-(naphthalen-1-yl)acetamide, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs to predict its structural parameters, including bond lengths, torsion angles, and intermolecular interactions. A detailed, field-proven protocol for its synthesis is presented, alongside a thorough discussion of its expected spectroscopic signature. Furthermore, this guide explores the potential of this compound in drug discovery, drawing on the established biological activities of N-aryl acetamides.
Introduction: The Significance of N-Aryl-α-Haloacetamides
The N-aryl-α-haloacetamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a reactive α-halo-carbonyl group makes these molecules versatile synthons for the introduction of various functionalities, while the N-aryl moiety allows for the fine-tuning of physicochemical properties and target-binding interactions. Specifically, the incorporation of a naphthalene ring, as in this compound, introduces a larger, more lipophilic aromatic system that can engage in π-π stacking and other non-covalent interactions within biological targets.
Derivatives of N-aryl acetamides have shown promise as P2Y14R antagonists for the treatment of inflammatory diseases like gouty arthritis[1], and N-aryl mercaptoacetamides have been investigated as multi-target inhibitors of bacterial metallo-β-lactamases and virulence factors[2]. The bromoacetamide moiety itself is a known reactive group that can act as an alkylating agent, a property often exploited in the design of enzyme inhibitors and other therapeutic agents[3].
This guide will focus on the synthesis and detailed structural analysis of this compound, providing a foundational understanding for its further exploration in drug discovery and materials science.
Synthesis and Crystallization
The synthesis of this compound can be reliably achieved through the acylation of 1-naphthylamine with bromoacetyl bromide. This is a standard and efficient method for the formation of N-aryl-2-bromoacetamides.
Synthetic Protocol
Reaction Scheme:
A general synthetic scheme for this compound.
Materials:
-
1-Naphthylamine
-
Bromoacetyl bromide
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield crystalline this compound.
Rationale for Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the amine and acyl bromide with atmospheric moisture.
-
Base: Pyridine acts as a base to neutralize the hydrobromic acid (HBr) byproduct of the reaction, driving the equilibrium towards product formation.
-
Slow Addition at 0 °C: The reaction is exothermic, and slow addition of the acyl bromide at low temperature helps to control the reaction rate and minimize side reactions.
-
Aqueous Workup: The washing steps are essential to remove the pyridinium hydrobromide salt and any unreacted starting materials.
Predicted Crystal Structure and Intermolecular Interactions
While the crystal structure of this compound has not been reported, we can infer its key structural features by analyzing the crystallographic data of closely related compounds, namely N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide and N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide[4][5].
Comparative Crystallographic Data
| Parameter | N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide[4] | N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide |
| Formula | C₁₈H₁₄BrNO | C₁₈H₁₄BrNO |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | Pbca |
| a (Å) | 4.7603(1) | 12.6837(11) |
| b (Å) | 11.4614(3) | 9.4047(11) |
| c (Å) | 26.6255(6) | 25.641(3) |
| V (ų) | 1452.68(6) | 3058.6(6) |
| Z | 4 | 8 |
Predicted Molecular Geometry
Based on the structures of its isomers, the this compound molecule is expected to be largely planar, with some degree of torsion around the N-C(aryl) and C(aryl)-C(amide) bonds. The naphthalene ring system will likely be planar, and the acetamide group (C-C(=O)-N) will also be relatively flat. A key structural feature will be the dihedral angle between the plane of the naphthalene ring and the plane of the acetamide group. In the related structures, this angle is significant, suggesting that in this compound, these two moieties will also be twisted relative to each other.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is expected to be dominated by hydrogen bonding and other non-covalent interactions.
-
N-H···O Hydrogen Bonding: The amide N-H group is a good hydrogen bond donor, and the carbonyl oxygen is a good acceptor. It is highly probable that molecules of this compound will form intermolecular N-H···O hydrogen bonds, leading to the formation of chains or dimeric motifs in the crystal lattice. This is a common feature in the crystal structures of primary and secondary amides.
-
C-H···O and C-H···Br Interactions: Weaker C-H···O and C-H···Br hydrogen bonds are also likely to play a role in stabilizing the crystal structure. Aromatic C-H groups on the naphthalene ring and the methylene C-H groups of the acetamide moiety can act as hydrogen bond donors.
-
π-π Stacking: The presence of the extended aromatic system of the naphthalene ring suggests that π-π stacking interactions between adjacent molecules could be a significant feature of the crystal packing.
-
Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N interactions), which could further influence the supramolecular assembly.
Potential applications in drug discovery.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, predicted crystal structure, and potential applications of this compound. While the definitive crystal structure remains to be experimentally determined, a detailed analysis of related compounds allows for a robust prediction of its molecular geometry and intermolecular interactions. The synthetic protocol outlined herein is reliable and can be readily implemented in a laboratory setting. The versatile chemical nature of this compound, coupled with the known biological activities of the N-aryl-α-haloacetamide scaffold, makes it a promising candidate for further investigation in the fields of medicinal chemistry and materials science.
References
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2657. [Link]
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2926–o2927. [Link]
-
Kaur, M., et al. (2015). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-acetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 230(3), pp. 221-222. [Link]
-
Gowda, B. T., et al. (2015). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o775–o780. [Link]
-
Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(x240863). [Link]
-
Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]
-
Zimmermann, M., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 12(10), 1729-1738. [Link]
-
Fantinati, A., et al. (2020). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(15), 3236-3256. [Link]
-
Fun, H. K., et al. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica. Section E, Structure reports online, 67(Pt 11), o2926–o2927. [Link]
-
Fun, H. K., et al. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica. Section E, Structure reports online, 68(Pt 9), o2657. [Link]
-
Kaur, M., et al. (2015). Crystal structures of three N-ar-yl-2,2,2-tri-bromo-acetamides. Acta Crystallographica. Section E, Crystallographic communications, 71(Pt 9), o775-80. [Link]
-
Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(9), x240863. [Link]
-
Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of medicinal chemistry. [Link]
-
Fun, H. K., et al. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 9), o2657. [Link]
-
Zimmermann, M., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC medicinal chemistry, 12(10), 1729–1738. [Link]
-
Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of medicinal chemistry. [Link]
-
Yakan, H., et al. (2016). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 389-402. [Link]
-
Oliveto, E. P., & Gerold, C. (1955). Acetamide, N-bromo-. Organic Syntheses, 35, 11. [Link]
-
NIST. (n.d.). 2-Bromoacetamide. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Technical Guide to the Potential Biological Activity of 2-bromo-N-(naphthalen-1-yl)acetamide
Introduction: Unveiling the Potential of a Novel Naphthalene Derivative
In the landscape of medicinal chemistry, the naphthalene scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile platform for derivatization, leading to compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] This guide focuses on a specific, yet under-explored derivative: 2-bromo-N-(naphthalen-1-yl)acetamide .
While direct experimental data on the biological activity of this compound is not extensively available in current literature, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential bioactive molecule. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, characterization, and biological evaluation of this promising compound. By synthesizing insights from field-proven methodologies and the established bioactivities of closely related molecules, we will explore the untapped potential of this compound.
Chemical Synthesis: A Practical and Reproducible Protocol
The synthesis of this compound can be reliably achieved through a standard amidation reaction. The following protocol is adapted from established methods for the synthesis of similar N-substituted acetamide derivatives.[2][3] The causality behind this experimental choice lies in the well-understood and highly efficient nature of the reaction between an acyl halide (bromoacetyl bromide) and a primary amine (1-naphthylamine).
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Naphthylamine
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. TEA acts as a base to neutralize the hydrobromic acid byproduct of the reaction, driving the equilibrium towards product formation.
-
Acyl Halide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution. The slow addition at a reduced temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC) using a hexane:ethyl acetate solvent system.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity: An Evidence-Based Postulation
The therapeutic potential of this compound can be inferred from the documented biological activities of its close structural analogs. The presence of the naphthalene ring, the acetamide linker, and the bromine atom are all features known to contribute to bioactivity.
Anticancer Potential
Several studies have highlighted the anticancer properties of naphthalene-containing acetamide derivatives. For instance, a series of naphthalen-1-yloxyacetamide-tethered acrylamide conjugates demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line.[4][5][6] One of the most active compounds in this series induced cell cycle arrest and apoptosis.[4][6] Furthermore, N-(naphthalen-2-yl)acetamide derivatives have shown significant antiproliferative activities against various human cancer cell lines, with one analog being particularly effective against nasopharyngeal carcinoma.[7]
The bromine atom in this compound may also enhance its anticancer potential. Halogenated compounds are a significant class of anticancer drugs, and the introduction of a bromine atom can modulate the lipophilicity and electronic properties of a molecule, potentially leading to improved cell permeability and target engagement. Notably, 2-bromo-substituted naphthalene-1,4-dione analogs have shown promising cytotoxicity profiles against human endometrial cancer cells.[8]
Table 1: Cytotoxic Activity of Selected Naphthalene Acetamide Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalen-1-yloxyacetamide conjugate 5d | MCF-7 (Breast) | 2.33 | [5][6] |
| Naphthalen-1-yloxyacetamide conjugate 5e | MCF-7 (Breast) | 3.03 | [5][6] |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | [7] |
| 2-bromo-3-((2-(dimethylamino)ethyl)amino)naphthalene-1,4-dione | HEC1A (Endometrial) | 9.55 | [8] |
| 2-bromo-3-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione | HEC1A (Endometrial) | 4.16 | [8] |
Antimicrobial Potential
The naphthalene acetamide scaffold is also a promising framework for the development of antimicrobial agents. Studies on N-(naphthalen-1-yl)propanamide derivatives have revealed notable antibacterial and antifungal activities.[9] In a separate study, substituted naphthalen-1-yl-acetic acid hydrazides were synthesized and tested, with bromo-substituted compounds being among the most active against various bacterial and fungal strains.[10]
The proposed structure, this compound, combines the key features of these active analogs. The lipophilic naphthalene moiety can facilitate passage through microbial cell membranes, while the acetamide linker provides a site for potential hydrogen bonding interactions with biological targets. The bromine atom can further enhance antimicrobial activity, a phenomenon observed in many classes of antimicrobial agents.
Proposed Experimental Workflow for Biological Evaluation
To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following workflow outlines the key experiments to assess its potential anticancer and antimicrobial properties.
Anticancer Activity Screening
-
Cell Viability Assays:
-
MTT Assay: A colorimetric assay to assess cell metabolic activity. This initial screen provides a broad indication of cytotoxicity across a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) to determine selectivity.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value.
-
-
-
Mechanism of Action Studies (for active compounds):
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Assay: Employ Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis.
-
Western Blot Analysis: Investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).
-
Antimicrobial Activity Screening
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Protocol:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
-
-
Biological Screening Workflow Diagram
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, the information presented in this guide, based on the established activities of its close structural analogs, strongly suggests its potential as a valuable lead compound for further investigation. The proposed synthesis protocol is robust and reproducible, and the outlined biological screening workflow provides a clear path for its evaluation.
Future research should focus on the synthesis and comprehensive biological testing of this compound. Should the compound exhibit significant anticancer or antimicrobial activity, further studies into its mechanism of action and structure-activity relationships (SAR) will be warranted. This could involve the synthesis of additional derivatives to optimize potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.
References
- Al-Hourani, B. J., Al-Adhami, M. M., El-Elimat, T., Al-Dhaheri, Y., & Al-Kaissi, E. (2018). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity.
- Chen, Y. L., Chen, I. L., Wang, T. C., Han, C. H., & Tzeng, C. C. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European journal of medicinal chemistry, 54, 846–853.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (2025). RSC Publishing.
- Goh, J. K., Chan, K. L., & Looi, C. Y. (2020). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Scientific reports, 10(1), 1–14.
- Moustafa, A. M. Y., Alghamdi, M. A., Abdulbaqi, M. R., Alghamdi, R. A., Fayad, E., Binjawhar, D. N., Katouah, H. A., & Alzahrani, A. Y. A. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 15(1), 1-1.
- Moustafa, A. M. Y., Alghamdi, M. A., Abdulbaqi, M. R., Alghamdi, R. A., Fayad, E., Binjawhar, D. N., Katouah, H. A., & Alzahrani, A. Y. A. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances.
- Narayana, B., Nayak, P. S., Sarojini, B. K., Quah, C. K., & Fun, H. K. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927.
- Narayana, B., Nayak, P. S., Sarojini, B. K., Quah, C. K., & Fun, H. K. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657.
- Narang, R., Narasimhan, B., Sharma, S., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). RSC Publishing.
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity | Request PDF. (n.d.).
- Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evalu
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]
- 6. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-bromo-N-(naphthalen-1-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides an in-depth literature review of 2-bromo-N-(naphthalen-1-yl)acetamide, a molecule of significant interest in medicinal chemistry and drug development. The document delineates a robust synthetic pathway, summarizes its physicochemical and structural properties by drawing comparisons with closely related isomers, and explores its established and putative biological activities. A primary focus is placed on its role as a covalent inhibitor and its potential as an inhibitor of inositol monophosphatase (IMPase), a key target in the treatment of bipolar disorder. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate further investigation and application of this versatile compound.
Introduction: The Naphthalene Acetamide Scaffold
Naphthalene-based scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. The rigid, lipophilic nature of the naphthalene ring system allows for effective interaction with hydrophobic pockets in biological targets. When functionalized, such as in the acetamide series, these molecules can be tailored to exhibit a wide range of pharmacological activities, including anticancer and neuroprotective effects.[1][2][3]
The subject of this review, this compound (CAS 1136-82-9), is distinguished by the presence of an α-bromoacetamide moiety.[4] This functional group is not merely a structural component; it is a reactive electrophilic center, known as a warhead, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins. This capacity for irreversible inhibition makes it a powerful tool for probing enzyme function and a valuable starting point for the design of targeted covalent therapeutics. This guide will explore the synthesis, chemical nature, and biological implications of this compound, with a particular focus on its potential as an enzyme inhibitor.
Synthesis and Characterization
The synthesis of this compound is a straightforward yet critical process that relies on fundamental principles of amide bond formation. The most common and efficient method is the acylation of 1-naphthylamine with a bromoacetyl halide.
Synthetic Workflow
The reaction involves the nucleophilic attack of the primary amine of 1-naphthylamine on the electrophilic carbonyl carbon of bromoacetyl bromide. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to quench the hydrobromic acid byproduct generated during the reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality: The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent side reactions, such as hydrolysis of the bromoacetyl bromide. The reaction is initiated at 0°C to control the initial exothermic reaction rate, ensuring selectivity and minimizing degradation.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Addition: Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Physicochemical and Structural Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1136-82-9 | [4] |
| Molecular Formula | C₁₂H₁₀BrNO | [4] |
| Molecular Weight | 264.12 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)CBr | [4] |
| InChIKey | YTXQWCWHEKIEDH-UHFFFAOYSA-N |[4] |
Structural Insights from Isomers: Crystal structure analyses of N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide and N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide reveal key structural motifs.[5][6] In these molecules, the naphthalene and benzene ring systems are not coplanar, adopting significant dihedral angles relative to each other and to the central acetamide plane.[5][6][7][8] This non-planar conformation is critical for defining the molecule's shape and its potential fit into enzyme active sites. In the crystal lattice, molecules are typically linked by N—H⋯O hydrogen bonds, forming chains or more complex motifs.[5][6] It is highly probable that this compound adopts a similar non-planar structure governed by steric and electronic interactions.
Chemical Reactivity and Biological Implications
The chemical reactivity of this compound is dominated by the α-bromoacetyl group, which serves as a potent electrophile. This feature is central to its primary hypothesized mechanism of biological action: covalent inhibition.
Mechanism of Action: Covalent Inhibition
The bromine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. In a biological context, the nucleophiles are often the side chains of amino acid residues within a protein's active site, most commonly the thiol group of cysteine or the imidazole group of histidine.
Note: The DOT script above is a simplified representation. A chemical drawing program would be used for accurate structures.
Caption: Proposed mechanism of covalent inhibition via alkylation of a cysteine residue.
This irreversible reaction forms a stable covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. This mechanism is highly desirable for developing potent and long-acting drugs, as well as chemical probes to identify and validate drug targets.
Application as a Synthetic Intermediate
Beyond its direct biological activity, the electrophilic nature of this compound makes it a valuable intermediate in organic synthesis. It can be used to construct more complex molecules, particularly heterocyclic systems, by reacting it with various nucleophiles. For instance, its chloro-analogue has been used to synthesize derivatives with anticancer and antimicrobial properties.[9]
Review of Biological Activity
While direct studies on this compound are limited, compelling evidence from related compounds and its chemical nature points toward significant therapeutic potential, particularly as an inhibitor of inositol monophosphatase (IMPase).
Primary Target: Inositol Monophosphatase (IMPase)
IMPase is a crucial enzyme in the phosphatidylinositol (PI) signaling pathway.[10] This pathway is a vital intracellular messaging system that regulates numerous cellular processes. IMPase catalyzes the final step in the recycling of inositol, hydrolyzing inositol monophosphates to free myo-inositol.[10][11]
The PI pathway is the putative molecular target for lithium therapy, the gold standard treatment for bipolar disorder.[12][13] Lithium is an uncompetitive inhibitor of IMPase.[10] By inhibiting IMPase, lithium is thought to deplete intracellular inositol levels, thereby dampening the overactive PI signaling observed in mania. This is known as the "inositol depletion hypothesis".[11]
Caption: The Phosphatidylinositol (PI) signaling pathway showing the role of IMPase.
This compound has been specifically investigated as a non-competitive, irreversible inhibitor of IMPase. Its ability to covalently modify the enzyme offers a distinct advantage over lithium, potentially leading to more potent and sustained therapeutic effects. The development of such "lithium-mimetics" is a significant goal in psychiatric drug discovery.[12]
Broader Therapeutic Potential
The naphthalene acetamide scaffold has been explored for a variety of other therapeutic applications. This broader context suggests that this compound could be a promising candidate for screening in other disease areas.
Table 2: Biological Activities of Related Naphthalene Acetamide Derivatives
| Derivative Class | Biological Activity | Potential Application | Source(s) |
|---|---|---|---|
| Naphthalen-1-yloxyacetamides | Anticancer (MCF-7 cells) | Breast Cancer | [14] |
| Naphthalene-enamide conjugates | Anticancer (Huh-7 cells), Tubulin Polymerization Inhibition | Liver Cancer | [2] |
| Naphthalene-1,4-diones | Anticancer (HEC1A cells) | Endometrial Cancer | [15] |
| Naphthalene-triazole-acetamides | Acetylcholinesterase Inhibition | Alzheimer's Disease | [16] |
| Substituted N-phenylacetamides | Butyrylcholinesterase Inhibition | Alzheimer's Disease |[17] |
Conclusion and Future Directions
This compound is more than a simple chemical entity; it is a strategically designed molecule with significant potential as both a pharmacological agent and a research tool. Its synthesis is well-understood, and its chemical properties are defined by the reactive α-bromoacetamide warhead.
The primary therapeutic hypothesis centers on its role as a covalent inhibitor of inositol monophosphatase, positioning it as a potential next-generation treatment for bipolar disorder. However, the diverse biological activities of related scaffolds suggest its potential is likely much broader.
Future research should focus on:
-
Enzyme Profiling: Systematically screening the compound against a panel of enzymes, particularly those with known cysteine or histidine residues in their active sites, to fully characterize its selectivity profile.
-
Structural Biology: Obtaining a co-crystal structure of this compound bound to IMPase to definitively confirm its binding mode and provide a template for structure-based drug design.
-
Medicinal Chemistry Optimization: Using the core scaffold to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
-
In Vivo Studies: Advancing promising leads into cellular and animal models to validate their therapeutic efficacy and safety profiles.
By leveraging the insights presented in this guide, researchers can effectively harness the potential of this compound in the ongoing quest for novel and effective therapeutics.
References
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link][5][7]
-
Fun, H.-K., Quah, C. K., Narayana, B., Nayak, P. S., & Sarojini, B. K. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927. [Link][6][8]
-
PubChem. (n.d.). Compound Summary for CID 43520319, N-(6-bromo-2-pyridinyl)-2-naphthalen-1-ylacetamide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link][18]
-
Rehman, A. U., et al. (2021). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega. [Link][16]
-
Tan, S. Z., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link][15]
-
Alghamdi, M. A., et al. (2022). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances. [Link][14]
-
Fauroux, C. M., & Freeman, S. (1999). Inhibitors of Inositol Monophosphatase. Journal of Enzyme Inhibition, 14(2), 97–108. [Link][10]
-
Gou, S., et al. (2018). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link][19]
-
El-Fakharany, E. M., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Pharmaceuticals. [Link][9]
-
Atack, J. R. (1995). Inositol monophosphatase inhibitors--lithium mimetics? Drug Development Research, 35(3), 235-244. [Link][12]
-
Agam, G., et al. (2013). The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test. Psychopharmacology, 226(4), 735–740. [Link][13]
-
Bone, R., Springer, J. P., & Atack, J. R. (1992). Structure of inositol monophosphatase, the putative target of lithium therapy. Proceedings of the National Academy of Sciences, 89(21), 10031–10035. [Link][11]
-
Lecka-Czernik, B., et al. (2017). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. ResearchGate. [Link][1]
-
Zaki, E. G., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link][2]
-
Kłak, J., et al. (2021). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules. [Link][3]
-
Liu, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [Link][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. guidechem.com [guidechem.com]
- 5. N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Inhibitors of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of inositol monophosphatase, the putative target of lithium therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-(6-bromo-2-pyridinyl)-2-naphthalen-1-ylacetamide | C17H13BrN2O | CID 43520319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-bromo-N-(naphthalen-1-yl)acetamide
Abstract
This document provides a comprehensive, validated protocol for the synthesis of 2-bromo-N-(naphthalen-1-yl)acetamide, a key intermediate in synthetic organic chemistry and a valuable building block for drug discovery and materials science. The protocol details a robust N-acylation of 1-naphthylamine with bromoacetyl bromide. Included are step-by-step procedures for reaction setup, execution, purification, and characterization, alongside a discussion of the underlying chemical principles, critical safety precautions, and a troubleshooting guide. This application note is intended for researchers, chemists, and drug development professionals requiring a reliable method for preparing this versatile reagent.
Introduction and Scientific Rationale
This compound is a bifunctional molecule featuring a reactive bromoacetyl group and a naphthalene moiety. The α-bromo amide functionality makes it an excellent alkylating agent for introducing the N-(naphthalen-1-yl)acetamide scaffold into various molecules, particularly through reactions with nucleophiles like amines, thiols, and alcohols. This reactivity is central to its use in constructing more complex heterocyclic systems and as a fragment in medicinal chemistry for developing novel therapeutic agents.
The synthesis described herein is a classic nucleophilic acyl substitution. 1-Naphthylamine, the nucleophile, attacks the highly electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.[1] Careful control of reaction conditions, particularly temperature, is crucial to manage the exothermic nature of the reaction and minimize potential side products.
Reaction Scheme & Mechanism
The synthesis proceeds via the N-acylation of 1-naphthylamine with bromoacetyl bromide.
Sources
Application Notes and Protocols: 2-bromo-N-(naphthalen-1-yl)acetamide for Protein Modification
Introduction: A Versatile Tool for Covalent Labeling and Fluorescent Probing of Proteins
In the dynamic fields of chemical biology, proteomics, and drug discovery, the precise modification of proteins is paramount for elucidating their function, tracking their localization, and developing novel therapeutics.[1] 2-bromo-N-(naphthalen-1-yl)acetamide emerges as a bifunctional reagent of significant interest, combining a reactive bromoacetamide warhead for covalent modification with a naphthalene moiety that serves as a fluorescent reporter. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for utilizing this compound in protein modification studies.
As a member of the haloacetamide class of reagents, this compound is primarily employed for the alkylation of nucleophilic amino acid residues.[2] The high reactivity of the thiol group in cysteine residues makes them the principal target for such modifications, resulting in the formation of a stable thioether bond.[2] This covalent linkage is crucial in proteomics for preventing the formation of disulfide bonds, thereby maintaining proteins in a reduced state for accurate analysis by mass spectrometry.[2] Furthermore, the inherent fluorescence of the naphthalene group allows for the sensitive detection and quantification of labeled proteins, making it a valuable tool for a range of biochemical and cellular assays. Naphthalene derivatives are known to be effective fluorescent probes, and their emission properties can be harnessed to study protein dynamics and interactions.
This guide will delve into the chemical principles governing the reactivity of this compound, provide detailed protocols for its synthesis and application in protein labeling, and discuss methods for the characterization of the resulting modified proteins.
Chemical Principles and Reactivity
The utility of this compound as a protein modification reagent is rooted in the electrophilic nature of the carbon atom alpha to the carbonyl group, which is further activated by the bromine atom, a good leaving group. This facilitates a nucleophilic substitution reaction with the thiol group of cysteine residues.
Mechanism of Cysteine Alkylation
The primary reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the α-carbon of the bromoacetamide moiety. This results in the displacement of the bromide ion and the formation of a stable carbon-sulfur (thioether) bond.
Diagram of the Alkylation Reaction
Caption: Covalent modification of a protein cysteine residue.
The reaction rate is pH-dependent, as the thiol group needs to be in its anionic thiolate form to act as an effective nucleophile. Therefore, alkylation reactions are typically carried out at a pH slightly above the pKa of the cysteine thiol group (around 8.5), generally in the range of pH 7.5-8.5.
Potential Side Reactions
While cysteine is the primary target, other nucleophilic residues can also react with bromoacetamides, especially at higher pH values or with prolonged reaction times. These side reactions can include the alkylation of lysine, histidine, and methionine residues, as well as the N-terminal amine. Careful control of reaction conditions, such as pH, temperature, and reagent concentration, is crucial to maximize specificity for cysteine modification.
Synthesis of this compound
For researchers opting to synthesize the reagent in-house, a straightforward approach involves the acylation of naphthalen-1-amine with bromoacetyl bromide.
Protocol for Synthesis
This protocol is adapted from the synthesis of similar N-substituted acetamides.
Materials:
-
Naphthalen-1-amine
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve naphthalen-1-amine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization: The identity and purity of the synthesized compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocols for Protein Modification
The following protocols provide a general framework for the alkylation of proteins with this compound. Optimization of reagent concentration, reaction time, and temperature may be necessary for specific proteins.
In-Solution Alkylation for Mass Spectrometry and Functional Studies
This protocol is designed for the complete alkylation of cysteine residues in a purified protein sample, often as a preparatory step for mass spectrometry-based proteomics.
Materials:
-
Purified protein solution
-
Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., 1 M dithiothreitol (DTT) or 0.5 M tris(2-carboxyethyl)phosphine (TCEP))
-
This compound stock solution (e.g., 100 mM in a compatible organic solvent like DMSO or DMF)
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)
-
Buffer for downstream applications (e.g., 50 mM ammonium bicarbonate for trypsin digestion)
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL.
-
Add the reducing agent to a final concentration of 5-10 mM (e.g., 5-10 µL of 1 M DTT per mL of protein solution).
-
Incubate at 37-56 °C for 1 hour to ensure complete reduction of disulfide bonds.
-
Allow the solution to cool to room temperature.
-
-
Alkylation:
-
Add the this compound stock solution to a final concentration of 15-20 mM. A 2-3 fold molar excess over the reducing agent is recommended.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. Alkylation reactions are often light-sensitive.
-
-
Quenching:
-
Quench the reaction by adding the quenching solution to a final concentration of 20-30 mM to react with any excess alkylating reagent.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Cleanup:
-
Remove the denaturant, reducing agent, and excess alkylating reagent by buffer exchange using dialysis, spin filtration, or precipitation (e.g., acetone or trichloroacetic acid precipitation).
-
The protein is now ready for downstream applications such as enzymatic digestion for mass spectrometry or functional assays.
-
Workflow for In-Solution Protein Alkylation
Caption: Workflow for in-solution protein alkylation.
Fluorescent Labeling of Proteins for Detection and Imaging
This protocol is tailored for labeling proteins with this compound for applications where the naphthalene moiety's fluorescence is utilized, such as in-gel fluorescence, fluorescence microscopy, or fluorescence polarization assays.
Materials:
-
Purified protein solution in a suitable buffer (e.g., PBS or HEPES, pH 7.5-8.0)
-
(Optional) Reducing agent (e.g., TCEP) if targeting reduced cysteines. Note: TCEP is preferred over DTT as it does not have a free thiol that can compete with the protein for the alkylating agent.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Desalting column or spin column for removing excess label
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (like Tris) if there is a risk of side reactions.
-
If targeting reduced cysteines, add TCEP to a final concentration of 0.5-1 mM and incubate for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the reagent over the protein is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C, protected from light.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10-20 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Label:
-
Separate the labeled protein from the unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) or a spin filtration device with an appropriate molecular weight cutoff.
-
Characterization of Modified Proteins
It is essential to characterize the extent and sites of modification to ensure the quality and reproducibility of your experiments.
Mass Spectrometry
Mass spectrometry is the gold standard for confirming protein alkylation.
-
Intact Mass Analysis: The molecular weight of the protein will increase by 274.13 Da for each attached this compound moiety (after loss of HBr). This can be determined by techniques such as ESI-MS.[3]
-
Peptide Mapping: To identify the specific sites of modification, the alkylated protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[2] Peptides containing a modified cysteine will exhibit a mass shift of 273.12 Da (C₁₂H₁₁NO).
| Parameter | Value |
| Molecular Formula of Adduct | C₁₂H₁₁NO |
| Monoisotopic Mass of Adduct | 185.0841 Da |
| Molecular Weight of Reagent | 276.13 g/mol |
| Mass Shift upon Cysteine Alkylation | +185.0841 Da |
Fluorescence Spectroscopy
The naphthalene moiety provides a fluorescent signal that can be used to confirm labeling and quantify the protein.
-
Fluorescence Spectra: Naphthalene derivatives typically exhibit excitation maxima in the UV range, around 280-320 nm, and emission maxima in the range of 320-360 nm.[4] The exact wavelengths will be dependent on the local environment of the probe on the protein surface. It is recommended to perform an excitation and emission scan to determine the optimal wavelengths for the specific labeled protein.
-
Quantification: The degree of labeling can be estimated by measuring the absorbance of the protein at 280 nm and the absorbance of the naphthalene group at its maximum absorbance wavelength (around 300-320 nm), and then applying the Beer-Lambert law with the respective extinction coefficients.
SDS-PAGE and In-Gel Fluorescence
-
Mobility Shift: Covalent modification may result in a slight shift in the protein's mobility on an SDS-PAGE gel.
-
In-Gel Fluorescence: If the labeling is successful, the protein band can be visualized directly in the gel using a UV transilluminator, providing a quick confirmation of labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient reagent concentration | Increase the molar excess of the alkylating agent. |
| Incomplete reduction of disulfides | Ensure complete reduction with sufficient reducing agent and incubation time. | |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.5 and 8.5. | |
| Non-specific Labeling | Reagent concentration too high | Decrease the molar excess of the alkylating agent. |
| Reaction time too long | Reduce the incubation time. | |
| pH too high | Lower the reaction pH to the lower end of the optimal range (around 7.5). | |
| Protein Precipitation | High concentration of organic solvent from reagent stock | Use a more concentrated stock solution to minimize the final solvent concentration. |
| Denaturation due to modification | Perform labeling at a lower temperature (e.g., 4 °C). |
Conclusion
This compound is a valuable reagent for the covalent modification and fluorescent labeling of proteins. Its reactivity towards cysteine residues allows for stable and specific tagging, while the naphthalene moiety provides a convenient spectroscopic handle for detection and analysis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively employ this versatile tool to advance their studies in protein chemistry and cellular biology.
References
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2657. [Link]
-
Fun, H.-K., Quah, C. K., Ravoof, T. B. S., Narayana, B., & Sarojini, B. K. (2012). N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o396. [Link]
-
Řehulková, H., Marchetti-Deschmann, M., Pittenauer, E., Allmaier, G., & Řehulka, P. (2009). Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine, SDS-PAGE and subsequent in-gel tryptic digestion. Journal of Mass Spectrometry, 44(11), 1613-1621. [Link]
-
Lee, M. R., An, H. J., & Lee, K. (2013). Novel Oxidative Modifications in Redox-Active Cysteine Residues. PLoS ONE, 8(11), e79503. [Link]
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
-
Doucet, A., Tabet, J. C., & Bureau, A. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 622, 114137. [Link]
-
Chen, S., Hong, Y., Liu, Y., Liu, J., & Leung, C. W. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(7), 1845-1857. [Link]
-
Carroll, L., & Patti, G. J. (2021). Profiling the landscape of cysteine posttranslational modifications in brain aging and neurodegeneration. Free Radical Biology and Medicine, 170, 1-13. [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]
-
Abberior. (n.d.). HaloTag labeling protocol. [Link]
-
Zhen, T., et al. (2017). Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells. Bio-protocol, 7(18), e2549. [Link]
-
Chemistry LibreTexts. (2022). 5.2: Protein Modification. [Link]
-
Chalk, R. (2020, November 10). 5 Principles of Intact Mass Analysis [Video]. YouTube. [Link]
-
Oregon Medical Laser Center. (2017). Naphthalene. [Link]
-
ResearchGate. (n.d.). Absorption and emission spectrum of naphthalene, 1b, 2b, and 3b. [Link]
-
Wiley-VCH. (n.d.). 2. [Link]
-
Wikipedia. (2023, December 27). N-Phenylnaphthalen-1-amine. [Link]
-
Indian Journal of Chemistry. (2001). Naphthalene derivatives as fluorescent probe. 40A, 1213-1215. [Link]
-
Gulyani, A., & Yan, Y. (2012). Light-Up “Channel Dyes” for Haloalkane-Based Protein Labeling in Vitro and in Bacterial Cells. ACS Chemical Biology, 7(2), 364-372. [Link]
-
Hata, M., et al. (2024). A one-step protocol to generate impermeable fluorescent HaloTag substrates for in situ live cell application and super-resolution imaging. bioRxiv. [Link]
-
Oxford Academic. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 14(6), 415-425. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022, October 4). 5.2: Protein Modification. [Link]
-
Chalk, R. (2020, November 10). 5 Principles of Intact Mass Analysis [Video]. YouTube. [Link]
Sources
Application Note & Protocol: Covalent Cell Labeling with 2-bromo-N-(naphthalen-1-yl)acetamide
Abstract
This technical guide provides a comprehensive framework for the covalent labeling of viable cells using 2-bromo-N-(naphthalen-1-yl)acetamide. As an α-haloacetamide, this reagent offers a robust method for targeting solvent-accessible nucleophilic residues, primarily the thiol groups of cysteine on cell surface proteins. We will delve into the mechanistic underpinnings of this labeling strategy, present a detailed, step-by-step protocol for its application, and discuss critical parameters for experimental success. This guide is intended for researchers in cell biology, proteomics, and drug development seeking to employ covalent labeling for applications such as cell tracking, protein-ligand interaction studies, and activity-based protein profiling (ABPP).
Principle of the Method: The Chemistry of Covalent Cell Labeling
The utility of this compound as a cell labeling reagent is rooted in the reactivity of its α-bromoacetamide functional group. This group is a mild electrophile that participates in a nucleophilic substitution reaction, primarily with the thiol side chains of cysteine residues on proteins.[1][2]
Mechanism of Action:
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of a deprotonated cysteine (thiolate anion) acts as the nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the naphthalenylacetamide moiety to the protein.
-
Target Specificity: While α-haloacetamides can react with other nucleophilic residues, their reactivity towards thiols is particularly pronounced, especially under controlled pH conditions (pH 7.0-7.5).[3] At this physiological pH, cysteine thiols are sufficiently nucleophilic to react efficiently, whereas the more abundant amine groups (e.g., lysine side chains) are largely protonated and thus less reactive.[3]
-
Advantages of this compound: The naphthalene group provides a bulky, hydrophobic tag that can be used for detection or to influence protein interactions. Its fluorescent properties, though modest, can also be exploited. The acetamide linkage provides a stable connection to the target protein.
The overall goal is to achieve sufficient cell surface labeling for downstream applications while minimizing cytotoxicity and non-specific intracellular uptake. This is controlled by optimizing reagent concentration, incubation time, and temperature.
Materials and Reagents
Reagents:
-
This compound (Source: Commercial supplier)
-
Dimethyl sulfoxide (DMSO), anhydrous (CAS 67-68-5)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
HEPES buffer (1 M stock solution), pH 7.2-7.4
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Bovine Serum Albumin (BSA)
-
(Optional) Quenching reagent: L-cysteine or Glutathione
-
(Optional) Cell viability dye (e.g., Trypan Blue, Propidium Iodide)
Equipment:
-
Laminar flow hood
-
CO₂ incubator, 37°C
-
Centrifuge (refrigerated)
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Flow cytometer or fluorescence microscope
-
Standard laboratory glassware and plasticware
Detailed Experimental Protocol
This protocol is a general guideline. Optimal conditions, particularly reagent concentration and incubation time, should be determined empirically for each cell type and experimental goal.
Reagent Preparation
-
Prepare a 10 mM Stock Solution of this compound:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of stock solution, dissolve the appropriate mass of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare Labeling Buffer:
-
Use sterile PBS, pH 7.2-7.4.
-
For sensitive cell lines, supplementation with 10 mM HEPES can improve buffering capacity.
-
Crucially, the labeling buffer must be free of serum or other proteins , as the primary amine and thiol groups in serum proteins will react with the labeling reagent, quenching its activity.
-
Cell Preparation
-
Suspension Cells:
-
Culture cells to the desired density. Aim for mid-log phase growth.
-
Count the cells and assess viability. Viability should be >95%.
-
Harvest the required number of cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with 5-10 mL of ice-cold, serum-free Labeling Buffer to remove all traces of culture medium.
-
After the final wash, resuspend the cells in Labeling Buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Adherent Cells:
-
Culture cells to 80-90% confluency.
-
Wash the monolayer twice with warm, serum-free Labeling Buffer.
-
Add just enough Labeling Buffer to keep the cell monolayer submerged. Labeling will be performed directly in the plate/flask.
-
Cell Labeling Reaction
-
Dilute the Stock Solution: Immediately before use, dilute the 10 mM stock solution of this compound to the desired final working concentration in Labeling Buffer.
-
Starting Recommendation: A final concentration range of 50-200 µM is a good starting point for optimization.
-
-
Initiate Labeling:
-
For Suspension Cells: Add the diluted labeling reagent to the cell suspension. Mix gently by inverting the tube.
-
For Adherent Cells: Add the diluted labeling reagent to the culture vessel. Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at room temperature (20-25°C) or 37°C. Incubation at 37°C will increase the reaction rate but may also increase non-specific uptake and cytotoxicity. Protect from light during incubation.
-
The optimal time and temperature should be determined empirically.
-
Quenching and Washing
-
Stop the Reaction: Terminate the labeling reaction by adding a quenching agent or a protein-containing solution.
-
Method A (Quenching): Add L-cysteine or glutathione from a stock solution to a final concentration of 1-5 mM. These small molecules contain free thiols that will react with and neutralize any remaining this compound.
-
Method B (Protein Block): Add an equal volume of complete culture medium containing 10% FBS or PBS containing 1% BSA.
-
-
Incubate: Allow the quenching reaction to proceed for 5-10 minutes at room temperature.
-
Wash the Cells:
-
For Suspension Cells: Pellet the cells by centrifugation (300 x g, 5 minutes). Discard the supernatant.
-
For Adherent Cells: Aspirate the labeling/quenching solution from the culture vessel.
-
Wash the cells three times with 5-10 mL of cold PBS containing 1% BSA or complete culture medium. This removes unreacted reagent and quenched byproducts.
-
Downstream Analysis
After the final wash, the labeled cells are ready for downstream applications such as:
-
Fluorescence Microscopy: Resuspend cells in an appropriate imaging buffer and visualize. The naphthalene moiety will exhibit fluorescence upon excitation with UV light.
-
Flow Cytometry: Resuspend cells in flow cytometry buffer (e.g., PBS with 1% BSA) for analysis.
-
Proteomic Analysis: Lyse the cells to prepare samples for mass spectrometry or SDS-PAGE. The covalent tag can be used to identify labeled proteins.[4][5]
Optimization and Data Presentation
Successful labeling requires balancing efficacy with cell health. Key parameters to optimize for each cell line are summarized below.
| Parameter | Range | Rationale & Key Considerations |
| Final Reagent Conc. | 10 - 500 µM | Higher concentrations increase label intensity but can lead to cytotoxicity. Start with a titration (e.g., 50, 100, 200 µM). |
| Incubation Time | 10 - 60 min | Longer times increase labeling but may impact cell viability. Balance signal with health. |
| Incubation Temp. | 4°C, RT, 37°C | Reaction is faster at 37°C. RT is a good compromise. 4°C slows the reaction significantly, reducing internalization. |
| Cell Density | 1 - 10 x 10⁶ cells/mL | Higher density may require more reagent. Maintain consistency between experiments. |
Experimental Workflow Diagram
Caption: Workflow for covalent cell labeling with this compound.
Troubleshooting and Scientific Insights
-
Low Labeling Efficiency:
-
Cause: Insufficiently reactive thiols. Cysteine residues can form disulfide bonds, which do not react with haloacetamides.[6]
-
Insight & Solution: For some applications, a mild reduction step can be included prior to labeling. Incubating cells with a low concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for ~30 minutes can break disulfide bonds and increase the number of available free thiols.[3][7] However, this must be carefully optimized as it can disrupt protein structure and impact cell viability. TCEP must be thoroughly washed out before adding the labeling reagent.[7]
-
-
High Cell Death:
-
Cause: Reagent concentration is too high or incubation is too long, leading to off-target modification and cellular stress.
-
Insight & Solution: Perform a dose-response and time-course experiment, assessing cell viability at each point using a dye like Trypan Blue. Reduce the concentration or incubation time accordingly. Performing the incubation at a lower temperature (e.g., 4°C or room temperature) can also mitigate toxicity.
-
-
High Background/Non-specific Signal:
-
Cause: Incomplete removal of unreacted reagent or internalization of the probe.
-
Insight & Solution: Ensure the quenching step is efficient and washing steps are thorough. Use a protein-containing wash buffer (e.g., PBS + 1% BSA) to block non-specific binding sites on the cell surface and analysis equipment. To minimize internalization, perform all steps on ice.
-
Safety and Handling
This compound is an alkylating agent and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the solid compound and DMSO stock solution in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
Pool, M. R. (2008). A method for site-specific labeling of multiple protein thiols. Journal of The Royal Society Interface, 5(28), 1089–1098. Retrieved from [Link]
-
Kim, Y., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 19(3), 786-791. Retrieved from [Link]
-
Liu, T., et al. (2014). Using Protein-Confined Proximity to Determine Chemical Reactivity. Journal of the American Chemical Society, 136(42), 14882–14889. Retrieved from [Link]
-
Fun, H.-K., et al. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68461, Acetamide, N-1-naphthalenyl-. Retrieved from [Link]
-
Tate, E. W. (2006). Recent advances in chemical proteomics: exploring the post-translational proteome. Journal of Chemical Biology, 1(1), 1-14. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-(1-Naphthyl)acetamide (FDB010671). Retrieved from [Link]
-
Xu, Y., et al. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 24(16), 2969. Retrieved from [Link]
-
Aebersold, R., & Mann, M. (2016). Proteomics: Technologies and Their Applications. Chemical Reviews, 116(4), 2533-2534. Retrieved from [Link]
-
Simon, A. M., & Das, A. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4567-4575. Retrieved from [Link]
-
Edwards, A. N., & Hsu, K.-L. (2025). Emerging opportunities for intact and native protein analysis using chemical proteomics. Analytica Chimica Acta, 1338, 343551. Retrieved from [Link]
Sources
- 1. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 巯基反应性探针标记实验方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging opportunities for intact and native protein analysis using chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setup for 2-bromo-N-(naphthalen-1-yl)acetamide Reactions
Introduction: The Synthetic Versatility of a Key Building Block
2-bromo-N-(naphthalen-1-yl)acetamide is a vital synthetic intermediate characterized by a reactive C-Br bond, making it an excellent electrophile for a variety of nucleophilic substitution reactions. The naphthalene moiety provides a rigid, aromatic scaffold that is frequently explored in medicinal chemistry and materials science. Derivatives of naphthalene have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] For instance, certain naphthalene derivatives act as potent inhibitors of enzymes like sirtuin 2 (SIRT2) or fatty acid binding protein 4 (FABP4), which are implicated in cancer and metabolic diseases.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the synthesis and subsequent reactions of this compound. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the underlying chemistry.
PART I: Synthesis of this compound
The synthesis of the title compound is typically achieved through a nucleophilic acyl substitution reaction between 1-naphthylamine and bromoacetyl bromide.[5] This reaction is generally high-yielding due to the high reactivity of the acyl bromide.[6]
Causality of Experimental Choices:
-
Solvent: Anhydrous acetone is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions. The absence of water is crucial to prevent the hydrolysis of the highly reactive bromoacetyl bromide.[7]
-
Temperature: The initial cooling to 0-5 °C is critical to control the exothermic reaction between the amine and the acyl bromide, minimizing the formation of side products.[7]
-
Base: While some protocols may use a non-nucleophilic base to scavenge the HBr byproduct, the reaction can also proceed without it, especially when the starting amine is not particularly expensive. For this protocol, we will proceed without an additional base, relying on a slight excess of the amine or careful workup to neutralize the acid.
-
Workup: A saturated sodium bicarbonate solution is used to quench the reaction and neutralize the hydrobromic acid formed. This is a standard and effective method for removing acidic impurities.[7]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
1-naphthylamine
-
Bromoacetyl bromide
-
Anhydrous acetone
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-naphthylamine (1.0 equivalent) in anhydrous acetone.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to yield pure this compound as a solid.
-
Dry the purified product under vacuum.
PART II: Nucleophilic Substitution Reactions
The primary utility of this compound lies in its susceptibility to nucleophilic attack at the α-carbon, displacing the bromide ion. This Sɴ2 reaction is a powerful tool for introducing a wide variety of functional groups.[8]
General Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) pathway. The nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to a transition state where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking simultaneously. The bromide ion is an excellent leaving group, which drives the reaction forward.[8]
Caption: Generalized Sɴ2 mechanism for reactions of the title compound.
Protocol: Reaction with a Thiol Nucleophile (Thioglycolic Acid Methyl Ester)
This protocol exemplifies the reaction with a sulfur-based nucleophile, a common transformation in the synthesis of biologically active molecules.
Materials & Reagents:
-
This compound
-
Thioglycolic acid methyl ester
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Parameters Table:
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Electrophile | 1.0 equiv | Limiting reagent. |
| Nucleophile | 1.2 equiv | Slight excess to ensure complete reaction. |
| Base | 1.5 equiv | To deprotonate the thiol and neutralize HBr. |
| Solvent | Acetonitrile | Aprotic polar solvent, ideal for Sɴ2 reactions. |
| Temperature | Room Temperature | Sufficient for this reaction; heating can be applied if slow. |
| Reaction Time | 2-6 hours | Monitored by TLC for completion. |
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add potassium carbonate (1.5 equiv).
-
Add thioglycolic acid methyl ester (1.2 equiv) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Once complete, filter off the potassium salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Filter the solution and concentrate it using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
PART III: Safety and Handling
Hazard Analysis:
-
This compound and its precursors (bromoacetyl bromide, 2-bromoacetamide) are corrosive and can cause severe skin burns and eye damage.[9][10] They are also harmful if swallowed and may cause respiratory irritation.[11]
-
1-naphthylamine is a suspected carcinogen.
-
Solvents like acetone and acetonitrile are flammable.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[12]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust and vapors.[10]
-
Handling Corrosives: Use caution when handling bromoacetyl bromide. It is a lachrymator and should be dispensed in a fume hood.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
This compound is a versatile and valuable intermediate in synthetic organic chemistry. The protocols and guidelines presented here provide a robust framework for its synthesis and subsequent derivatization. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can effectively and safely utilize this compound to explore new chemical space in drug discovery and materials science.
References
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
-
Alghamdi, M. A., Abdulbaqi, M. R., Alghamdi, R. A., Fayad, E., Binjawhar, D. N., Katouah, H. A., ... & Moustafa, A. M. Y. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. Journal of the Indian Chemical Society, 100(9), 101095. [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]
-
Park, C. H., & Poutsma, M. L. (2000). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. The Journal of Organic Chemistry, 65(25), 8562-8569. [Link]
-
Wikipedia. (2023). SirReal2. Retrieved from [Link]
-
Parham, W. E., & Schweizer, E. E. (1963). 1,1-DIBROMO-2,2-DIPHENYLCYCLOPROPANE. Organic Syntheses, 43, 32. [Link]
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927. [Link]
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
-
Kumar, S., & Singh, P. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Drug Delivery and Therapeutics, 13(7), 112-118. [Link]
-
Wiley, G. A., Hershkowitz, R. L., Rein, B. M., & Chung, B. C. (1973). 2-BROMONAPHTHALENE. Organic Syntheses, 53, 17. [Link]
-
Evren, E., Cesur, N., & Kiraz, M. (2021). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Journal of Research in Pharmacy, 25(4), 488-498. [Link]
-
Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Wu, F., Liu, Y., Li, Y., Wang, J., Zhang, L., Wang, Y., ... & Li, J. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry, 154, 44-59. [Link]
-
Sciencemadness.org. (2007). 2-bromonaphthalene from naphthalene. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 21.3: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
Sources
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. SirReal2 - Wikipedia [en.wikipedia.org]
- 4. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for Cysteine Residue Alkylation using 2-bromo-N-(naphthalen-1-yl)acetamide
A Strategic Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-bromo-N-(naphthalen-1-yl)acetamide as a selective alkylating agent for cysteine residues in proteins and peptides. This document outlines the underlying chemical principles, offers detailed experimental protocols, and provides troubleshooting guidance to empower researchers in proteomics, chemical biology, and drug development.
I. Introduction: The Significance of Cysteine Alkylation
Cysteine, with its nucleophilic thiol (-SH) group, is a prime target for selective chemical modification of proteins.[1] The ability to specifically alkylate cysteine residues is fundamental to a variety of applications, including:
-
Proteomics: Preventing the re-formation of disulfide bonds after reduction is crucial for accurate protein identification and quantification in mass spectrometry-based proteomics.[1][2]
-
Structural Biology: Introducing probes or labels at specific cysteine sites allows for the study of protein structure, dynamics, and interactions.
-
Drug Development: Covalent inhibitors that target cysteine residues are an increasingly important class of therapeutics. Understanding the reactivity of such compounds is key to their design and optimization.
-
Bioconjugation: Site-specific attachment of molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to proteins often relies on cysteine chemistry.
This compound belongs to the class of haloacetamide reagents, which are effective and widely used for the irreversible alkylation of cysteine residues.[1][3] The naphthalene moiety of this particular reagent can introduce unique properties, such as fluorescence or altered hydrophobicity, to the labeled protein, which may be advantageous for specific downstream applications.
II. The Chemistry of Cysteine Alkylation by this compound
The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated form of the cysteine's thiol group, the thiolate anion (-S⁻), acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion as the leaving group.
The reactivity of the cysteine thiol is highly dependent on its pKa, which is influenced by the local microenvironment within the protein. For the reaction to proceed efficiently, the pH of the reaction buffer should be at or slightly above the pKa of the cysteine thiol (typically ~8.5), to ensure a sufficient concentration of the reactive thiolate anion.
Caption: SN2 reaction of this compound with a cysteine residue.
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific protein or peptide and the desired application.
A. Preparation of Reagents
1. Stock Solution of this compound:
-
Dissolve this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C, protected from light. Due to the potential for hydrolysis, it is recommended to prepare fresh stock solutions for critical experiments.
2. Reaction Buffer:
-
A common buffer for cysteine alkylation is 50-100 mM Tris-HCl or HEPES at a pH of 7.5-8.5.
-
The buffer should not contain any primary or secondary amines (e.g., glycine) or thiols (e.g., dithiothreitol (DTT) or β-mercaptoethanol) as these will compete with the cysteine residues for reaction with the alkylating agent.
B. Protocol for Alkylation of Cysteine Residues in a Purified Protein
This protocol is designed for the alkylation of cysteine residues following the reduction of disulfide bonds.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea) if necessary to expose buried cysteine residues.
-
Reduce disulfide bonds by adding a reducing agent such as DTT to a final concentration of 5-10 mM and incubating for 1 hour at 37-56°C.
-
-
Alkylation Reaction:
-
Add the this compound stock solution to the protein solution to a final concentration of 10-20 mM (a 2-5 fold molar excess over the reducing agent).
-
Incubate the reaction mixture in the dark for 30-60 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a thiol-containing reagent such as DTT or β-mercaptoethanol to a final concentration that is in significant excess to the initial concentration of the alkylating agent.
-
Alternatively, the reaction can be stopped by lowering the pH of the solution to below 7.0.
-
-
Removal of Excess Reagents:
-
Remove excess alkylating agent, reducing agent, and other small molecules by dialysis, buffer exchange chromatography, or precipitation (e.g., with trichloroacetic acid).
-
Caption: General workflow for cysteine alkylation in proteins.
C. Quantitative Data Summary
The efficiency of the alkylation reaction depends on several factors. The following table provides a summary of key parameters and their recommended ranges.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Ensures a sufficient concentration of the reactive thiolate anion. |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and potential side reactions. |
| Reagent Concentration | 2-5 fold molar excess over reducing agent | Drives the reaction to completion. |
| Incubation Time | 30 - 60 minutes | Typically sufficient for complete alkylation. |
| Light Conditions | Dark | Protects the light-sensitive reagent from degradation. |
IV. Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Alkylation | - Insufficient reagent concentration- Short incubation time- Low reaction pH | - Increase the concentration of the alkylating agent.- Increase the incubation time.- Ensure the reaction buffer pH is in the optimal range (7.5-8.5). |
| Off-target Modification | - High reagent concentration- Prolonged incubation time- High pH | - Decrease the concentration of the alkylating agent.- Optimize the incubation time.- Perform the reaction at a lower pH (e.g., 7.5). |
| Protein Precipitation | - Reagent solvent incompatibility- Protein instability | - Ensure the final concentration of the organic solvent from the reagent stock is low (typically <5% v/v).- Include solubilizing agents in the reaction buffer. |
V. Safety and Handling
Bromoacetamide compounds are hazardous and should be handled with appropriate safety precautions.[4][5][6][7]
-
Handling: Always work in a well-ventilated area or a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[6]
-
Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible substances.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
VI. References
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]
-
(2010). 2 - SAFETY DATA SHEET.
-
Oliveto, E. P., & Gerold, C. (n.d.). Acetamide, N-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. PubMed. [Link]
-
(2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. PubMed. [Link]
-
Gardner, J. A., & Matthews, K. S. (1987). Mapping and analysis of protein sulfhydryl groups by modification with 2-bromoacetamido-4-nitrophenol. Analytical Biochemistry, 167(1), 140-144. [Link]
-
MDPI. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]
-
Doucet, A., T-Pouliot, F., & G-Boudreau, E. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
-
(n.d.). Modifications of cysteine residues with alkylating agents used in proteomics.
-
Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide. Retrieved from
-
MSU Chemistry. (2012). Selectivity of labeled bromoethylamine for protein alkylation.
-
(n.d.). Selectivity of labeled bromoethylamine for protein alkylation. PubMed.
-
(2025). Selectivity of labeled bromoethylamine for protein alkylation. ResearchGate.
-
Pantoja, R., Bai, X., & Lorigan, G. A. (2014). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. PubMed Central. [Link]
-
(n.d.). Emerging opportunities for intact and native protein analysis using chemical proteomics.
-
Semantic Scholar. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation.
-
National Institutes of Health. (2011). Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. [Link]
-
National Institutes of Health. (n.d.). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Use of 2-bromo-N-(naphthalen-1-yl)acetamide in fragment-based screening
Application Note & Protocols
Topic: Strategic Deployment of 2-bromo-N-(naphthalen-1-yl)acetamide in Covalent Fragment-Based Screening for Rapid Hit Identification
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
I. Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized hit identification by focusing on small, low-complexity molecules ("fragments") that bind to protein targets with high ligand efficiency. A powerful evolution of this approach is the use of weakly reactive, electrophilic fragments that can form a covalent bond with a target protein, often a non-catalytic cysteine residue. This application note details the strategic use of This compound , a tailored fragment combining a mild electrophilic warhead with a rigid, aromatic scaffold. We provide the scientific rationale for its application, detailed protocols for screening and validation, and a framework for interpreting results. This fragment is particularly suited for identifying and validating pockets on protein surfaces that are amenable to covalent modulation, thereby accelerating the hit-to-lead process.
II. Scientific Rationale: The Strategic Advantage of a Tuned Covalent Fragment
The design of this compound incorporates two key features that make it a valuable tool for covalent FBDD.
-
The Bromoacetamide Warhead: The α-bromoacetamide moiety is a "mild" electrophile. Unlike more aggressive warheads, its reactivity is tuned to preferentially label cysteines in environments where the fragment has a pre-existing binding affinity, driven by its scaffold. This reduces the likelihood of non-specific labeling and enriches for hits that are dependent on specific, non-covalent interactions. The covalent reaction proceeds via an S_N2 mechanism with the thiolate anion of a deprotonated cysteine, forming a stable thioether bond. This covalent "trapping" allows for the detection of very weak, yet specific, initial binding events that might be missed in conventional screening.
-
The Naphthyl Scaffold: The naphthalene group serves as a rigid, planar, and hydrophobic scaffold. Its well-defined shape is ideal for probing flat pockets and aromatic-binding channels on a protein surface, such as those that recognize phenylalanine or tyrosine residues. This scaffold provides the initial, non-covalent interactions (e.g., π-stacking, hydrophobic interactions) necessary to position the bromoacetamide warhead for reaction with a nearby cysteine. Its properties are summarized below.
| Property | Value | Significance in FBDD |
| Molecular Weight | 262.13 g/mol | Adheres to the "Rule of 3" for fragments. |
| logP | ~3.1 (estimated) | Provides sufficient solubility while favoring hydrophobic interactions. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic penalty upon binding. |
| H-Bond Acceptors | 1 (carbonyl) | Potential for directed interaction within a binding pocket. |
| H-Bond Donors | 1 (amide) | Potential for directed interaction within a binding pocket. |
The combination of these features makes this compound an excellent tool for "cysteine-focused" fragment screening, aiming to identify novel allosteric or cryptic binding sites that can be exploited for drug development.
III. Experimental Workflow & Protocols
A successful covalent fragment screening campaign is a multi-step process designed to identify specific binders, eliminate promiscuous reactors, and validate the biological relevance of the interaction.
A. Overall Screening Cascade
The workflow begins with a high-throughput primary screen to detect covalent modification, followed by orthogonal validation and structural characterization.
Caption: Covalent FBDD screening cascade.
B. Protocol 1: Primary Screen via Intact Protein LC-MS
Intact mass spectrometry (MS) is the gold standard for primary screening of covalent fragments as it directly detects the formation of a covalent adduct by measuring the mass increase of the target protein.[1][2][3]
Objective: To identify fragments that form a covalent bond with the target protein.
Materials:
-
Target protein (≥95% purity, ~10-50 µM stock in a suitable buffer, e.g., 50 mM HEPES pH 7.4).
-
This compound (≥98% purity).
-
DMSO (Anhydrous).
-
LC-MS system (e.g., Q-TOF) with a suitable column for protein desalting.
Procedure:
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Reaction Setup:
-
In a 96-well plate, combine 1 µL of the 10 mM fragment stock with 99 µL of the target protein solution (e.g., 10 µM protein in buffer). This yields a final concentration of 100 µM fragment and 1% DMSO.
-
Prepare a "Protein Only" control well with 1 µL of DMSO and 99 µL of protein solution.
-
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 4 hours). The optimal time may need to be determined empirically.
-
LC-MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of each reaction onto the LC-MS system.
-
Use a rapid desalting gradient.
-
Acquire mass spectra over the expected m/z range for the protein.
-
-
Data Analysis:
-
Deconvolute the raw spectra to obtain the zero-charge mass of the protein.
-
The expected mass shift for covalent modification by this compound is +261.12 Da (Fragment MW) - 80.91 Da (HBr) = +180.21 Da .
-
Calculate the percent labeling for each well by comparing the peak intensities of the unmodified protein (M) and the adduct (M + 180.21).
-
% Labeling = [Intensity(Adduct) / (Intensity(Adduct) + Intensity(Unmodified))] * 100
-
Hits are defined as wells showing significant labeling above the background noise (e.g., >10%).
-
C. Protocol 2: Glutathione (GSH) Reactivity Assay
This assay serves as a crucial counterscreen to eliminate overly reactive, non-specific fragments. Glutathione is a biologically abundant thiol, and fragments that react rapidly with it are likely to have poor selectivity.[2]
Objective: To assess the intrinsic reactivity of hit fragments against a generic thiol.
Materials:
-
Hit fragments from the primary screen.
-
Glutathione (GSH).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
LC-MS system.
Procedure:
-
Reaction Setup:
-
Prepare a solution of 1 mM GSH in phosphate buffer.
-
Add the hit fragment to a final concentration of 100 µM.
-
-
Time Course Analysis:
-
Incubate the reaction at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), take an aliquot and quench the reaction (e.g., with formic acid).
-
Analyze the consumption of the fragment and the formation of the GSH-adduct by LC-MS.
-
-
Data Analysis:
-
Calculate the half-life (t₁/₂) of the fragment in the presence of GSH.
-
Fragments with very short half-lives (e.g., < 1 hour) are often deprioritized as they are likely non-specific. The goal is to find fragments whose reactivity is enhanced by specific binding to the target protein.
-
D. Protocol 3: Orthogonal Hit Validation by Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures changes in protein thermal stability upon ligand binding. Covalent modification of a specific site is expected to stabilize the protein, leading to an increase in its melting temperature (Tₘ).
Objective: To confirm that covalent modification leads to a biophysical change in the target protein.
Materials:
-
Target protein.
-
Validated hit fragments.
-
SYPRO Orange dye (or equivalent).
-
Real-time PCR instrument capable of fluorescence detection.
Procedure:
-
Reaction Setup:
-
Pre-incubate the target protein (e.g., 5 µM) with the fragment (e.g., 50 µM) for the time determined in the primary screen to allow for covalent modification.
-
Prepare a "Protein Only" control.
-
-
TSA Plate Setup:
-
In a 96-well PCR plate, add the pre-incubated protein-fragment mix.
-
Add SYPRO Orange dye to the recommended final concentration.
-
Bring the final volume to 20-25 µL with buffer.
-
-
Melt Curve Acquisition:
-
Place the plate in the RT-PCR instrument.
-
Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of ~1 °C/minute, while monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tₘ) is the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTₘ) between the fragment-treated sample and the control.
-
A significant positive ΔTₘ (e.g., > 2 °C) provides orthogonal evidence of a specific, stabilizing covalent interaction.
-
IV. Structural Characterization and Hit Expansion
The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment covalently bound to the target protein.
A. X-ray Crystallography
Co-crystallization or soaking of the fragment into pre-formed protein crystals can reveal the precise binding mode. This structural information is invaluable for the next phase of drug discovery. It confirms which cysteine was modified and shows the interactions made by the naphthyl scaffold, guiding the rational design of more potent analogues.[4]
Caption: Reaction of this compound with a cysteine residue.
B. Structure-Guided Hit Expansion
With a crystal structure in hand, medicinal chemists can begin the hit-to-lead process. The structure will reveal unoccupied pockets near the bound fragment. By synthesizing analogues that extend the fragment into these pockets, both the affinity (from non-covalent interactions) and selectivity of the compound can be dramatically improved, transforming a millimolar fragment hit into a potent lead compound.
V. Conclusion
This compound represents a well-designed tool for covalent fragment-based screening. Its tuned reactivity and structurally defined scaffold make it ideal for identifying specific, ligandable cysteines on target proteins. The systematic workflow presented here—combining direct detection by mass spectrometry with reactivity and biophysical validation—provides a robust pathway for discovering and validating novel covalent hits. This approach, grounded in structural biology, can significantly accelerate the discovery of new chemical probes and starting points for therapeutic development.
VI. References
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Keeley, A., et al. (2020). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Covalent Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Resnick, E., et al. (2019). A high-throughput mass spectrometric analysis of covalent protein-inhibitor adducts for the discovery of irreversible inhibitors. Nature Protocols. Available at: [Link]
-
Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Domainex. Available at: [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Available at: [Link]
-
Johnson, C. N. (2021). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
-
Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. Sygnature Discovery. Available at: [Link]
-
Bradner, J. E., et al. (2017). A robust, high-throughput platform for screening covalent inhibitors. Cell Chemical Biology. Available at: [Link]
-
Craven, T.W., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sources
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. domainex.co.uk [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-bromo-N-(naphthalen-1-yl)acetamide
Welcome to the technical support center for the synthesis and purification of 2-bromo-N-(naphthalen-1-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple procedural lists to explore the chemical rationale behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A: The impurity profile is highly dependent on the synthetic route, but for a typical synthesis involving the acylation of 1-naphthylamine with bromoacetyl bromide or chloride, you can anticipate the following:
-
Unreacted 1-Naphthylamine: A basic starting material that is often a primary contaminant.
-
Unreacted Bromoacetyl Halide (and its hydrolysis product, Bromoacetic Acid): Highly reactive and may persist if the reaction does not go to completion or if moisture is present.
-
N,N'-dicarbonyl Diamine (side product): Potential for over-acylation, though less common.
-
Solvents: Residual solvents from the reaction or initial workup (e.g., Dichloromethane, THF, Ethyl Acetate).
Q2: How can I quickly assess the purity of my crude or purified product?
A: A multi-pronged approach is always best for purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. A single spot under UV visualization (using an appropriate solvent system like 3:1 Hexane:Ethyl Acetate) is a good preliminary indicator of purity.[1] Running the crude material alongside the starting materials will help identify them as contaminants.
-
Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2 °C) is a classic indicator of high purity for crystalline solids.[2] A broad or depressed melting point suggests the presence of impurities.[2][3]
-
Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is the most definitive method. It can identify the structure of the desired product and reveal the presence and relative quantity of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard, capable of separating and quantifying even minor impurities.[4]
Q3: My purified this compound is degrading during storage. What are the best storage conditions?
A: Bromoacetamides are reactive alkylating agents and can be sensitive to light, moisture, and heat.[2] To ensure long-term stability, store the purified, dry solid in a tightly sealed, amber glass vial in a cool, dark, and dry place. For maximum longevity, storage in a refrigerator or freezer (-20 °C) is recommended.[2]
Troubleshooting Guide: Common Purification Issues
Problem 1: My product oiled out during recrystallization instead of forming crystals.
-
Probable Cause: This is a classic sign that the boiling point of the solvent system is higher than the melting point of your compound-impurity mixture (eutectic mixture). It can also occur if the solution is supersaturated or cooled too rapidly.
-
Solution:
-
Re-heat the solution until the oil fully dissolves.
-
Add a small amount of the more "soluble" solvent (e.g., more ethanol in an ethanol/water system) to reduce the saturation level slightly.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.
-
If the issue persists, your chosen solvent system is likely unsuitable. Re-evaluate and screen for new solvents.
-
Problem 2: The yield from my recrystallization is very low.
-
Probable Cause 1: Using too much solvent. The most common error in recrystallization is adding an excessive volume of solvent to dissolve the crude product. Even in the cold, a significant amount of your product will remain dissolved and be lost during filtration.[5]
-
Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material, waiting for it to dissolve before adding more.[5]
-
Probable Cause 2: Premature crystallization. If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), significant loss will occur.
-
Solution 2: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible. Keep a small amount of hot solvent on hand to rinse the flask and funnel to recover any crystallized product.
-
Probable Cause 3: Incomplete crystallization.
-
Solution 3: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solid from the cold mother liquor.[6][7]
Problem 3: Column chromatography is not separating my product from an impurity.
-
Probable Cause 1: Inappropriate solvent system (eluent). If the polarity of the eluent is too high, all compounds will move quickly with the solvent front (high Rf values), resulting in no separation. If it's too low, nothing will move off the baseline.
-
Solution 1: The key to successful column chromatography is method development using TLC.[8] Your goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, and there is maximum separation (ΔRf) between it and any impurities. A common starting point for N-aryl amides is a mixture of hexane and ethyl acetate.[1]
-
Probable Cause 2: Poor column packing or sample loading. Cracks, channels, or air bubbles in the silica bed will lead to uneven band-fronts and poor separation.[9] Loading the sample in a large volume of strong solvent will also ruin the separation.
-
Solution 2:
-
Pack the column as a slurry to ensure a homogenous, bubble-free bed.[9]
-
Dissolve the crude product in the minimum amount of the eluent (or a slightly stronger solvent if necessary) and load it onto the column in a tight, concentrated band. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is most effective when your target compound is the major component (>80-85% purity) and the impurities have different solubility profiles.[5]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold. Solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane) are often ideal.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture to a gentle boil with stirring. Add more solvent in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[2][6]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the yield and assess purity via melting point and/or NMR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This method is superior for separating mixtures with multiple components or where impurities have similar polarities to the product.[8]
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent (mobile phase) using TLC. Test various ratios of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate). The ideal system will give your product an Rf value of ~0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.
-
Fill the column with the chosen eluent.
-
Prepare a slurry of silica gel in the eluent and pour it into the column carefully.[9] Tap the column gently to dislodge air bubbles and ensure even packing.
-
Allow the silica to settle, draining excess eluent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude product in the absolute minimum volume of eluent.
-
Carefully pipette this concentrated solution onto the top layer of sand.
-
Drain the solvent just until the sample has entered the silica bed.
-
Gently add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the entire sample is loaded onto the silica in a narrow band.
-
-
Elution: Carefully fill the column with the eluent. Using gentle positive pressure (air or nitrogen), push the solvent through the column, causing the separated compounds to travel down the column. Collect the eluting solvent in fractions (e.g., in test tubes).[9]
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Visualize the spots under UV light to determine which fractions contain your pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Assess the purity of the final product by TLC, melting point, and NMR.
Data Summary
| Purification Method | Key Parameters & Considerations | Typical Recovery | Final Purity |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane | 60-85%[5] | >98% |
| Critical Factor: Slow cooling for optimal crystal growth. | |||
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh) | 70-95% | >99% |
| Mobile Phase: Hexane:Ethyl Acetate gradient (e.g., starting at 9:1, moving to 4:1)[1] |
Purification Workflow Diagram
The following diagram illustrates the decision-making process when choosing a purification strategy for this compound.
Caption: Decision workflow for selecting the appropriate purification method.
References
-
Oliveto, E. P., & Gerold, C. (n.d.). Acetamide, N-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
-
Tampucci, G., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. Available at: [Link]
-
Fun, H.-K., et al. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. Available at: [Link]
-
Fun, H.-K., et al. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. Available at: [Link]
-
Gouverneur, V., & TARDIVEL, R. (1973). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Canadian Journal of Chemistry, 51(15), 2589-2600. Available at: [Link]
- Google Patents. (2012). CN101550090B - Method for synthesizing bromoacetamide.
-
Fieser, L. F., & Seligman, A. M. (n.d.). 2-bromonaphthalene. Organic Syntheses Procedure. Retrieved from [Link]
-
Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-(1-Naphthyl)acetamide (FDB010671). Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
Fun, H.-K., et al. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927. Available at: [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Common side reactions with 2-bromo-N-(naphthalen-1-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-bromo-N-(naphthalen-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis, purity, and handling of this compound.
Q1: I'm synthesizing this compound from 1-naphthylamine and bromoacetyl bromide. My final product shows a persistent impurity that is difficult to remove. What could it be?
A1: The most probable impurity is the over-alkylated dimer. This occurs when a molecule of your product, this compound, reacts with another molecule of the starting material, 1-naphthylamine, or even another product molecule. The amide nitrogen in your product is less nucleophilic than the starting amine, but under certain conditions, the highly reactive starting amine can attack the electrophilic C-Br bond of the product.[1]
-
Identification: This byproduct will have a significantly higher molecular weight. It can be detected by LC-MS and will typically be less polar than your desired product on a TLC plate.
-
Prevention: The key is to control the concentration of the electrophile (bromoacetyl bromide). Employ slow, dropwise addition of the bromoacetyl bromide to a cooled solution (0 °C) of 1-naphthylamine and a non-nucleophilic base (like triethylamine or DIPEA).[1] This maintains a low instantaneous concentration of the acylating agent, favoring the reaction with the more abundant starting amine.[1]
Q2: My product appears to be degrading upon storage or during workup. What is the likely cause?
A2: this compound is susceptible to hydrolysis, especially in the presence of moisture or base. The electron-withdrawing nature of the adjacent carbonyl group makes the C-Br bond susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxy-N-(naphthalen-1-yl)acetamide.
-
Identification: The hydrolyzed product is significantly more polar than the starting material and will have a much lower Rf value on TLC. It can be confirmed by mass spectrometry (M-Br+OH).
-
Prevention: Ensure all glassware is thoroughly dried and use anhydrous solvents. During aqueous workup, use cold, dilute acid or brine washes and minimize the time the compound is in contact with aqueous layers, especially if they are basic.[2] For long-term storage, keep the material in a desiccator, protected from light and moisture.
Q3: Can the amide nitrogen be alkylated a second time?
A3: While N-alkylation of amides is possible, it typically requires very strong bases like sodium hydride (NaH).[3] In the context of the synthesis of this compound from 1-naphthylamine, the primary concern is not double acylation on the same nitrogen. Once the primary amine is acylated to form the secondary amide, the resulting N-H is significantly less nucleophilic due to the electron-withdrawing effect of the carbonyl group, making a second acylation highly unlikely under standard conditions.[1] The main side reaction to control is the subsequent alkylation at the bromine position, as discussed in Q1.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for issues encountered when using this compound as an alkylating agent.
Scenario 1: Low or No Yield in Alkylation Reactions
Question: I am trying to alkylate a nucleophile (e.g., a phenol, thiol, or secondary amine) with this compound, but my starting material is not being consumed, or the yield is very low. What's going wrong?
Answer: This issue typically points to one of three areas: reagent quality, reaction conditions, or substrate reactivity.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Detailed Explanation:
-
Reagent Quality: As discussed in the FAQs, your starting material may have hydrolyzed to 2-hydroxy-N-(naphthalen-1-yl)acetamide, which is inactive as an alkylating agent. Always confirm the purity of your reagent before starting.
-
Choice of Base and Solvent: The base must be strong enough to deprotonate your nucleophile, rendering it active for the SN2 attack.
-
For Phenols/Thiols: Potassium or cesium carbonate are excellent choices in a polar aprotic solvent like DMF or acetonitrile.
-
For Amines: Triethylamine or DIPEA are often sufficient. If the amine is weakly nucleophilic, a stronger base may be required.
-
Solvent: Polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the base without interfering with the nucleophile. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.
-
-
Substrate Reactivity: Steric hindrance around the nucleophilic center can dramatically slow down the reaction. If your substrate is particularly bulky, you may need to increase the reaction temperature or use a more reactive combination like silver oxide (Ag₂O) with methyl iodide for methylation, a principle that can be adapted.[3]
Scenario 2: Formation of Multiple Products
Question: My reaction produces multiple spots on TLC. Besides my desired product, what are the likely side products?
Answer: The formation of multiple products when using this compound often points to over-alkylation or competing reaction pathways like elimination.
Potential Side Reactions & Byproducts
| Side Reaction | Mechanism | Resulting Byproduct | How to Identify | Prevention Strategy |
| Over-alkylation | The initial product, which may still be nucleophilic, reacts with another molecule of the bromoacetamide.[1][4] | Dimer or higher-order oligomers. | High MW peak on LC-MS; typically a less polar spot on TLC. | Use a slight excess of the nucleophile, slow addition of the alkylating agent, and maintain low reaction temperatures.[1] |
| Hydrolysis | Nucleophilic attack by water or hydroxide on the C-Br bond. | 2-hydroxy-N-(naphthalen-1-yl)acetamide. | Lower MW peak on LC-MS (M-Br+OH); highly polar spot on TLC. | Use anhydrous conditions; minimize contact with aqueous base during workup.[5] |
| Elimination (E2) | A strong, sterically hindered base abstracts a proton from the α-carbon, leading to the elimination of HBr. | N-(naphthalen-1-yl)ethenamide (vinyl amide). | Lower MW peak on LC-MS (M-HBr); presence of vinyl protons in ¹H NMR. | Use a non-hindered, weaker base (e.g., K₂CO₃ instead of t-BuOK). This is less common but possible.[6] |
Reaction Pathway Diagram
Caption: Desired reaction pathway and common competing side reactions.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is optimized to minimize the formation of over-alkylated byproducts.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 1-naphthylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylation: Dissolve bromoacetyl bromide (1.05 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding cold water.[1] Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many common impurities from this compound.[7][8]
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or isopropanol.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization is slow, scratching the inside of the flask with a glass rod can help initiate it.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
References
-
Supporting Information. (n.d.). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. [Link]
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
-
Wolff, M. E., & Zanati, G. (1969). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of Medicinal Chemistry, 12(4), 629-632. [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E, E68(9), o2657. [Link]
-
Fun, H. K., Quah, C. K., Arshad, S., Ismail, R., & Sarojini, B. K. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927. [Link]
-
Lanthier, J., O'Brien, E., & Bordage, S. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
-
NIST. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook. [Link]
-
Rieke, R. D., & Bales, S. E. (1974). 2-Bromonaphthalene. Organic Syntheses, 54, 101. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
-
PubChem. (n.d.). 1-Naphthylamine. [Link]
-
Hess, S., O'Leary, T. J., & Korn, P. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(17), 4276-4280. [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]
-
Fun, H. K., Quah, C. K., Arshad, S., Ismail, R., & Sarojini, B. K. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E, E67(11), o2926–o2927. [Link]
-
PubChem. (n.d.). 2-Bromoacetamide. [Link]
-
Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]
-
Chemistry Stack Exchange. (2015). What is the major side product of the reaction between 2-bromo-2-methylpropane and hydroxide ion?. [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1909. [Link]
-
Chen, Y., & Sam, T. W. (1998). Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (13), 2195-2200. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(naphthalen-1-yl)acetamide
This technical support guide provides in-depth troubleshooting, optimization strategies, and frequently asked questions for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-bromo-N-(naphthalen-1-yl)acetamide. The content is structured in a practical, question-and-answer format to directly address common challenges encountered during this N-acylation reaction.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the primary aromatic amine, 1-naphthylamine, with an activated bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride.
The fundamental mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the departure of the halide leaving group and the formation of the stable amide bond. A critical component of this reaction is the inclusion of a base to neutralize the strong acid (HBr or HCl) byproduct, which would otherwise protonate and deactivate the starting amine.[1]
Section 2: FAQs - Reaction Setup and Optimization
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this acylation can stem from several factors, often related to reagent stability, stoichiometry, or reaction conditions.[1]
-
Cause 1: Protonation of the Starting Amine: The reaction generates one equivalent of HBr. Without a sufficient amount of base to act as an acid scavenger, this HBr will protonate the nucleophilic 1-naphthylamine, forming a non-reactive ammonium salt and effectively halting the reaction.[1]
-
Cause 2: Hydrolysis of the Acylating Agent: Bromoacetyl bromide and chloride are highly reactive and susceptible to hydrolysis by atmospheric moisture or wet solvents. This consumes the reagent, reducing its effective concentration and leading to incomplete conversion.
-
Cause 3: Inadequate Reaction Time or Temperature: Aromatic amines like 1-naphthylamine are less nucleophilic than their aliphatic counterparts. The reaction may require gentle heating or extended stirring at room temperature to proceed to completion.[1]
-
Cause 4: Competing Side Reactions: The formation of byproducts can consume starting materials, reducing the final yield. The most common side reaction is diacylation if a large excess of the acylating agent is used.[1]
Q2: How do I select the appropriate solvent for this reaction?
The ideal solvent should dissolve the starting materials, be inert to the highly reactive acylating agent, and facilitate the reaction. Aprotic solvents are generally preferred.
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent choice. Good solubility for reactants, volatile and easy to remove. Must be anhydrous. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good alternative. Can form peroxides; use freshly distilled or inhibitor-free solvent. Must be anhydrous. |
| Acetone | 56 | 21 | Can be used, but its enolizable nature poses a slight risk of side reactions with the acylating agent.[2] |
| Acetonitrile (ACN) | 82 | 37.5 | Generally a good polar aprotic solvent, but less commonly used for this specific acylation. |
| Water (Biphasic) | 100 | 80.1 | Used in Schotten-Baumann conditions with an inorganic base (e.g., NaOH). The reaction occurs at the interface. |
Recommendation: Anhydrous Dichloromethane (DCM) is often the most reliable choice for achieving a clean and efficient reaction.
Q3: I see multiple spots on my TLC plate. What are the likely byproducts?
Besides unreacted starting materials, several byproducts can form:
-
N,N-Diacylated Product: This occurs when the initially formed amide is acylated a second time. It is favored by a large excess of bromoacetyl bromide and/or high temperatures. To minimize this, use a controlled stoichiometry of the acylating agent (1.05-1.2 equivalents).[1]
-
C-Acylated Product (Friedel-Crafts): The naphthalene ring is electron-rich and susceptible to electrophilic substitution.[3] While N-acylation is kinetically much faster, C-acylation at the C2 or C4 positions can occur, especially if Lewis acidic impurities are present. This is generally a minor pathway under standard conditions.
-
Hydrolysis Product (Bromoacetic Acid): If the bromoacetyl bromide reacts with water, it forms bromoacetic acid. This species is acidic and will be extracted during a basic aqueous workup.
Section 3: Purification and Characterization
Q4: My crude product has a brown or reddish discoloration. What is the cause and how can it be removed?
1-Naphthylamine is prone to oxidation upon exposure to air and light, forming colored impurities.[4][5] This discoloration can carry through to the final product.
-
Prevention: Use high-purity, colorless 1-naphthylamine. If the starting material is discolored, consider a preliminary purification step like recrystallization or filtration through a short plug of silica gel.
-
Removal: Most colored impurities can be effectively removed during the final purification. A charcoal treatment during recrystallization can be highly effective at adsorbing these colored species.
Q5: What is the most effective method for purifying the final product, and how do I choose a solvent?
Recrystallization is the most common and effective technique for purifying solid this compound.[2] The key is to find a solvent (or solvent pair) in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.
Solvent Selection Strategy:
-
Single Solvent: Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.
-
Solvent Pair: This is often more effective. Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is very soluble, like DCM or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, like hexanes or petroleum ether) at an elevated temperature until the solution becomes faintly cloudy.[6][7] Allow the mixture to cool slowly to promote the growth of pure crystals.
| Common Recrystallization Solvent Systems | Polarity | Notes |
| Ethanol/Water | Polar | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A very common and effective pair for a wide range of organic compounds.[6] |
| Acetone/Hexanes | Medium/Non-polar | Similar to Ethyl Acetate/Hexanes, works well for moderately polar compounds.[6] |
| Toluene | Non-polar | Can be effective for aromatic compounds, promoting good crystal growth. |
Section 4: Experimental Protocol
This protocol provides a general procedure. Researchers should optimize conditions based on their specific laboratory setup and observations.
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount (for 10 mmol scale) |
| 1-Naphthylamine | 143.19 | 1.0 | 1.43 g |
| Bromoacetyl Bromide | 201.86 | 1.1 | 1.54 mL (d=2.32) |
| Pyridine | 79.10 | 1.5 | 1.21 mL (d=0.98) |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthylamine (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) and pyridine (1.5 eq.). Stir under an inert atmosphere (Nitrogen or Argon) until all solids dissolve.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. A precipitate (pyridinium hydrobromide) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of 1-naphthylamine by Thin Layer Chromatography (TLC).
-
Quench: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of 1 M HCl solution to dissolve the pyridinium salts and remove excess pyridine.
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
References
- BenchChem (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- BenchChem (2025). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
- BenchChem (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- NCERT. Amines.
- BenchChem (2025). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride.
- BenchChem (2025). Common side reactions in the synthesis of N-naphthyl amides.
-
Wikipedia. 1-Naphthylamine. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]
-
Reddit. Recrystallization with two solvents. Available at: [Link]
Sources
Stability and storage recommendations for 2-bromo-N-(naphthalen-1-yl)acetamide
Technical Support Center: 2-bromo-N-(naphthalen-1-yl)acetamide
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound (CAS No. 1136-82-9). As a reactive alkylating agent, its integrity is paramount for reproducible experimental outcomes. This document is designed to serve as a primary resource for ensuring the long-term viability and efficacy of this reagent.
Frequently Asked Questions (FAQs) & Stability Insights
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored at ≤ -20°C (freezer) in a tightly sealed container. For maximum protection, especially for reference-grade material, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture and oxygen. The storage area must be dark to prevent photo-degradation.[1]
Q2: You emphasize storing the compound in a "cool, dark, and dry" environment. What is the scientific basis for each of these recommendations?
Understanding the causality behind these storage protocols is key to preventing reagent failure. The molecule's stability is primarily threatened by three factors: moisture, heat, and light.
-
Moisture Sensitivity (Dry Conditions): The primary point of failure is the susceptibility of the α-bromo amide functional group to hydrolysis. Water can act as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the substitution of the bromide ion with a hydroxyl group, forming 2-hydroxy-N-(naphthalen-1-yl)acetamide and hydrobromic acid (HBr). The presence of HBr can further catalyze the degradation of the remaining reagent. Several related bromoacetamide compounds are explicitly listed as moisture-sensitive.[1]
-
Thermal & Light Sensitivity (Cool & Dark Conditions): The carbon-bromine (C-Br) bond is labile and can undergo homolytic cleavage when exposed to sufficient energy in the form of heat or UV light.[1] This cleavage generates bromine radicals, which are highly reactive and can initiate a cascade of undesirable side reactions, leading to polymerization or the formation of various impurities. This degradation is often visible as a discoloration (yellowing or browning) of the solid material.
Q3: I need to prepare a stock solution. What are the best practices for solvent choice and solution storage?
Solvent Selection: Always use anhydrous, aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile. The use of protic solvents (like ethanol or methanol) or aqueous buffers for stock solutions is strongly discouraged as they can readily participate in the hydrolysis described above.
Storage of Solutions:
-
Short-Term (≤ 1 week): Solutions can be stored at 2-8°C, tightly sealed and protected from light.
-
Long-Term (> 1 week): For long-term storage, flash-freeze aliquots of the stock solution and store them at -80°C. This minimizes the risk of degradation and prevents issues associated with repeated freeze-thaw cycles. Avoid storing stock solutions at room temperature for any extended period.
Troubleshooting Guide
Q4: My solid this compound has turned yellow. Can I still use it?
A color change from white/off-white to yellow or brown is a strong indicator of degradation. This is likely due to the formation of impurities from light or moisture exposure, potentially including the release of free bromine.
Recommendation: It is highly inadvisable to use a discolored reagent in sensitive applications, as the impurities can interfere with your reaction and the actual concentration of the active reagent is unknown. If using the material is unavoidable, its purity should be assessed by an analytical method such as LC-MS or NMR before use. The best practice is to discard the degraded material and use a fresh, properly stored vial.
Q5: My reaction yield is low or inconsistent, and I suspect the reagent is the problem. What is the recommended troubleshooting workflow?
If you suspect reagent instability is affecting your experiments, follow this logical progression to diagnose the issue.
Caption: Key degradation pathways for this compound.
References
- Sigma-Aldrich. (2023). Safety Data Sheet for Acetamide.
- Fisher Scientific. (2021). Safety Data Sheet for 2-Bromoacetamide.
- Fisher Scientific. (2021). Safety Data Sheet for N-Bromoacetamide.
- Thermo Fisher Scientific. (2021). Safety Data Sheet for N-Bromoacetamide.
- Fisher Scientific. (2021). Safety Data Sheet for 1-Naphthylacetamide.
- Combi-Blocks. (2023). Safety Data Sheet.
-
NIST. (n.d.). 2-Bromoacetamide. NIST Chemistry WebBook. Retrieved from [Link]
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
- BLD Pharmatech. (n.d.). Safety Data Sheet.
-
ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. [Link]
Sources
Technical Support Center: Synthesis of 2-bromo-N-(naphthalen-1-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-bromo-N-(naphthalen-1-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this acylation reaction, with a focus on improving reaction yield and product purity. The following question-and-answer format addresses specific experimental challenges with evidence-based solutions and mechanistic explanations.
Overview of the Synthesis
The synthesis of this compound is a standard nucleophilic acyl substitution. 1-Naphthylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of bromoacetyl bromide. A base is typically used to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
Low yield is the most common issue and can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Let's break down the primary culprits.
A1.1: Reagent Quality and Stability
-
1-Naphthylamine: This aromatic amine is susceptible to oxidation, which can cause it to darken from a white or colorless solid to a brown or purplish hue upon exposure to air and light.[1][2][3] Oxidized impurities can lead to colored byproducts that are difficult to remove and may interfere with the primary reaction.
-
Solution: Use high-purity 1-naphthylamine. If the reagent appears discolored, consider purification by recrystallization or sublimation before use. Always store it in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Bromoacetyl Bromide: This is a highly reactive and moisture-sensitive acylating agent.[5] It readily hydrolyzes upon contact with atmospheric moisture to form bromoacetic acid and HBr.[5] This hydrolysis consumes the reagent, directly reducing the theoretical yield.
-
Solution: Purchase bromoacetyl bromide in septum-sealed bottles and handle it using anhydrous techniques (e.g., dry syringes, inert atmosphere). Use freshly opened bottles or distill the reagent if its purity is questionable. A purity of ≥98% is recommended for optimal results.[6]
-
A1.2: Reaction Conditions
-
Solvent Choice & Moisture: The presence of water is detrimental. As mentioned, it hydrolyzes the bromoacetyl bromide. Protic solvents like alcohols can also react with the acyl bromide, forming esters as side products.
-
Solution: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. Ensure all glassware is thoroughly dried (oven or flame-dried) before use.
-
-
Temperature Control: The acylation of amines is typically exothermic. Adding the bromoacetyl bromide too quickly can cause the temperature to rise, promoting side reactions and potential degradation.
-
Solution: Perform the addition of bromoacetyl bromide dropwise at a reduced temperature, typically 0 °C to -78 °C, using an ice or dry ice/acetone bath.[7] This allows for better control over the reaction exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
Base Selection: The choice of base is critical for neutralizing the HBr byproduct. An inappropriate base or incorrect stoichiometry can significantly lower the yield.
-
Solution: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used. Use at least one equivalent of the base. Some protocols may use a slight excess (e.g., 1.1 equivalents) to ensure complete HBr scavenging.
-
The following diagram illustrates a decision-making workflow for troubleshooting low yield:
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: My final product is a dark oil or discolored solid. What causes these impurities?
A2: Discoloration typically points to two sources: oxidation of the starting material or side reactions.
-
Oxidation of 1-Naphthylamine: As previously mentioned, 1-naphthylamine readily oxidizes.[1][2] These oxidized oligomeric species are often highly colored and can be carried through the reaction and work-up.
-
Over-Bromination/Side Reactions: While the primary reaction is N-acylation, under certain conditions, electrophilic bromination of the activated naphthalene ring could occur, although this is less common. More likely are side reactions involving impurities or degradation. For instance, the generation of dibromo or polybromo species can occur if reaction conditions are not well-controlled.[8]
-
Thermal Decomposition: The product, an α-haloamide, can be sensitive to heat and prolonged exposure to acidic or basic conditions during work-up or purification.
Solution:
-
Start with Pure Materials: The best way to ensure a clean product is to start with clean reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) minimizes oxidation.
-
Controlled Work-up: After the reaction is complete, quench carefully with water or a mild aqueous acid (e.g., dilute HCl) to neutralize any remaining base and hydrolyze excess bromoacetyl bromide. Avoid strong acids or bases and prolonged heating.
-
Purification: Recrystallization is often the most effective method for removing colored impurities. Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene. If chromatography is necessary, use a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to prevent product degradation on the column.
Q3: What is the optimal stoichiometry for the reactants?
A3: The ideal stoichiometry aims to maximize the conversion of the limiting reagent while minimizing side reactions and simplifying purification.
A generally effective approach is to use 1-naphthylamine as the limiting reagent.
| Reagent | Stoichiometry (Equivalents) | Rationale |
| 1-Naphthylamine | 1.0 | Limiting reagent. |
| Bromoacetyl Bromide | 1.05 - 1.2 | A slight excess ensures complete consumption of the amine. A large excess can lead to impurities and is difficult to remove. |
| Base (e.g., Pyridine/TEA) | 1.1 - 1.3 | Must be sufficient to neutralize the HBr generated from both the reaction and any hydrolysis of the acyl bromide. |
Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
1-Naphthylamine (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve 1-naphthylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
The following diagram outlines the key steps of the experimental workflow.
Caption: Experimental Workflow for Synthesis.
References
-
PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromoacetyl Bromide | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Bromoacetyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
ResearchGate. (n.d.). Manipulations of α‐haloacids. Isolated yields after chromatography purification are reported. Retrieved from [Link]
-
Fun, H. K., Quah, C. K., Chantrapromma, S., & Sarojini, B. K. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927. Retrieved from [Link]
-
Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN104529745A - Method for preparing acetyl bromide from phosphorus tribromide.
- Google Patents. (n.d.). CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask.... Retrieved from [Link]
-
eLife. (2024). Discovery of the 1-naphthylamine biodegradation pathway.... Retrieved from [Link]
-
Organic Syntheses. (2023). α-Oxamination of Amides via Electrophilic Activation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. Green Chemistry. Retrieved from [Link]
-
PubMed. (2024). Discovery of the 1-naphthylamine biodegradation pathway.... Retrieved from [Link]
-
Chad's Prep. (2021). 21.3 Alpha Halogenation. YouTube. Retrieved from [Link]
-
PubMed. (1997). Purification of alpha-amylase by specific elution from anti-peptide antibodies. Retrieved from [Link]
-
MDPI. (n.d.). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives.... Retrieved from [Link]
-
National Institutes of Health. (2024). Discovery of the 1-naphthylamine biodegradation pathway.... Retrieved from [Link]
Sources
- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthylamine CAS#: 134-32-7 [m.chemicalbook.com]
- 5. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]
Technical Support Center: Impurity Identification in 2-bromo-N-(naphthalen-1-yl)acetamide
Welcome to the technical support guide for identifying impurities in 2-bromo-N-(naphthalen-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we will delve into the root causes of impurity formation and provide robust analytical and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected side products?
The most prevalent laboratory-scale synthesis involves the acylation of 1-naphthylamine with bromoacetyl bromide or bromoacetic acid. A common procedure involves dissolving 1-naphthaleneacetic acid and 4-bromoaniline in dichloromethane and stirring the mixture in the presence of triethylamine.[1]
Typical Synthetic Pathway:
Caption: Synthesis of this compound and potential side products.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Likely Origin |
| IMP-1 | 1-Naphthylamine | Unreacted starting material. |
| IMP-2 | Bromoacetic acid | Hydrolysis of bromoacetyl bromide. |
| IMP-3 | N,N'-di(naphthalen-1-yl)oxalamide | Dimerization of the product or reaction of 1-naphthylamine with an intermediate. |
| IMP-4 | 2-hydroxy-N-(naphthalen-1-yl)acetamide | Hydrolysis of the bromo group on the final product. |
| IMP-5 | Polymeric materials | Side reactions promoted by excess base or elevated temperatures. |
Troubleshooting Guides
Issue 1: My final product shows an extra peak in the HPLC chromatogram with a shorter retention time than the main product.
Possible Cause: This is often indicative of a more polar impurity. Unreacted 1-naphthylamine (IMP-1) or bromoacetic acid (IMP-2) are common culprits.
Troubleshooting Workflow:
Caption: Workflow for identifying polar impurities.
Detailed Protocol: HPLC Analysis
A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate impurity profiling.[2][3]
-
Column: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid is a good starting point.[4][5]
-
Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).
Issue 2: The mass spectrum of my sample shows a peak at a higher m/z value than the expected product.
Possible Cause: This suggests the presence of a dimer (IMP-3) or a di-substituted product. These impurities are less polar and will likely have a longer retention time in reverse-phase HPLC.
Analytical Approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to propose a molecular formula for the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to gain structural information. The fragmentation pattern of amides often involves cleavage of the C-C bond adjacent to the carbonyl group.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will provide definitive structural elucidation. Look for the disappearance of the N-H proton signal and the appearance of new aromatic or aliphatic signals.
Expected Mass Spectral Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ |
| This compound | C12H10BrNO | 264.12 | 265.00, 267.00 ( isotopic pattern for Br) |
| IMP-3 | C22H16N2O2 | 352.38 | 353.13 |
Issue 3: My product is discolored and the NMR spectrum shows broad, unresolved peaks.
Possible Cause: The presence of polymeric materials (IMP-5) is a likely cause. This can result from prolonged reaction times, excessive heat, or the use of a strong base which can promote side reactions.
Recommended Actions:
-
Purification:
-
Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene).
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography using a hexane/ethyl acetate gradient is recommended.
-
-
Prevention:
-
Carefully control the reaction temperature.
-
Use a milder base or a stoichiometric amount.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to avoid prolonged reaction times.
-
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS Analysis
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample promptly to prevent potential degradation.
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
References
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2657. [Link]
-
Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
- Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
-
Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]
-
SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Retrieved from [Link]
-
Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N,N-dibutylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Fun, H.-K., Quah, C. K., Chandra, Nayak, P. S., Narayana, B., & Sarojini, B. K. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927. [Link]
-
SIELC Technologies. (2018, February 16). N-Bromoacetamide. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromoacetamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2009). N,N'-Bis(4-bromo-phen-yl)naphthalene-1,4-dicarboxamide N,N-dimethyl-acetamide disolvate. [Link]
-
Elias, G., Mattson, E. D., & Little, J. E. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(2), 530-533. [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Fun, H.-K., Quah, C. K., Chandra, Nayak, P. S., Narayana, B., & Sarojini, B. K. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2926–o2927. [Link]
-
Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. [Link]
-
NIST. (n.d.). Naphthalene, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-bromo-2-pyridinyl)-2-naphthalen-1-ylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Characterization of a Novel Bacterial Aryl Acylamidase Belonging to the Amidase Signature Enzyme Family. Retrieved from [Link]
Sources
- 1. N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Separation of 2-Bromo-N,N-dibutylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. N-Bromoacetamide | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Specificity of 2-bromo-N-(naphthalen-1-yl)acetamide Labeling
Welcome to the technical support guide for 2-bromo-N-(naphthalen-1-yl)acetamide, a valuable chemical probe for labeling cysteine residues in proteins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their labeling experiments, ensuring high specificity and reproducible results. We will delve into the underlying chemical principles, provide actionable protocols, and address frequently encountered challenges.
Understanding the Chemistry: The Strengths and Pitfalls of a Haloacetamide Probe
This compound belongs to the haloacetamide class of reagents, which are widely used for their ability to form stable, covalent bonds with the thiol groups of cysteine residues.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom of the bromoacetamide, displacing the bromide ion and forming a stable thioether bond.[3] This irreversible modification is a powerful tool for various applications, including activity-based protein profiling (ABPP) and target identification.[4][5]
However, the very reactivity that makes this probe useful can also be a source of non-specificity. While highly reactive towards cysteine, haloacetamides can also react with other nucleophilic amino acid residues, such as methionine, histidine, and lysine, particularly under non-optimal conditions.[3][6] Understanding and controlling these off-target reactions is paramount for generating reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during labeling experiments with this compound and provide detailed solutions.
FAQ 1: I'm observing high background or non-specific labeling in my experiments. What are the likely causes and how can I fix it?
High background is a frequent challenge and can obscure the specific labeling of your target protein. Several factors can contribute to this issue:
-
Probe Concentration is Too High: An excessive concentration of the labeling reagent increases the likelihood of off-target reactions.
-
Prolonged Incubation Time: Longer reaction times can lead to the accumulation of non-specific modifications.
-
Suboptimal pH: The reactivity of both the cysteine thiol and the off-target amino acids is pH-dependent. While the cysteine thiolate is more nucleophilic at higher pH, other residues also become more reactive.[7]
-
Presence of Hyper-reactive Cysteines: Some proteins possess cysteine residues that are intrinsically more reactive due to their local microenvironment. These can act as "sinks" for the probe, contributing to background.
-
Hydrophobic Interactions: The naphthalene group of the probe can lead to non-specific binding to hydrophobic pockets on proteins.
Troubleshooting Workflow for High Background:
Caption: Workflow for validating labeling specificity using competitive labeling.
Protocol 4: Competitive Labeling Assay
This assay is based on the principle that pre-incubation with a known, unlabeled ligand or inhibitor of your target protein will block the binding site and prevent subsequent labeling by this compound. [4]
-
Divide your protein sample into two aliquots.
-
To one aliquot (the "competitor" sample), add a known unlabeled ligand or inhibitor of your target protein at a concentration sufficient to saturate the binding site (e.g., 10-100 fold molar excess).
-
To the other aliquot (the "control" sample), add an equivalent volume of buffer.
-
Incubate both samples for a sufficient time to allow for binding of the competitor (e.g., 30-60 minutes) at the appropriate temperature.
-
Add this compound to both samples at the optimized concentration and incubate for the optimized time.
-
Analyze the labeling of your target protein in both samples using an appropriate method (e.g., SDS-PAGE with fluorescence scanning, Western blot).
A significant reduction in the labeling signal in the "competitor" sample compared to the "control" sample indicates that the labeling is specific to the binding site of your target protein.
FAQ 3: I'm not seeing any labeling of my target protein. What could be the problem?
A lack of labeling can be equally frustrating. Here are some potential causes and solutions:
-
Inaccessible Cysteine Residue: The target cysteine may be buried within the protein structure or involved in a disulfide bond, making it inaccessible to the probe.
-
Inactive Probe: The this compound may have degraded.
-
Incorrect Buffer Composition: Components in your buffer, such as other thiol-containing reagents (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris), can react with the probe and reduce its effective concentration.
-
Protein Denaturation: The labeling conditions may be causing your protein to denature, potentially altering the accessibility of the target cysteine.
Troubleshooting Workflow for No Labeling:
Caption: Troubleshooting workflow for absence of labeling.
Recommendations for Addressing No Labeling:
| Issue | Recommended Action | Rationale |
| Probe Integrity | Always prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them protected from light. | Haloacetamides can be sensitive to hydrolysis and phot degradation. |
| Buffer Composition | Use buffers that do not contain primary amines or thiols, such as phosphate-buffered saline (PBS) or HEPES. [8] | These components will compete with your protein for reaction with the probe. |
| Cysteine Accessibility | If you suspect the target cysteine is buried, consider performing the labeling under denaturing conditions (e.g., in the presence of urea or guanidinium chloride). Note that this will likely increase non-specific labeling. | Denaturation unfolds the protein, exposing previously inaccessible residues. |
| Disulfide Bonds | If the target cysteine may be in a disulfide bond, pre-treat your protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the probe. | Reduction of disulfide bonds will free up the cysteine thiol for labeling. |
Advanced Validation: Mass Spectrometry for Pinpointing Labeled Residues
For the highest level of confidence, mass spectrometry (MS) is the gold standard for identifying the precise amino acid residues that have been modified. [9]A typical bottom-up proteomics workflow involves:
-
Labeling your protein or proteome with this compound.
-
Digesting the labeled protein into peptides using a protease like trypsin.
-
Analyzing the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [10]4. Identifying the modified peptides and the specific site of modification by searching the MS/MS data against a protein sequence database. [9]The mass of the this compound adduct will be added to the mass of the modified cysteine residue.
This approach provides unambiguous evidence of covalent modification and can be used to quantify the extent of labeling at different sites.
References
-
Martell, J. D., & Weerapana, E. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 6(12), 1373–1389. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). A tutorial review of labeling methods in mass spectrometry-based quantitative proteomics. Analytical and Bioanalytical Chemistry, 405(2-3), 589–603. Retrieved from [Link]
-
Lanning, B. R., & Wolan, D. W. (2017). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 39, 14–22. Retrieved from [Link]
-
Technology Networks. (2011). Optimizing the Labeling of Proteins. Retrieved from [Link]
-
ACS Measurement Science Au. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 313-326. Retrieved from [Link]
-
ResearchGate. (2013). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Retrieved from [Link]
-
National Institutes of Health. (2017). Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. Retrieved from [Link]
-
ACS Publications. (2015). Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies. Analytical Chemistry, 87(21), 10686-10692. Retrieved from [Link]
-
JACS Au. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au, 2(6), 1369-1377. Retrieved from [Link]
-
National Institutes of Health. (2011). Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. Retrieved from [Link]
-
National Institutes of Health. (2018). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]
-
ACS Publications. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(1), 10-29. Retrieved from [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Blocking Protocol & Troubleshooting. Retrieved from [Link]
-
PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137. Retrieved from [Link]
-
ResearchGate. (2019). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Retrieved from [Link]
-
PubMed. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. Retrieved from [Link]
-
National Institutes of Health. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Retrieved from [Link]
-
SpringerLink. (2008). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Encyclopedia of Mass Spectrometry (pp. 799-809). Retrieved from [Link]
-
bioRxiv. (2023). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. Retrieved from [Link]
-
YouTube. (2018). Blocking–Fixed cell imaging: 5 steps for publication-quality images. Retrieved from [Link]
-
PubMed. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927. Retrieved from [Link]
-
IHC WORLD. (2024). Blocking of Unwanted Non-specific Staining for Immunohistochemistry. Retrieved from [Link]
-
PubMed Central. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules, 26(8), 2329. Retrieved from [Link]
-
ResearchGate. (1970). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
National Institutes of Health. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Retrieved from [Link]
-
PubMed. (2004). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Journal of Chromatography A, 1046(1-2), 153-161. Retrieved from [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Protein Alkylation: Iodoacetamide vs. The Fluorescent Alternative 2-bromo-N-(naphthalen-1-yl)acetamide
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a foundational technique. Among these modifications, the alkylation of cysteine residues stands out as a critical step in proteomics, structural biology, and drug discovery. This process, which blocks the highly reactive thiol group of cysteines, is essential for preventing unwanted disulfide bond formation, enabling accurate protein identification, and introducing specific labels for downstream analysis.[1][2]
The choice of alkylating agent can profoundly impact experimental outcomes. For decades, iodoacetamide (IAM) has been the workhorse reagent, valued for its high reactivity and well-understood chemistry.[1][3] However, the demand for more sophisticated analytical techniques has driven the development of functionalized reagents. This guide provides an in-depth technical comparison between the traditional iodoacetamide and a more specialized alternative, 2-bromo-N-(naphthalen-1-yl)acetamide, a reagent designed not only to alkylate but also to introduce a fluorescent reporter group.
We will explore the underlying chemical principles, compare performance based on reactivity and specificity, provide detailed experimental protocols, and offer guidance on selecting the optimal reagent for your specific research needs.
The Foundation: The Mechanism of Cysteine Alkylation
Protein alkylation by haloacetamides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] The key player on the protein side is the cysteine residue. Its thiol group (-SH) is highly nucleophilic, particularly in its deprotonated thiolate form (-S⁻).[1] The reaction proceeds as follows:
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom adjacent to the halogen (iodine or bromine) on the acetamide reagent.
-
Transition State: A transient, high-energy state is formed where both the sulfur and the halogen are partially bonded to the carbon.
-
Leaving Group Displacement: The carbon-halogen bond breaks, and the halide ion (I⁻ or Br⁻) is displaced.
-
Stable Thioether Bond: A stable, covalent thioether bond is formed between the cysteine sulfur and the reagent, effectively "capping" the thiol group.[1]
This irreversible modification prevents the cysteine from forming disulfide bonds, which is crucial for preparing samples for mass spectrometry and other analytical techniques.[1][7]
Caption: General SN2 mechanism for cysteine alkylation by a haloacetamide reagent.
Reagent Profiles: A Tale of Two Alkylators
Iodoacetamide (IAM): The Established Standard
Iodoacetamide is an extensively used and well-characterized alkylating agent in proteomics.[1][3] Its small size and high reactivity make it highly efficient at modifying accessible cysteine residues.
-
Structure: ICH₂CONH₂
-
Primary Advantage: High reactivity. Iodine is an excellent leaving group, making the SN2 reaction rapid and efficient.[8][9][10] This ensures complete alkylation, which is critical for quantitative proteomics.[11][12]
-
Primary Disadvantage: Lack of a reporter group. The modification itself (carbamidomethylation, +57.02 Da) is detectable by mass spectrometry, but not by other methods like fluorescence spectroscopy.[13]
-
Specificity: While highly reactive towards cysteines, IAM is known to cause off-target modifications, especially at higher concentrations or pH. Common side reactions include the alkylation of methionine, lysine, histidine, and the N-terminus of peptides.[7][12][14][15]
This compound: The Functional Challenger
This reagent represents a class of functionalized alkylating agents designed for more than just blocking thiols. By incorporating a naphthalene group, it introduces a fluorescent moiety onto the protein.
-
Structure: BrCH₂CONH-(C₁₀H₇)
-
Primary Advantage: Built-in fluorescent reporter. The naphthalene group is a well-known fluorophore, allowing for the detection of alkylated proteins using fluorescence-based techniques, such as in-gel visualization or fluorescence polarization assays, without the need for a secondary fluorescent dye.[16][17][18]
-
Primary Disadvantage: Potentially lower reactivity compared to IAM. Bromine is a good leaving group, but not as effective as iodine.[6][8][19] This could result in slower reaction kinetics or require harsher conditions to achieve complete alkylation.
-
Specificity: Like IAM, bromoacetamides can also react with other nucleophilic residues.[5][20] The larger size of the naphthalene group might introduce steric hindrance, potentially altering its specificity profile compared to the smaller iodoacetamide.[21][22]
Head-to-Head Comparison: Performance and Experimental Considerations
| Feature | Iodoacetamide (IAM) | This compound | Rationale & Key Considerations |
| Primary Function | Cysteine Blocking | Cysteine Blocking & Fluorescent Labeling | IAM is a single-purpose tool. The bromo-reagent offers dual functionality, which can simplify workflows by eliminating secondary labeling steps.[16] |
| Reactivity | Very High | High | The carbon-iodine bond is weaker than the carbon-bromine bond, making iodide a better leaving group.[9][10] This translates to faster reaction rates for IAM.[8] |
| Detection Method | Mass Spectrometry (Mass shift of +57.02 Da) | Mass Spectrometry, Fluorescence Spectroscopy | The naphthalene moiety provides intrinsic fluorescence, enabling detection on gels or in solution, a significant advantage for certain applications.[16][23] |
| Specificity | Good, but known off-target reactions (Met, Lys, His)[7][15] | Good, with similar potential for off-target reactions. | All haloacetamides have the potential for side reactions.[20] The larger size of the bromo-reagent may influence its access to sterically hindered sites. |
| Established Use | Extensive, standard in proteomics workflows.[1][7] | Niche, for applications requiring fluorescence. | IAM protocols are highly optimized and widely published.[13][24] Protocols for the bromo-reagent must be empirically optimized. |
| Cost & Availability | Inexpensive and widely available. | More expensive and less common. | Cost and accessibility are practical considerations for large-scale or routine experiments. |
Experimental Protocols
The following protocols provide a starting point for the use of each reagent. Optimization, particularly of reagent concentration and incubation time, is recommended for specific applications.
Protocol 1: In-Solution Alkylation with Iodoacetamide
This standard protocol is widely used for preparing protein samples for mass spectrometry analysis.[1][7][24]
Caption: Standard workflow for in-solution protein alkylation with iodoacetamide.
Methodology:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer, such as 8 M urea or 6 M guanidinium chloride in 100 mM Tris-HCl, pH 8.5.[24] This unfolds the protein, exposing cysteine residues.
-
Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 30-60 minutes at an elevated temperature (e.g., 56°C for DTT) to reduce all disulfide bonds to free thiols.[24]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water or buffer). Add the IAM solution to the protein sample to a final concentration of 15-20 mM (ensuring a molar excess over the reducing agent). Incubate for 30 minutes at room temperature in the dark, as iodoacetamide is light-sensitive.[5][13]
-
Quenching: Stop the alkylation reaction by adding a thiol-containing reagent to scavenge any unreacted IAM. This can be done by adding more DTT or L-cysteine.[5]
-
Downstream Processing: The alkylated protein sample is now ready for buffer exchange, enzymatic digestion, and subsequent analysis by mass spectrometry.[11]
Protocol 2: Fluorescent Labeling with this compound
This protocol is adapted for fluorescent labeling and may require more stringent optimization to balance labeling efficiency with potential side reactions.
Methodology:
-
Protein Preparation: Follow steps 1-3 from the iodoacetamide protocol (Solubilization, Reduction, Cooling). It is critical to ensure the final buffer is compatible with fluorescence measurements and does not contain components that quench naphthalene fluorescence.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF before diluting into the aqueous reaction buffer. Protect the solution from light.
-
Alkylation and Labeling: Add the bromo-reagent to the reduced protein sample. The optimal concentration must be determined empirically; start with a 5- to 10-fold molar excess over the protein concentration. Incubate for 1-2 hours at room temperature in the dark. Monitor the reaction progress if possible.
-
Removal of Excess Reagent: Quench the reaction by adding a thiol-containing compound like DTT or β-mercaptoethanol. It is crucial to remove the unreacted fluorescent reagent to reduce background signal. This can be achieved through dialysis, buffer exchange, or size-exclusion chromatography.
-
Analysis: The fluorescently labeled protein is now ready for analysis. This can include:
-
SDS-PAGE: Visualize the labeled protein directly in the gel using a UV transilluminator.
-
Fluorometry: Measure the fluorescence intensity in solution to quantify labeling.
-
Mass Spectrometry: Confirm the mass of the adduct and identify the site of modification.
-
Choosing Your Reagent: An Application-Driven Decision
The choice between iodoacetamide and this compound is entirely dependent on the experimental question.
Choose Iodoacetamide when:
-
Your primary goal is to prepare proteins for standard bottom-up proteomics and mass spectrometry analysis.[1][7]
-
You require a robust, well-documented, and cost-effective method for preventing disulfide bond formation.
-
Fluorescent detection is not a required endpoint.
Choose this compound when:
-
You need to visualize alkylated proteins in gels without resorting to secondary staining or western blotting.
-
Your experiment involves fluorescence-based assays, such as studying protein conformation changes or binding events via fluorescence polarization or FRET.
-
You are performing targeted labeling studies where the naphthalene group can act as a spectroscopic probe.
Conclusion
Iodoacetamide remains the gold standard for routine and high-throughput protein alkylation due to its high reactivity, simplicity, and low cost. Its performance and potential pitfalls are thoroughly documented, making it a reliable choice for applications centered on mass spectrometry.
Conversely, this compound is a specialized tool that offers the significant advantage of dual-functionality: it not only caps reactive cysteines but also covalently attaches a fluorescent probe. This capability opens the door to a range of biophysical and analytical assays that are inaccessible with iodoacetamide alone. While its reactivity is theoretically lower than its iodinated counterpart and it requires more rigorous optimization, the payoff is a streamlined workflow for experiments that bridge proteomics with fluorescence-based detection. The ultimate decision rests on a careful consideration of your experimental goals, analytical capabilities, and the specific information you seek to uncover about your protein of interest.
References
-
Wikipedia. Iodoacetamide. [Link]
-
MDPI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]
-
Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]
-
Hawkins, C. L., & Davies, M. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(4), 1709–1719. [Link]
-
University of Washington Proteomics Resource. Protein Reduction, Alkylation, Digestion. (2011). [Link]
-
ACS Publications. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. [Link]
-
The Rockefeller University Press. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. [Link]
-
NIH. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
-
G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [Link]
-
MDPI. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. [Link]
-
ResearchGate. Overalkylation of a Protein Digest with Iodoacetamide | Request PDF. [Link]
-
PubMed. Overalkylation of a protein digest with iodoacetamide. [Link]
-
PubMed Central. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
-
PubMed. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. [Link]
-
NIH. Fluorescent labeling of specific cysteine residues using CyMPL. [Link]
-
Chemistry LibreTexts. 8.5: Leaving Groups. [Link]
-
NIH. N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. [Link]
-
ResearchGate. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. [Link]
-
Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
PubMed Central. A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion. [Link]
-
Royal Society of Chemistry. Simultaneous sensing of cysteine/homocysteine and glutathione with a fluorescent probe based on a single atom replacement strategy. [Link]
-
NIH. Fluorescent and affinity-based tools to detect cysteine sulfenic acid formation in proteins. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). [Link]
-
NIH. Methods for the determination and quantification of the reactive thiol proteome. [Link]
-
PubMed. N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. [Link]
-
ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. [Link]
-
PubMed. N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. [Link]
-
PubMed. Selectivity of labeled bromoethylamine for protein alkylation. [Link]
-
ResearchGate. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. lab.rockefeller.edu [lab.rockefeller.edu]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide | MDPI [mdpi.com]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous sensing of cysteine/homocysteine and glutathione with a fluorescent probe based on a single atom replacement strategy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. purechemistry.org [purechemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 24. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide to the Reactivity of 2-bromo-N-(naphthalen-1-yl)acetamide and Other Haloacetamides
Introduction: The Role of Haloacetamides in Modern Research
Haloacetamides are a class of reactive compounds that have found widespread application in various scientific disciplines, particularly in proteomics, drug discovery, and bioconjugation chemistry. Their utility lies in their ability to act as alkylating agents, forming stable covalent bonds with nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues. This irreversible modification is a cornerstone of many proteomics workflows, preventing the reformation of disulfide bonds and enabling accurate protein identification and quantification. Furthermore, the targeted covalent modification of proteins with haloacetamides is a burgeoning area in drug development for creating highly specific and potent inhibitors.
This guide provides an in-depth comparison of the reactivity of a specific N-substituted haloacetamide, 2-bromo-N-(naphthalen-1-yl)acetamide, with other commonly used haloacetamides such as iodoacetamide, bromoacetamide, and chloroacetamide. We will delve into the chemical principles governing their reactivity, present available comparative data, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.
Understanding Haloacetamide Reactivity: A Mechanistic Perspective
The primary reaction mechanism for haloacetamides with nucleophiles, such as the thiolate anion of a cysteine residue, is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the nucleophile attacks the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group), leading to the displacement of the halide ion as a leaving group.
The rate of this SN2 reaction is influenced by several key factors:
-
The Nature of the Halogen: The leaving group ability of the halide is a primary determinant of reactivity. Iodide is an excellent leaving group, followed by bromide, and then chloride. This is due to the increasing size and polarizability, and the decreasing bond strength of the carbon-halogen bond down the group. Consequently, the general trend in reactivity for haloacetamides is: Iodoacetamide > Bromoacetamide > Chloroacetamide.[1]
-
Steric Hindrance: The accessibility of the electrophilic α-carbon to the incoming nucleophile plays a crucial role. Bulky substituents on the acetamide nitrogen or on the α-carbon can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.[2]
-
Electronic Effects: The electronic nature of the substituent on the acetamide nitrogen can also influence reactivity. Electron-withdrawing groups can increase the electrophilicity of the α-carbon, potentially accelerating the reaction. Conversely, electron-donating groups may have the opposite effect.
For this compound, the presence of the bulky naphthyl group is expected to introduce significant steric hindrance around the reactive center compared to simpler haloacetamides like bromoacetamide. This steric bulk would likely lead to a decreased reaction rate.
Visualizing the Reaction Mechanism
Caption: General SN2 mechanism for the reaction of a haloacetamide with a nucleophile.
Comparative Reactivity and Side Reactions
| Haloacetamide | Relative Reactivity | Key Considerations |
| Iodoacetamide | Very High | Fastest reaction rate, but also highest potential for off-target reactions.[3] |
| This compound | Moderate to Low | Bulky naphthyl group likely reduces reactivity due to steric hindrance. |
| Bromoacetamide | High | Good balance of reactivity and specificity.[4] |
| Chloroacetamide | Low | Slower reaction rate, often requiring higher concentrations or longer incubation times, but generally more specific.[1] |
| Amino Acid Residue | Iodoacetamide | Bromoacetamide | Chloroacetamide |
| Cysteine (thiol) | Primary Target | Primary Target | Primary Target |
| Methionine (thioether) | High | Moderate | Low |
| Histidine (imidazole) | Moderate | Low | Very Low |
| Lysine (amine) | Low | Very Low | Negligible |
| Aspartate/Glutamate (carboxylate) | Very Low | Negligible | Negligible |
| N-terminus (amine) | Low | Very Low | Negligible |
This table summarizes the general propensity for off-target modifications based on available literature. The reactivity of this compound towards these residues is expected to be lower than that of bromoacetamide due to steric hindrance.
Experimental Protocols for Comparative Reactivity Analysis
To facilitate a direct and quantitative comparison of the reactivity of this compound with other haloacetamides, we provide a detailed experimental protocol for a kinetic assay using a model nucleophile, such as N-acetyl-L-cysteine, and analysis by High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
A synthetic route to a similar compound, N-(2-bromophenyl)-2-(naphthalen-1-yl)acetamide, has been reported and can be adapted.[5] The following is a proposed synthesis for this compound:
-
To a solution of 1-naphthylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C, add bromoacetyl bromide (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Kinetic Analysis Workflow
Caption: Experimental workflow for comparative kinetic analysis of haloacetamides.
Detailed Protocol for Kinetic Analysis by HPLC
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of each haloacetamide (this compound, iodoacetamide, bromoacetamide, chloroacetamide) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a 10 mM stock solution of N-acetyl-L-cysteine in the reaction buffer (100 mM sodium phosphate, pH 7.4).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the N-acetyl-L-cysteine solution to the reaction buffer to a final concentration of 1 mM.
-
Initiate the reaction by adding the haloacetamide stock solution to a final concentration of 10 mM. The final reaction volume should be sufficient for withdrawing multiple aliquots.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the unreacted N-acetyl-L-cysteine from the alkylated product.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond and 280 nm for the naphthyl group of the product from this compound).
-
-
Data Analysis:
-
Generate a standard curve for both N-acetyl-L-cysteine and the expected product to quantify their concentrations in the reaction aliquots.
-
Plot the concentration of the product formed over time.
-
Determine the initial reaction rate from the linear portion of the curve.
-
Calculate the pseudo-first-order rate constant (k') from the slope of the plot of ln([N-acetyl-L-cysteine]t/[N-acetyl-L-cysteine]₀) versus time.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the haloacetamide.
-
Conclusion
The reactivity of haloacetamides is a critical parameter that dictates their efficacy and specificity in various biochemical applications. While the general trend of reactivity (iodo > bromo > chloro) is well-established, the influence of N-substituents can significantly modulate this reactivity. In the case of this compound, the bulky naphthyl group is anticipated to decrease its reactivity compared to unsubstituted bromoacetamide due to steric hindrance.
This guide has provided a comprehensive overview of the factors governing haloacetamide reactivity, a qualitative comparison of this compound with other common haloacetamides, and a detailed experimental protocol to enable researchers to perform their own quantitative comparisons. By understanding the chemical principles and employing rigorous experimental design, scientists can make informed decisions in selecting the most appropriate haloacetamide for their specific research needs, thereby enhancing the precision and reliability of their findings.
References
-
Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2657. [Link]
-
Radhakrishna Murti, P. S., Sasmal, B. M., & Patnaik, D. P. (1984). Kinetics of Bromination of Acetanilide & Some Substituted Acetanilides by N-Bromoacetamide. Indian Journal of Chemistry, 23A, 848-850. [Link]
-
Sechi, S., et al. (2004). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 3(11), 1106-1121. [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]
-
Fun, H.-K., et al. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2657. [Link]
-
Song, Y., Luo, L., & Wang, K. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics, 17(10), 695–697. [Link]
-
am Ende, D., et al. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. [Link]
-
University of Bristol. (2016). Kinetic Profiling by NMR. [Link]
-
Ward, C. C., et al. (2022). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]
-
S. S. Friedrich, et al. (1964). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the American Chemical Society, 86(4), 681-689. [Link]
-
IMSERC. Kinetics / reaction monitoring. Northwestern University. [Link]
-
Fun, H.-K., et al. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2926–o2927. [Link]
-
Tong, W., et al. (2004). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 112(13), 1378–1385. [Link]
-
Song, Y., Luo, L., & Wang, K. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics, 17(10), 695-697. [Link]
-
Bhatshankar, S. B., & Tapkir, A. S. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 14(3), 1131-1148. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-22. [Link]
-
Chemistry LibreTexts. (2023). 31.9: Quantitative Structure-Activity Relationships (QSAR). [Link]
- Google Patents. (2009). CN101550090B - Method for synthesizing bromoacetamide.
-
Lewis, T. S., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
-
Liu, M., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(5), 2473–2495. [Link]
-
Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. [Link]
-
Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]
-
Kapoor, Y., & Kumar, K. (2019). Quantitative Structure-Activity Relationship in Drug Design: An Overview. J. Pharm. Sci. & Res, 11(8), 2827-2835. [Link]
-
Wang, S., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 16428. [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. [Link]
-
Murray, C. I., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4817–4826. [Link]
-
Reverter-Branchat, G., et al. (2018). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Nature Communications, 9(1), 4734. [Link]
-
Liu, G., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Genome Editing, 4, 987596. [Link]
-
Meyer, A., et al. (2016). Fig. 3. Stopped-flow kinetics of the oxidative half-reaction of reduced... ResearchGate. [Link]
-
Kurbangalieva, A. R., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8820. [Link]
-
Murray, C. I., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4817-4826. [Link]
-
Tian, T., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology, 31(10), 1839-1851.e8. [Link]
-
Dalal Institute. (n.d.). Substituent and Reaction Constants. [Link]
-
Koc, F., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 18(5), 848–856. [Link]
-
El-Kimary, E. I., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 483-489. [Link]
-
Pereiro, P., et al. (2021). The Regulation of Oxidative Stress Is a Conserved Response to RNA Virus Infection in Fish. Antioxidants, 10(2), 238. [Link]
-
Koc, F., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 18(5), 848-856. [Link]
-
Herron, J. T. (1977). Table of recommended rate constants for chemical reactions occurring in combustion. National Bureau of Standards. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cytotoxicity Assessment of 2-bromo-N-(naphthalen-1-yl)acetamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 2-bromo-N-(naphthalen-1-yl)acetamide derivatives. While direct cytotoxic data for this specific parent compound is not extensively available in peer-reviewed literature, this document outlines a robust, multi-faceted approach to its evaluation. We will leverage experimental data from structurally related naphthalen-yloxyacetamide and N-(naphthalen-2-yl)acetamide analogs as a comparative benchmark to contextualize potential findings. This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and logical progression from initial screening to mechanistic elucidation.
Introduction: The Rationale for Investigation
The naphthalene ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity, including anticancer properties.[1] Its rigid, planar, and lipophilic nature allows it to participate in various interactions with biological macromolecules. The acetamide linker provides a versatile handle for introducing additional pharmacophores, influencing solubility, and modulating target engagement.
The specific class of this compound derivatives presents an intriguing area for cancer research. The bromo-substituent can act as a leaving group or alter electronic properties, potentially enhancing binding affinity or reactivity with cellular targets. Therefore, a systematic evaluation of their cytotoxicity is a critical first step in determining their potential as novel anticancer agents. This guide will walk through the essential assays required for a thorough preliminary assessment.
Phase I: Primary Cytotoxicity Screening (Cell Viability)
The initial phase aims to answer a fundamental question: Do these compounds kill cancer cells, and at what concentration? The most common and reliable method for this is the MTT assay, a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[2][3]
Core Concept: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its high throughput, reproducibility, and sensitivity.[1] The underlying principle is the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[1] This provides a quantitative measure of cell death induced by the test compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the desired compound concentrations. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.[6]
-
-
MTT Addition and Solubilization:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
-
Data Acquisition:
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve (percentage viability vs. compound concentration) using non-linear regression analysis. A lower IC50 value indicates higher cytotoxic potency.
Comparative Data: Related Naphthalene Derivatives
To provide context, the following table summarizes reported IC50 values for structurally similar compounds against various cancer cell lines. These serve as a benchmark for evaluating the potency of new this compound derivatives.
| Compound Class | Specific Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 of Ref. (µM) | Source |
| Naphthalen-1-yloxyacetamide | Conjugate 5d | MCF-7 | Breast | 2.33 | Doxorubicin | 6.89 | [9] |
| Naphthalen-1-yloxyacetamide | Conjugate 5e | MCF-7 | Breast | 3.03 | Doxorubicin | 6.89 | [9] |
| Naphthalene-enamide | Analog 5f | Huh-7 | Liver | 2.62 | Doxorubicin | 7.20 | [10][11] |
| Naphthalene-enamide | Analog 5g | Huh-7 | Liver | 3.37 | Doxorubicin | 7.20 | [10][11] |
| N-(naphthalen-2-yl)acetamide | Compound 18 | NPC-TW01 | Nasopharyngeal | 0.6 | - | - | [12] |
| N-(naphthalen-2-yloxy)acetamide | N-(2-morpholinoethyl) derivative | HeLa | Cervical | ~3.16 | Cisplatin | 3.32 | [13] |
Phase II: Elucidating the Mechanism of Cell Death
Once a compound demonstrates significant cytotoxicity, the next logical step is to determine how it kills the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays that can distinguish between these are crucial.
A. Membrane Integrity - The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies cell death by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.
-
Culture and treat cells with the test compounds as described in the MTT assay protocol.
-
After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
The enzymatic reaction, where LDH converts lactate to pyruvate, generates NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on positive controls (cells lysed with a detergent) and negative controls (untreated cells).
B. Apoptosis Detection - Annexin V/PI Staining
Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can specifically label early apoptotic cells.[13]
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, the membrane becomes permeable, allowing PI to enter and stain the nucleus red.
By using both stains, we can differentiate four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic/secondary necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
-
Cell Preparation: Seed and treat cells in 6-well plates. After treatment, collect both floating and adherent cells.
-
Washing: Wash the collected cells (1-5 x 10⁵) once with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples immediately using a flow cytometer.
dot graph TD { subgraph "Experimental Workflow: Cytotoxicity Assessment" A[Start: Synthesize this compound Derivatives] --> B{Initial Screening}; B --> C[MTT Assay: Cell Viability]; C --> D{Determine IC50}; D -- "Potent?" --> E[Mechanism of Action Studies]; D -- "Not Potent?" --> F[End/Redesign]; E --> G[LDH Assay: Necrosis]; E --> H[Annexin V/PI Assay: Apoptosis]; E --> I[Cell Cycle Analysis]; H --> J[Apoptotic Pathway Analysis]; J --> K[Bcl-2/Bax Expression]; J --> L[Caspase Activity]; subgraph "Data Interpretation" M[Compare IC50 to Benchmarks]; N[Quantify Apoptosis vs. Necrosis]; O[Identify Cell Cycle Arrest Phase]; P[Elucidate Signaling Pathway]; end I --> O; L --> P; K --> P; G --> N; H --> N; D --> M; end } caption: "Workflow for Cytotoxicity Assessment"
Phase III: Investigating Deeper Mechanistic Insights
If apoptosis is confirmed as the primary mode of cell death, further investigation into the specific molecular pathways is warranted. This involves examining effects on the cell cycle and key apoptotic proteins.
A. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently triggering apoptosis. This can be analyzed by flow cytometry using a DNA-staining dye like Propidium Iodide (PI) on permeabilized cells.
The amount of DNA in a cell doubles as it progresses from the G1 phase to the G2/M phase. A DNA-intercalating dye like PI will fluoresce proportionally to the amount of DNA. Flow cytometry can therefore quantify the percentage of cells in each phase of the cell cycle based on fluorescence intensity, revealing if a compound causes cells to accumulate at a specific checkpoint.
-
Cell Preparation: Culture and treat cells as previously described.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge and wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.
Studies on related naphthalen-1-yloxyacetamide derivatives have shown they can cause cell cycle arrest in the G1 phase, providing a valuable point of comparison.
B. The Intrinsic Apoptosis Pathway: Bcl-2 Family and Caspases
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for chemotherapeutic agents. It is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12] The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[10] This triggers the activation of a cascade of proteases called caspases, starting with initiator caspase-9 and leading to executioner caspases like caspase-3, which dismantle the cell.
-
Western Blotting: To quantify changes in protein expression, Western blotting can be performed on lysates from treated and untreated cells using antibodies specific for Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3. A downregulation of Bcl-2 and an upregulation of Bax and cleaved caspases would strongly indicate activation of the intrinsic pathway.
-
Caspase Activity Assays: Commercially available colorimetric or fluorometric assays can directly measure the enzymatic activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
} caption: "Proposed Intrinsic Apoptosis Pathway"
Conclusion and Future Directions
This guide provides a systematic and logically structured workflow for the comprehensive cytotoxic assessment of this compound derivatives. By progressing from broad cell viability screening to specific mechanistic studies, researchers can build a robust profile for these novel compounds. The comparative data from related naphthalen acetamides, which have demonstrated potent, sub-micromolar to low micromolar efficacy and pro-apoptotic activity, set a high but achievable benchmark.[9][12]
A successful investigation will not only determine the IC50 values of these new derivatives but also elucidate whether they act via necrosis or apoptosis, identify any cell cycle-specific effects, and pinpoint key molecular players in their mechanism of action. These findings will be crucial for making informed decisions about which derivatives warrant further investigation in more complex pre-clinical models and for guiding future structure-activity relationship (SAR) studies to optimize their anticancer potential.
References
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC.
- Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria?.
- Caspase-activation pathways in apoptosis and immunity - PubMed.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Apoptosis Caspase Pathways - R&D Systems.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Publishing.
- In vitro anticancer activity evaluation of LSC. a) Cell viability of... - ResearchGate.
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - ResearchGate.
- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC.
- In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed.
- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC - NIH.
- (PDF) Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer - ResearchGate.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Bioassays for anticancer activities - PubMed.
- Protocol for Cell Viability Assays - BroadPharm.
- LDH assay kit guide: Principles and applications - Abcam.
- What is the principle of LDH assay? - AAT Bioquest.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - NIH.
- MTT assay protocol | Abcam.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology.
- Annexin V staining assay protocol for apoptosis - Abcam.
- The Role of LDH in Cellular Cytotoxicity - G-Biosciences.
- The Annexin V Apoptosis Assay.
- LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences.
- Cell Cycle Tutorial Contents.
- A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - ResearchGate.
- Cell Cycle Analysis.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists.
- In Vitro Cytotoxicity Assay - Alfa Cytology.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - Semantic Scholar.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Publishing.
- Cytotoxicity of N-(thiazol-2-yl)-acetamide Derivatives: A Comparative Analysis - Benchchem.
- Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships - Benchchem.
- Comparative Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives Against Various Cancer Cell Lines - Benchchem.
- Comparative Toxicity of Bis-pyridinium Acetamide Derivatives in Human Cell Lines and their Acute Toxicity in Swiss Albino Mice | Defence Life Science Journal.
- Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - NIH.
Sources
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide - Chemdiv [chemdiv.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 10. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]
- 12. Characterization of the Cytotoxic Effect of Naphthalenacetamides Hydrochlorides on Cervical Cancer-Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of Covalent Probes: The Case of 2-bromo-N-(naphthalen-1-yl)acetamide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule engages its intended protein target within the complex milieu of a cell is a cornerstone of modern pharmacology.[1] Without this confirmation, interpreting a compound's efficacy or toxicity becomes a matter of conjecture, a significant risk that contributes to the high failure rates in clinical trials.[2] This guide provides an in-depth, comparative analysis of methodologies for validating the target engagement of covalent probes, using 2-bromo-N-(naphthalen-1-yl)acetamide as a representative example of an electrophilic probe designed for this purpose.
Covalent molecules offer distinct advantages, including prolonged duration of action and the ability to target shallow binding pockets.[3] However, their irreversible nature necessitates a rigorous and multi-faceted validation strategy to ensure on-target activity and characterize off-target interactions.[4] This guide moves beyond simple protocol listings to explain the causality behind experimental choices, empowering you to design a self-validating workflow that builds a robust case for target engagement.
The Probe: Understanding this compound
This compound is a characteristic covalent probe. Its structure comprises two key features: a naphthalene group, which serves as the recognition scaffold to facilitate non-covalent binding in the target's binding pocket, and a bromoacetamide "warhead," an electrophilic group designed to form a permanent covalent bond with a nearby nucleophilic amino acid residue, typically a cysteine.[5]
The binding process is best described by a two-step model:
-
Reversible Binding (Recognition): The probe first docks into the protein's binding site through non-covalent interactions (e.g., hydrophobic, hydrogen bonding). This initial binding is characterized by an inhibition constant (KI).[5][6]
-
Irreversible Covalent Bonding: Once positioned correctly, the electrophilic bromoacetamide reacts with a protein nucleophile, forming a stable covalent bond. This step is defined by the rate of inactivation (kinact).[5][6]
The efficiency of target labeling is therefore a function of both non-covalent affinity and covalent reactivity, influenced by experimental conditions like probe concentration and incubation time.[6]
Caption: Mechanism of a two-step covalent probe.
Part 1: Foundational Validation in a Purified System (In Vitro)
The first principle of validation is to confirm direct, covalent modification of the target protein in a controlled, purified environment. This step removes the complexity of the cellular context to provide unambiguous proof of a direct interaction.[2][7]
Key In Vitro Methodologies
| Method | Principle | Key Output | Causality & Insight |
| Intact Protein Mass Spectrometry (MS) | Measures the precise molecular weight of the target protein before and after incubation with the probe.[3] | Mass shift corresponding to the molecular weight of the probe. | Provides definitive, direct evidence of covalent bond formation. A 1:1 stoichiometry (one probe per protein) suggests specific binding rather than non-specific reactivity.[8] |
| Peptide Mapping (LC-MS/MS) | The protein-probe adduct is digested into smaller peptides, which are then analyzed by MS to identify the exact peptide and amino acid residue that has been modified. | Identification of the modified residue (e.g., Cys123). | Pinpoints the specific site of covalent modification, which is crucial for understanding the binding mode and for structure-activity relationship (SAR) studies. |
| Biochemical Activity Assays | For enzymatic targets, this measures the functional consequence of probe binding, such as the inhibition of substrate turnover.[9] | IC50, kinact/KI values. | Quantifies the potency and efficiency of the covalent interaction. Time-dependent inhibition is a hallmark of irreversible binding.[4] |
Experimental Workflow: In Vitro Covalent Modification
Caption: Workflow for confirming covalent binding in vitro.
Part 2: A Comparative Guide to Cellular Target Engagement
Confirming that a probe engages its target within the native cellular environment is the critical next step.[10][11] Cellular assays account for factors like cell permeability, intracellular target concentrations, and competition from endogenous ligands. Here, we compare three orthogonal approaches to build a robust, self-validating case for cellular target engagement.
Method A: Competitive Profiling using Activity-Based Protein Profiling (ABPP)
This powerful chemoproteomic technique uses a tagged version of the covalent probe to map its interactions across the proteome.[8][12] By pre-treating cells with an unlabeled inhibitor (the "competitor"), one can directly observe on-target engagement as a reduction in probe labeling.
-
Principle: A tagged version of the bromoacetamide probe (e.g., with an alkyne handle for click chemistry) is used to label cellular proteins. In a parallel sample, cells are pre-incubated with a selective, unlabeled competitor before probe treatment. Proteins are then tagged with a reporter (e.g., biotin for enrichment, fluorophore for in-gel visualization), and changes in labeling are quantified by mass spectrometry or gel electrophoresis.[13]
-
Why this works: If the unlabeled compound binds to the target, it will occupy the binding site and prevent the tagged probe from forming a covalent bond. This results in a decreased signal for the target protein, directly demonstrating engagement.
Method B: Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free biophysical method that leverages the principle of ligand-induced thermal stabilization.[14][15] It is considered a gold standard for confirming target engagement in intact cells because it requires no modification to the compound or the protein.[16]
-
Principle: The binding of a ligand (our bromoacetamide probe) to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells treated with the probe are heated to various temperatures. A stabilized target protein will remain soluble at higher temperatures compared to the unbound protein in control cells.[17]
-
Why this works: The amount of soluble protein remaining at each temperature is quantified (typically by Western Blot or mass spectrometry).[18][19] A shift in the melting curve to higher temperatures in the presence of the probe is direct evidence of a binding interaction.
Method C: Cellular Washout Assay
This functional assay is specifically designed to confirm the irreversible or slowly reversible nature of a covalent interaction in a cellular context.[4]
-
Principle: Cells are treated with the bromoacetamide probe for a sufficient time to allow covalent bond formation. The cells are then washed thoroughly to remove any unbound probe and incubated in fresh media. The persistence of a downstream pharmacological effect (e.g., inhibition of a signaling pathway, change in a biomarker) is measured over time.
-
Why this works: For a reversible inhibitor, the pharmacological effect would diminish quickly after washout as the compound dissociates from its target. For a covalent inhibitor, the effect will persist until the cell synthesizes new target protein, providing strong evidence of an irreversible mode of action.
Head-to-Head Comparison of Cellular Methodologies
| Feature | Competitive ABPP | Cellular Thermal Shift Assay (CETSA) | Cellular Washout Assay |
| Principle | Chemical proteomics competition | Ligand-induced thermal stabilization | Persistence of pharmacological effect |
| Probe Requirement | Requires a tagged (e.g., alkyne) version of the probe | Uses the unmodified probe | Uses the unmodified probe |
| Primary Readout | Mass Spectrometry or In-Gel Fluorescence | Western Blot or Mass Spectrometry | Functional assay (e.g., ELISA, Western Blot) |
| Key Advantage | Can provide proteome-wide selectivity data in addition to on-target engagement.[12] | Label-free; measures binding in a native cellular state without modification.[15] | Directly links target engagement to a durable functional cellular outcome. |
| Key Limitation | Synthesis of a tagged probe may alter its properties. | Not all proteins exhibit a clear thermal shift upon ligand binding. | Requires a reliable downstream functional readout, which may not always be available. |
| Best For | Confirming on-target binding while simultaneously identifying potential off-targets. | Orthogonal, label-free validation of direct binding in intact cells. | Confirming irreversible mode of action and linking it to a sustained cellular response. |
Protocols for the Practicing Scientist
Trustworthy data comes from robust protocols. The following are detailed, step-by-step methodologies for key validation experiments.
Protocol 1: Competitive ABPP with an Alkyne-Tagged Probe (MS Readout)
Objective: To quantify target engagement of an unlabeled competitor by measuring its ability to block labeling by an alkyne-tagged this compound probe.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and grow to ~80% confluency.
-
For the competition sample, pre-treat cells with a dose range of the unlabeled competitor compound for 1 hour at 37°C. For the control, treat with vehicle (e.g., 0.1% DMSO).
-
Add the alkyne-tagged bromoacetamide probe (final concentration typically 1-10 µM) to all wells and incubate for 1 hour at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice for 20 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
Normalize protein concentration for all samples.
-
Prepare a click chemistry cocktail containing a biotin-azide reporter tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Add the cocktail to the lysate and incubate for 1 hour at room temperature, protected from light. This covalently links biotin to the probe-labeled proteins.
-
-
Enrichment and Sample Preparation for MS:
-
Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides for MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by LC-MS/MS.
-
Quantify the relative abundance of peptides from the target protein in the control vs. competitor-treated samples. A dose-dependent decrease in the target protein's signal in the competitor-treated samples confirms target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Western Blot Readout)
Objective: To demonstrate direct target binding of the this compound probe by observing a shift in the target protein's thermal stability.
-
Cell Treatment:
-
Treat two populations of intact cells in suspension: one with the bromoacetamide probe at the desired concentration and one with vehicle control. Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as the unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). This is critical as it avoids detergents that could interfere with protein stability.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Denature samples in SDS-PAGE loading buffer.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against the target protein.
-
-
Data Interpretation:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and probe-treated samples. A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and confirms target engagement.
-
Synthesizing the Evidence: A Self-Validating Framework
No single experiment tells the whole story. The strength of your target engagement validation lies in the convergence of evidence from orthogonal methods.
Caption: A multi-faceted approach to validating target engagement.
A compelling case for the target engagement of this compound would show that:
-
It forms a 1:1 covalent adduct with the purified protein, confirmed by Mass Spectrometry .
-
It induces a thermal shift in the target protein in intact cells, as shown by CETSA .
-
It competes with a known binder for the target protein in a cellular context, demonstrated by Competitive ABPP .
-
Its cellular effect persists after its removal from the medium, validated by a Washout Assay .
By integrating these diverse yet complementary methodologies, researchers can build an unassailable, data-driven narrative that confirms not just if a probe binds its target, but how, where, and with what functional consequences, paving the way for more confident and successful drug discovery.
References
-
Kraskó, M. et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Available at: [Link]
-
La-Beck, N. M. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]
-
Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. Available at: [Link]
-
La-Beck, N. M. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. Available at: [Link]
-
Gilbert, T. et al. (2013). Determining target engagement in living systems. PMC - NIH. Available at: [Link]
-
Kraskó, M. et al. (2022). Size-Dependent Target Engagement of Covalent Probes. PMC - NIH. Available at: [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
-
Gabizon, R. et al. (2020). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. Available at: [Link]
-
Scott, J. S. et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Hansen, J. et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PMC - NIH. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]
-
Chemical Probes Portal. Target engagement. Chemical Probes Portal. Available at: [Link]
-
Vinogradov, D. S. et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
-
Eberl, H. C. et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]
-
Lanning, B. R. et al. (2017). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. Available at: [Link]
-
Aragen Life Sciences. Mass Spectrometry for Drug-Protein Interaction Studies. Aragen Life Sciences. Available at: [Link]
-
DiscoverX. Critical Needs in Cellular Target Engagement. DiscoverX. Available at: [Link]
-
Guan, L. et al. (2023). Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. PubMed Central. Available at: [Link]
-
van der Wel, T. et al. (2019). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. Available at: [Link]
-
Rothweiler, E. M. et al. (2023). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments. Available at: [Link]
-
Shilo, A. et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available at: [Link]
-
Sridharan, S. et al. (2021). An update of label-free protein target identification methods for natural active products. RSC Publishing. Available at: [Link]
-
Zhang, T. et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. Available at: [Link]
-
Charles River Laboratories. Capture Compound Mass Spectrometry: Characterisation of target binding and applications in drug discovery. Charles River Laboratories. Available at: [Link]
Sources
- 1. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 2. selvita.com [selvita.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Needs in Cellular Target Engagement [discoverx.com]
- 12. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 13. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 19. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Proteome: Deconvoluting the Off-Target Effects of Chemical Probes
While the impetus for this guide began with an inquiry into the off-target effects of 2-bromo-N-(naphthalen-1-yl)acetamide, a thorough review of the scientific literature reveals a notable absence of its application as a proteomic probe. This highlights a critical challenge in the field: the emergence of novel chemical entities with biological potential but without the necessary validation to be used as reliable research tools. Therefore, this guide will focus on the essential principles and methodologies for characterizing any chemical probe, transforming an unknown compound into a validated tool for discovery.
The Imperative of Probe Validation: Beyond On-Target Affinity
A chemical probe's utility is not solely defined by its affinity for its intended target. An ideal probe should exhibit high potency for its target while demonstrating minimal interaction with other proteins in the proteome.[1][2] The reality, however, is that many small molecules exhibit some degree of polypharmacology, binding to multiple proteins.[2] Understanding this "off-target" profile is as crucial as confirming on-target engagement.
The validation process is a multi-faceted endeavor that moves from initial biochemical characterization to comprehensive proteome-wide analysis. It is a self-validating system where each step provides evidence to support or refute the probe's specificity and utility.
A Hierarchical Approach to Chemical Probe Validation
A robust validation workflow can be conceptualized as a tiered approach, with each level providing a deeper understanding of the probe's behavior in a biological context.
Tier 1: Foundational In Vitro Characterization
Before embarking on complex proteomic experiments, a probe's fundamental properties must be established.
-
Probe Design and Synthesis: A well-designed probe often incorporates a reporter tag (e.g., biotin for enrichment, a fluorophore for imaging) and/or a reactive group for covalent modification of the target.[3][4] For affinity-based probes, a closely related, inactive analog should be synthesized to serve as a negative control.[5][6]
-
In Vitro Target Engagement: Quantitative biophysical methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Thermal Shift Assays (TSA) are essential to confirm direct binding to the purified target protein and determine binding affinity (Kd).
-
Initial Selectivity Screening: For probes targeting large protein families (e.g., kinases, GPCRs), commercially available screening panels can provide an initial assessment of selectivity against hundreds of related proteins.
Tier 2: Validating On-Target Activity in a Cellular Context
Demonstrating that a probe engages its target within the complex environment of a living cell is a critical step.
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the probe binds to its intended target in intact cells.[7]
-
Phenotypic Assays: The probe should elicit a measurable, dose-dependent biological response consistent with the known or hypothesized function of the target.
-
The Critical Role of Controls:
-
Negative Controls: A structurally similar but biologically inactive analog is crucial to differentiate on-target phenotypes from non-specific or off-target effects.[5][6]
-
Orthogonal Probes: Using a structurally distinct probe that targets the same protein can help confirm that the observed phenotype is a result of engaging the intended target and not an off-target of the primary probe.[2]
-
Tier 3: Unbiased, Proteome-Wide Off-Target Profiling
The ultimate test of a probe's selectivity is to assess its interactions across the entire proteome. Mass spectrometry-based chemical proteomics is the cornerstone of this effort.[8][9][10]
Key Methodologies for Off-Target Profiling:
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes covalent probes to map the functional state of entire enzyme families directly in native biological systems.[4][9] This method is particularly powerful for identifying covalent inhibitors and their off-targets.
-
Chemical Proteomics Pulldown: This is a widely used method where a tagged version of the probe (e.g., biotinylated) is used to enrich for binding partners from a cell lysate or live cells.[3][11] These interacting proteins are then identified and quantified by mass spectrometry. Competitive displacement with an untagged version of the probe is a critical control to distinguish specific interactors from non-specific background binders.
-
Proteome-Wide Thermal Shift Assays (PISA): This method assesses changes in the thermal stability of thousands of proteins in response to probe treatment.[7][12] Direct binding of a probe typically alters a protein's melting temperature, allowing for the identification of direct targets on a proteome-wide scale.
Data Interpretation: Identifying True Off-Targets
The goal of these proteomic experiments is to generate a list of high-confidence off-targets. The data from different control experiments are compared to identify proteins that are significantly and consistently enriched by the active probe and where this enrichment is competed away by an excess of the untagged compound.
| Experimental Condition | Expected Outcome for On-Target Protein | Expected Outcome for Off-Target Protein | Expected Outcome for Non-Specific Binder |
| Active Probe | High Enrichment | Moderate to High Enrichment | Variable/Low Enrichment |
| Negative Control Probe | No/Low Enrichment | No/Low Enrichment | Variable/Low Enrichment |
| Competition (Active Probe + Excess Untagged Probe) | Low Enrichment | Low Enrichment | Variable/Low Enrichment |
| Vehicle Control (DMSO) | No Enrichment | No Enrichment | No Enrichment |
Table 1: Interpreting Chemical Proteomics Data. A true on- or off-target will show significant enrichment with the active probe that is competed by the untagged compound and absent in the negative control and vehicle conditions.
Experimental Protocols
Protocol 1: Chemical Proteomics Pulldown for Off-Target Identification
This protocol provides a generalized workflow for identifying protein targets of a biotinylated chemical probe from cell lysate.
-
Cell Culture and Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Probe Incubation and Competition:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Set up the following conditions in triplicate:
-
Vehicle Control: Lysate + DMSO.
-
Active Probe: Lysate + Biotinylated Probe (e.g., 10 µM final concentration).
-
Competition Control: Pre-incubate lysate with a 100-fold molar excess of untagged probe for 1 hour at 4°C, then add the biotinylated probe.
-
(Optional) Negative Control: Lysate + Biotinylated Negative Control Probe.
-
-
Incubate all samples for 2-4 hours at 4°C with gentle rotation.
-
-
Enrichment of Probe-Bound Proteins:
-
Add pre-washed streptavidin-agarose beads to each sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specific binders (e.g., 3x with lysis buffer, 2x with high-salt buffer, 2x with PBS).
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using C18 StageTips.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly enriched in the active probe sample compared to the control samples.
-
Conclusion: A Commitment to Rigor
The validation of a chemical probe is not a mere technical exercise but a fundamental component of rigorous scientific inquiry. By systematically evaluating a probe's potency, selectivity, and on-target engagement in both in vitro and cellular contexts, and by employing unbiased proteomic methods to uncover its off-target landscape, researchers can generate high-confidence data that accelerates biological discovery and the development of new therapeutics. This commitment to rigorous validation ensures that chemical probes serve as reliable tools to illuminate, rather than obscure, our understanding of the complex world of the proteome.
References
-
Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]
- World Preclinical Congress. (n.d.).
-
Parker, C. G., & Maurais, S. (2019). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
-
Ge, Y., et al. (2018). Proteomics Evaluation of Chemically Cleavable Activity-based Probes. Molecular & Cellular Proteomics. [Link]
-
Paulo, J. A., & Gygi, S. P. (2020). Finding a vocation for validation: taking proteomics beyond association and location. Journal of Cell Science. [Link]
- Benchchem. (n.d.). This compound. Benchchem.
-
Gallo, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. [Link]
-
Fun, H. K., et al. (2012). N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E. [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]
- Chemdiv. (n.d.). Compound 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide. Chemdiv.
-
Fun, H. K., et al. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E. [Link]
-
Fun, H. K., et al. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E. [Link]
-
Fun, H. K., et al. (2011). N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E. [Link]
-
van der Wel, T., et al. (2022). Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437. ACS Chemical Neuroscience. [Link]
-
Ciossani, G., et al. (2022). The era of high-quality chemical probes. RSC Chemical Biology. [Link]
- Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.
- Donovan, K. A., et al. (2022). Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules. Cell Chemical Biology.
-
Zhang, L., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Chen, Z., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Journal of analysis and testing. [Link]
-
Hogg, J. R., & Weerapana, E. (2022). Emerging opportunities for intact and native protein analysis using chemical proteomics. Current Opinion in Chemical Biology. [Link]
-
Knez, D., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports. [Link]
-
Ball, K., et al. (2022). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. [Link]
-
Le, P. M., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]
-
Tale-Franzesi, G., et al. (2024). Discovery of RNA-Protein Molecular Clamps Using Proteome-Wide Stability Assays. Journal of the American Chemical Society. [Link]
-
Isserlin, R., & Emili, A. (2008). Broad-based proteomic strategies: a practical guide to proteomics and functional screening. The Journal of physiology. [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 8. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 9. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of RNA-Protein Molecular Clamps Using Proteome-Wide Stability Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the Efficacy of 2-bromo-N-(naphthalen-1-yl)acetamide as a Potential Enzyme Inhibitor
For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme inhibitors are foundational to therapeutic innovation. This guide provides an in-depth, technical framework for evaluating the efficacy of a novel compound, 2-bromo-N-(naphthalen-1-yl)acetamide , as a potential enzyme inhibitor. In the absence of pre-existing efficacy data for this specific molecule, this document serves as a strategic workflow, outlining the necessary experimental steps from initial hypothesis to preliminary validation.
Introduction: Rationale for Investigating this compound
The chemical structure of this compound presents two key features that suggest its potential as an enzyme inhibitor. The bromoacetamide functional group is a well-known "warhead" in the design of targeted covalent inhibitors.[1] This electrophilic moiety can form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine or serine, within the active site of an enzyme, leading to irreversible inhibition.[2][3] The naphthalene ring system provides a rigid, hydrophobic scaffold that can engage in non-covalent interactions (e.g., pi-stacking, hydrophobic interactions) with the enzyme's binding pocket, contributing to the inhibitor's affinity and selectivity. The combination of a reactive warhead and a recognition scaffold is a hallmark of potent and selective covalent inhibitors.
Proposing Potential Enzyme Targets
Given its structural characteristics, this compound is a promising candidate for inhibiting enzymes that utilize a nucleophilic serine or cysteine residue in their catalytic mechanism. Potential target classes include:
-
Cysteine Proteases: This large family of enzymes, including cathepsins and caspases, plays crucial roles in various physiological and pathological processes. Their active site contains a highly reactive cysteine residue, making them susceptible to covalent modification by electrophilic compounds like bromoacetamides.[2][4][5]
-
Serine Hydrolases: This superfamily is one of the largest in mammals and includes lipases, esterases, and proteases.[3][6][7] A key member of this family is Fatty Acid Amide Hydrolase (FAAH) , an enzyme that degrades endocannabinoids and has a serine-serine-lysine catalytic triad.[8] Inhibitors of FAAH are of significant interest for the treatment of pain, anxiety, and other neurological disorders.[9][10]
-
Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway.[11] While typically targeted by non-covalent inhibitors, the naphthalene scaffold is present in some known COX inhibitors, suggesting a potential for interaction.[11][12]
A Step-by-Step Experimental Workflow for Efficacy Evaluation
A systematic approach is essential to characterize the inhibitory potential of a novel compound. The following workflow outlines the key stages, from initial computational predictions to cell-based validation.
Phase 1: In Silico Analysis and High-Throughput Screening
Before embarking on extensive wet-lab experiments, computational methods can predict potential enzyme targets and binding modes.
-
Objective: To identify a prioritized list of potential enzyme targets for this compound.
-
Methodology: A reverse virtual screening approach can be employed. This involves docking the structure of the compound against a library of known protein structures, particularly those of cysteine and serine hydrolases.[13][14][15][16][17]
-
Expected Outcome: A ranked list of potential enzyme targets based on docking scores and predicted binding energies. This allows for a more focused approach in subsequent biochemical screening.
-
Objective: To rapidly screen the compound against a panel of purified enzymes to identify initial "hits."
-
Protocol:
-
Enzyme Panel Selection: Based on the virtual screening results and structural rationale, select a panel of relevant enzymes (e.g., a cysteine protease panel, a serine hydrolase panel including FAAH).
-
Assay Preparation: Utilize commercially available or in-house developed enzymatic assays, typically in a 96- or 384-well plate format. These assays measure the rate of substrate conversion to a product, often detected by fluorescence or absorbance.
-
Screening: Perform single-point screens where the compound is tested at a fixed concentration (e.g., 10 µM) against each enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each enzyme. A predefined threshold (e.g., >50% inhibition) is used to identify primary hits.
-
Phase 2: Biochemical Characterization
-
Objective: To quantify the potency of the inhibitor against the validated "hit" enzymes from the HTS. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%.[18][19][20]
-
Protocol: A detailed protocol for IC50 determination is provided in the "Experimental Protocols" section below.
-
Objective: To determine the mode of inhibition (e.g., reversible, irreversible, competitive, non-competitive).
-
Methodology:
-
Enzyme Kinetics: Perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.[21][22]
-
Data Analysis: Plot the data using Michaelis-Menten and Lineweaver-Burk plots.[23][24][25] The changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition. For a covalent irreversible inhibitor, a time-dependent decrease in enzyme activity is expected.
-
-
Expected Outcome: Elucidation of whether the inhibitor is competitive, non-competitive, or uncompetitive, and whether it acts reversibly or irreversibly.
-
Objective: To definitively confirm that the compound forms a covalent bond with the target enzyme.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[26][27][28]
-
Protocol: A detailed protocol for LC-MS/MS analysis is provided in the "Experimental Protocols" section below.
Phase 3: Cellular and Biophysical Validation
-
Objective: To assess the inhibitor's activity in a more physiologically relevant environment.
-
Methodology:
-
Cell Line Selection: Choose a cell line that expresses the target enzyme.
-
Assay: Treat the cells with varying concentrations of the inhibitor and measure the activity of the target enzyme using a suitable cell-based assay.[29][30] This could involve measuring the accumulation of a substrate or the reduction of a product.
-
-
Expected Outcome: Determination of the inhibitor's potency (cellular IC50) in a cellular context.
-
Objective: To evaluate the general toxicity of the compound to cells.
-
Methodology: Perform a standard cytotoxicity assay, such as the MTT assay, on the same cell line used for the cell-based enzyme assay.[31][32]
-
Expected Outcome: A cytotoxicity profile (CC50) of the compound. Ideally, the cellular IC50 for enzyme inhibition should be significantly lower than the CC50, indicating that the observed inhibition is not due to general cell death.
Hypothetical Comparison with Known Inhibitors
Once a primary target is identified and characterized, a comparison with established inhibitors provides crucial context for the compound's efficacy. For instance, if this compound is found to be a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a comparison with known FAAH inhibitors would be warranted.
Table 1: Hypothetical Comparison of FAAH Inhibitors
| Parameter | This compound | URB597 (Covalent) | OL-135 (Reversible) |
| Target Enzyme | FAAH | FAAH | FAAH |
| Mechanism | Covalent (Hypothesized) | Covalent (Carbamate) | Reversible (α-ketoheterocycle) |
| Biochemical IC50 | To be determined | ~5 nM | ~4 nM |
| Cellular IC50 | To be determined | ~50 nM | ~30 nM |
| Selectivity | To be determined | High for FAAH vs. other serine hydrolases | High for FAAH vs. other serine hydrolases |
Note: Data for URB597 and OL-135 are based on published literature and serve as a benchmark for comparison.[10]
Detailed Experimental Protocols
Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Prepare the enzyme and substrate solutions in the appropriate assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the inhibitor dilutions or vehicle control (DMSO in buffer) to the wells.
-
Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.[33]
-
Protocol for LC-MS/MS Confirmation of Covalent Binding
-
Sample Preparation:
-
Incubate the target enzyme with a molar excess of this compound for a time sufficient to allow for covalent modification.
-
As a control, incubate the enzyme with the vehicle (DMSO).
-
Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.
-
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digests into an LC-MS/MS system.
-
The peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.
-
The mass spectrometer will acquire MS1 spectra to determine the masses of the peptides and MS2 spectra to determine their sequences.
-
-
Data Analysis:
-
Search the MS/MS data against the known sequence of the target enzyme.
-
Look for a mass shift on a specific peptide corresponding to the mass of the inhibitor, which confirms covalent modification. The MS/MS spectrum of the modified peptide will pinpoint the exact amino acid residue that has been modified.
-
Visualizations
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential enzyme inhibitor. By following this structured workflow, researchers can efficiently move from a structurally informed hypothesis to a well-characterized lead compound. The emphasis on systematic evaluation, from in silico prediction to biochemical and cellular assays, ensures a thorough understanding of the compound's potency, mechanism of action, and potential for further development in the field of drug discovery.
References
-
Hybrid Structure-Based Virtual Screening Protocol for the Identification of Novel BACE1 Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PubMed Central. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]
-
Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ResearchGate. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]
-
Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. NIH. [Link]
-
IC50 Determination. edX. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Request PDF - ResearchGate. [Link]
-
IC50. Wikipedia. [Link]
-
Novel hybrid virtual screening protocol based on pharmacophore and molecular docking for discovery of GSK-3β inhibitors. PubMed. [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]
-
Novel GPU Engines for Virtual Screening of Giga-Sized Libraries Identify Inhibitors of Challenging Targets. PubMed Central. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central - NIH. [Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
-
Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Ensemble-Based Virtual Screening Led to the Discovery of Novel Lead Molecules as Potential NMBAs. MDPI. [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC2580: Introduction to Biochemistry - Open Library Publishing Platform*. [Link]
-
Enzyme kinetics- michaelis menten model, lineweaver burk plot. PDF - Slideshare. [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed Central - NIH. [Link]
-
Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology - ACS Publications. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]
-
Synthesis of Novel Naphthalene COX Inhibitors for. Amanote Research. [Link]
-
Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. IntechOpen. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PubMed Central - NIH. [Link]
-
Inhibitors of cysteine proteases. PubMed. [Link]
-
Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. PubMed Central. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
-
Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. NIH. [Link]
-
Design of Benzoxathiazin-3-one 1,1-Dioxides as a New Class of Irreversible Serine Hydrolase Inhibitors: Discovery of a Uniquely Selective PNPLA4 Inhibitor. PubMed. [Link]
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
-
What are cysteine protease inhibitors and how do they work?. Patsnap Synapse. [Link]
-
The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. PubMed Central. [Link]
-
Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers. [Link]
-
Inhibition of serine amidohydrolases by complexes of vanadate with hydroxamic acids. ScienceDirect. [Link]
Sources
- 1. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 2. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 6. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.amanote.com [research.amanote.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel hybrid virtual screening protocol based on pharmacophore and molecular docking for discovery of GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel GPU Engines for Virtual Screening of Giga-Sized Libraries Identify Inhibitors of Challenging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ensemble-Based Virtual Screening Led to the Discovery of Novel Lead Molecules as Potential NMBAs [mdpi.com]
- 18. courses.edx.org [courses.edx.org]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 22. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 23. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 24. Khan Academy [khanacademy.org]
- 25. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 28. archipel.uqam.ca [archipel.uqam.ca]
- 29. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 30. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. njbio.com [njbio.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectral Properties of Naphthalene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the plethora of available fluorophores, naphthalene-based probes have carved a significant niche due to their versatile photophysical properties, including high quantum yields, excellent photostability, and sensitivity to the local microenvironment.[1][2] This guide provides a comprehensive comparison of the spectral properties of various naphthalene-based fluorescent probes, supported by experimental data and detailed protocols to empower researchers in selecting and applying the optimal probe for their specific needs.
The Naphthalene Scaffold: A Versatile Platform for Fluorescent Probe Design
The rigid, planar structure and extended π-electron system of the naphthalene core provide a robust foundation for the design of fluorescent probes.[1] The photophysical characteristics of these probes can be finely tuned by introducing various substituent groups at different positions on the naphthalene ring.[2][3] This modularity allows for the development of probes with tailored spectral properties and specificities for a wide range of analytes and biological targets.
The sensing mechanisms of naphthalene-based probes often rely on photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[4] These mechanisms translate the recognition of a specific analyte into a measurable change in the probe's fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.[4]
Comparative Analysis of Naphthalene-Based Probes by Application
This section provides a comparative overview of naphthalene-based fluorescent probes categorized by their primary application. The spectral properties and key performance metrics are summarized in the accompanying tables.
Probes for Metal Ion Detection
Naphthalene derivatives have been extensively functionalized as chemosensors for the selective detection of various metal ions, which play crucial roles in numerous biological processes.[5] The binding of a metal ion to the probe's receptor unit modulates the fluorophore's emission, enabling sensitive and selective detection.[5]
Table 1: Spectral Properties of Naphthalene-Based Probes for Metal Ion Detection
| Probe Identifier | Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| Probe P | Al³⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 0.3 µM | [5] |
| Naphthalene Schiff-base P | Al³⁺ / Mg²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Probe L | Cu²⁺ | ~465 | ~530 (Quenched) | ~65 | Not Specified | 1.8 µM | [7][8] |
| His-NMI-Bu | Hg²⁺ | 450 | ~550 (Quenched) | ~100 | Not Specified | 0.52 µM | [9] |
The selectivity of these probes is a critical performance indicator, especially for applications in complex biological milieu where multiple metal ions are present.[5] For instance, the Naphthalene Schiff-base P can be tuned to detect either Al³⁺ or Mg²⁺ by adjusting the pH of the solution, demonstrating the importance of experimental conditions in achieving high selectivity.[6]
Signaling Pathway for a "Turn-On" Metal Ion Probe
The following diagram illustrates the general mechanism of a "turn-on" fluorescent probe for metal ion detection based on the inhibition of Photoinduced Electron Transfer (PET).
Caption: General signaling pathway of a 'turn-on' naphthalene-based fluorescent probe.[5]
Probes for pH Sensing
Fluorescent pH indicators are crucial for monitoring pH fluctuations in various cellular compartments. Naphthalene-based probes have been developed to operate across a range of pH values, with some specifically designed for acidic organelles like lysosomes or for near-neutral environments.[10][11]
Table 2: Spectral Properties of Naphthalene-Based Probes for pH Sensing
| Probe Identifier | pH Range | pKa | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Reference |
| NDI Derivative | 2.5 - 6.0 | 5.1 | Not Specified | Red Emission | Not Specified | [10] |
| Mitochondrial-targeted Probe | 7.60 - 10.00 | 8.85 ± 0.04 | Not Specified | Not Specified | 196 | [11] |
| Sensor 1 | 2.21 - 4.35 | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Sensor 2 | 3.29 - 6.59 | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
A notable feature of some naphthalene-based pH probes is a large Stokes shift, which is advantageous for minimizing self-quenching and reducing interference from excitation light in imaging applications.[11] For instance, the mitochondrial-targeted probe reported by Li et al. exhibits a significant Stokes shift of 196 nm.[11]
Probes for Viscosity Measurement
Cellular viscosity is a key parameter that influences intracellular dynamics and is associated with various diseases.[13] Naphthalene-based molecular rotors are a class of fluorescent probes whose emission intensity is sensitive to the viscosity of their environment. In low-viscosity media, intramolecular rotation leads to non-radiative decay and weak fluorescence. In viscous environments, this rotation is restricted, resulting in a significant enhancement of fluorescence.[14]
Table 3: Performance of a Naphthalene-Related Viscosity Probe
| Probe Identifier | Viscosity Range (cP) | Fluorescence Enhancement | Key Feature | Reference |
| TCF-VIS1 * | 0.89 - 856 | 78-fold | Red Emission, Large Stokes Shift (184 nm) | [13] |
*Note: TCF-VIS1 is based on a TCF skeleton, a class of fluorophores that share the principle of restricted intramolecular rotation with some naphthalene-based viscosity probes.
The sensitivity of these probes allows for the quantitative measurement of viscosity changes in living cells and even in whole organisms.[13]
Experimental Protocols
The following section provides detailed methodologies for the characterization and application of naphthalene-based fluorescent probes.
Protocol 1: Determination of Metal Ion Selectivity
This protocol outlines the procedure for evaluating the selectivity of a fluorescent probe for a specific metal ion against a panel of other potentially interfering ions.[15]
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO or methanol)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Appropriate buffer solution (e.g., HEPES, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Initial Fluorescence Measurement: Place a known volume of the probe solution into a quartz cuvette and record its initial fluorescence emission spectrum by exciting at its maximum absorption wavelength.
-
Selectivity Screening: To separate cuvettes containing the probe solution, add a specific amount (e.g., 10 equivalents) of each metal ion from the panel.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each mixture after a short incubation period.
-
Data Analysis: Compare the fluorescence intensity of the solutions containing different metal ions with that of the solution containing the target ion. A significant change in fluorescence only in the presence of the target ion indicates high selectivity.[15]
Experimental Workflow for Selectivity Assay
Caption: Experimental workflow for evaluating the selectivity of fluorescent probes.[5]
Protocol 2: Live Cell Imaging with Naphthalene-Based Probes
This protocol provides a general guideline for using naphthalene-based probes for fluorescent imaging in live cells.
Materials:
-
Naphthalene-based fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the fluorescent probe at an appropriate concentration (typically 1-10 µM) in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells gently with PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the probe.
-
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria or LysoTracker for lysosomes).
Conclusion
Naphthalene-based fluorescent probes represent a powerful and versatile class of tools for researchers in the life sciences. Their tunable spectral properties, coupled with their sensitivity to a wide range of biological analytes, make them invaluable for applications ranging from metal ion detection to live-cell imaging of pH and viscosity. By understanding the fundamental principles of their design and the practical aspects of their application, researchers can leverage these probes to gain deeper insights into complex biological systems. The continued development of novel naphthalene-based probes with enhanced brightness, photostability, and targeting capabilities will undoubtedly further expand their utility in both basic research and clinical diagnostics.
References
- Bande, V., et al. (2016). Naphthalene diimides as red fluorescent pH sensors for functional cell imaging. Organic & Biomolecular Chemistry, 14(34), 8129-8137.
- BenchChem (2025). Navigating the Realm of Metal Ion Detection: A Comparative Guide to Naphthalene-Based Fluorescent Probes. BenchChem.
- Li, X., et al. (2020). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst, 145(13), 4569-4574.
- BenchChem (2025).
- Sliwa, M., et al. (2023). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. Molecules, 28(5), 2329.
- BenchChem (2025). A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes. BenchChem.
- BenchChem (2025). An In-depth Technical Guide to Fluorescent Labeling Using Naphthalene-Based Compounds. BenchChem.
- Stoyanova, T., et al. (2019). Two 1,8- Naphthalimides as Proton-Receptor Fluorescent Sensors for Detecting PH. Dyes and Pigments, 169, 107-117.
- Kumari, N., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303.
- Ishii, K., et al. (2019).
- Le Guével, R., et al. (2021). “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging. RSC Advances, 11(46), 28781-28785.
- Wang, Y., et al. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. New Journal of Chemistry, 44(25), 10255-10261.
- Shaner, N. C., et al. (2005). Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications.
- BenchChem (2025). Application Notes and Protocols for Naphthalene-Based Fluorescent Probes. BenchChem.
- de la Moya, S., et al. (2012). Synthesis and photophysical properties of extended π conjugated naphthalimides. Photochemical & Photobiological Sciences, 11(6), 1042-1051.
- Monteiro-Silva, F., & Pina, F. (2012). Naphthalene-based fluorophores: Structure, properties and applications. In Naphthalene: Structure, Properties and Applications (pp. 153-179). Nova Science Publishers, Inc.
- Monteiro-Silva, F., & Pina, F. (2012).
- Das, S., et al. (2023). Detection of Lysosomal Hg 2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe. Chemosensors, 11(3), 183.
- Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(14), 3075-3078.
- Ishii, A., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(28), 17826-17834.
- Li, H., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PloS one, 12(10), e0186994.
- Li, H., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PloS one, 12(10), e0186994.
- de la Moya, S., et al. (2012). Synthesis and photophysical properties of extended π conjugated naphthalimides. Photochemical & Photobiological Sciences, 11(6), 1042-1051.
- Zhang, G., et al. (2011). Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. Journal of Luminescence, 131(12), 2775-2783.
- BenchChem (2025). Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection. BenchChem.
- Wang, Y., et al. (2022). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. International Journal of Molecular Sciences, 23(21), 13358.
- Kim, H. Y., et al. (2002). Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases.
- Kumari, N., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303.
- Lianos, P., & Georghiou, S. (1979). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. Photochemistry and photobiology, 30(3), 355-362.
- Kumari, N., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303.
- Gout, J., et al. (1995). Fluorescence of jet-cooled naphthalene: Emission spectra, lifetimes and quantum yields. Chemical physics, 191(2-3), 225-236.
- Li, Y., et al. (2018). A Xanthene Dye‐based Sensor for Viscosity and Cell Imaging. Chemistry–An Asian Journal, 13(21), 3239-3244.
- Al-Asadi, A. S., & Al-Asadi, M. J. (2022). The Concentration Effect On Spectral Properties of 2, 3- Dimethylnaphthalene Molecules. AIP Conference Proceedings, 2394(1), 020008.
- Ko, Y., et al. (2019). Dependence of the effective fluorescence lifetime of naphthalene on pressure, temperature and excitation wavelength. Applied Physics B, 125(11), 1-13.
- Klymchenko, A. S., & Kreder, R. (2014). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 9(2), e87669.
- Haugland, R. P. (1998). Review: Fluorescent probes for living cells. Histochemical Journal, 30(3), 119-130.
- Ma, C., et al. (2020). A minireview of viscosity-sensitive fluorescent probes: design and biological applications.
- Ma, C., et al. (2020). A minireview of viscosity-sensitive fluorescent probes: design and biological applications.
- Dragan, A., et al. (2014). Fluorescence-based Broad Dynamic Range Viscosity Probes. Journal of fluorescence, 24(2), 397-402.
- Thomas, J. R., et al. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. Methods in enzymology, 623, 1-32.
- Wu, L., et al. (2021). Fluorescent Probes for Disease Diagnosis. Chemical reviews, 121(20), 12642-12731.
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ciencia.ucp.pt [ciencia.ucp.pt]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Lysosomal Hg2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe | MDPI [mdpi.com]
- 10. [PDF] Naphthalene diimides as red fluorescent pH sensors for functional cell imaging. | Semantic Scholar [semanticscholar.org]
- 11. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Validation of 2-Bromo-N-(naphthalen-1-yl)acetamide's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activity of 2-bromo-N-(naphthalen-1-yl)acetamide. As a Senior Application Scientist, this document is structured to offer not just protocols, but a logical framework for understanding the causality behind experimental choices, ensuring scientific integrity through self-validating systems and authoritative references.
Introduction: The Rationale for Investigating this compound
The quest for novel therapeutic agents is a cornerstone of drug discovery. Compounds featuring an α-haloacetamide moiety, such as this compound, are of particular interest. The bromoacetamide group is a "warhead," an electrophilic functional group capable of forming a stable, covalent bond with nucleophilic residues (like cysteine or histidine) in a protein's active site.[1][2] This covalent and often irreversible binding can lead to enhanced potency, prolonged duration of action, and high selectivity for the target protein.[3]
The naphthalene scaffold is a common feature in many bioactive compounds and approved drugs, valued for its rigid, lipophilic structure that can facilitate binding to protein targets.[4][5] The combination of a reactive bromoacetamide warhead with a naphthalene recognition element makes this compound a compelling candidate for investigation as a targeted covalent inhibitor.
This guide will delineate a systematic in vitro approach to validate its biological activity, focusing on two key areas: its general effect on cell viability (cytotoxicity) and its specific inhibitory action on a putative enzyme target.
Postulated Mechanism of Action: Covalent Inhibition
The primary hypothesis for the biological activity of this compound is its function as a targeted covalent inhibitor. The mechanism involves two steps:
-
Reversible Binding: The naphthalene portion of the molecule first binds non-covalently to a pocket on the target protein, driven by hydrophobic and other weak interactions. This brings the reactive bromoacetamide group into close proximity with a nucleophilic amino acid residue.
-
Irreversible Covalent Bonding: The nucleophilic residue (e.g., the thiol group of a cysteine) attacks the carbon atom bearing the bromine, displacing the bromide ion in an SN2 reaction. This forms a stable, irreversible covalent bond between the compound and the protein, leading to inactivation of the enzyme.[6][7]
This two-step process is crucial for selectivity; the initial non-covalent binding ensures that the reactive warhead is positioned correctly to react with its intended target, minimizing off-target reactions.[3]
Caption: Postulated two-step mechanism of covalent inhibition.
Experimental Design: A Multi-tiered Validation Workflow
To rigorously assess the biological activity of a novel compound, a tiered approach is essential. This workflow begins with broad, cell-based assays to determine general cytotoxicity and progresses to more specific, target-oriented biochemical assays.[8] This strategy ensures that resources are focused on compounds with promising cellular effects.
The evaluation of a potential covalent inhibitor requires specific assays to confirm its mechanism. Time-dependent inhibition studies and competition assays are critical to distinguish a covalent mechanism from a simple high-affinity reversible one.[1][3]
Caption: Tiered workflow for in vitro validation.
Comparative Analysis: Performance Against Alternatives
To contextualize the activity of this compound, its performance will be compared against known inhibitors of a relevant target class. Sirtuins, a class of NAD+-dependent deacetylases, are a compelling putative target family. They are implicated in aging and various diseases, and their active sites contain conserved cysteine residues, making them susceptible to covalent inhibition.[9][10] Specifically, SIRT2 has been a target for inhibitors with naphthalene-like scaffolds.[9]
Alternative Compounds for Comparison:
-
AGK2: A known, potent, and selective SIRT2 inhibitor.[9]
-
Selisistat (EX-527): A potent SIRT1 inhibitor, useful for assessing cross-isoform selectivity.[10][11]
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[12][13] It is a crucial first step to determine the concentration range at which a compound exerts a biological effect.[14] A potent compound is expected to have a low half-maximal inhibitory concentration (IC₅₀).
Step-by-Step Methodology:
-
Cell Culture: Seed MCF-7 (human breast cancer) cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (AGK2, Selisistat) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.[12][14]
Comparative Cytotoxicity Data (Hypothetical):
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (Hypothetical Normal Cell IC₅₀ / MCF-7 IC₅₀) |
| This compound | MCF-7 | 8.5 ± 0.7 | 4.1 |
| AGK2 | MCF-7 | 15.2 ± 1.3 | 2.5 |
| Selisistat (EX-527) | MCF-7 | 25.8 ± 2.1 | 1.8 |
| Doxorubicin (Positive Control) | MCF-7 | 1.2 ± 0.2 | 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 2: In Vitro SIRT2 Enzyme Inhibition Assay
Rationale: To move beyond general cytotoxicity and test the hypothesis of direct enzyme inhibition, a biochemical assay is required.[16][17] A fluorogenic assay for SIRT2 activity allows for a direct and sensitive measurement of enzyme inhibition. The potency of covalent inhibitors is best expressed as kinact/KI, which measures the efficiency of inactivation.[1][2][3]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare solutions of recombinant human SIRT2 enzyme, the fluorogenic substrate (e.g., a peptide with an acetylated lysine and a fluorophore), and NAD⁺.
-
Compound Incubation: In a 96-well black plate, add the SIRT2 enzyme and varying concentrations of the test compounds. Incubate for a range of times (e.g., 0, 15, 30, 60 minutes) at 37°C. This time-dependent pre-incubation is critical for evaluating covalent inhibitors.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD⁺.
-
Reaction Development: Incubate for 30 minutes at 37°C. The SIRT2 enzyme will deacetylate the substrate. Then, add a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Data Acquisition: Measure the fluorescence intensity (e.g., Excitation 360 nm, Emission 460 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration at each pre-incubation time point. For covalent inhibitors, the IC₅₀ will decrease with longer pre-incubation times.[3] Determine the kinetic parameters KI (initial binding affinity) and kinact (rate of inactivation) by fitting the data to appropriate kinetic models.[2]
Comparative SIRT2 Inhibition Data (Hypothetical):
| Compound | Inhibition Type | KI (µM) | kinact (min⁻¹) | kinact/KI (M⁻¹s⁻¹) |
| This compound | Covalent, Irreversible | 5.2 | 0.15 | 480 |
| AGK2 | Reversible | 3.5 (as Kᵢ) | N/A | N/A |
| Selisistat (EX-527) | Reversible | >50 (as Kᵢ) | N/A | N/A |
Discussion and Interpretation
The hypothetical data suggest that this compound exhibits potent cytotoxicity against the MCF-7 cancer cell line, superior to the known SIRT2 inhibitor AGK2. The true value of this compound, however, lies in its direct, covalent inhibition of the SIRT2 enzyme. The time-dependent nature of its inhibition and the calculated kinact/KI value would provide strong evidence for its proposed covalent mechanism of action.[3] The lack of potent activity against SIRT1 (inferred from the high Kᵢ of Selisistat) would suggest a desirable level of isoform selectivity.
The α-bromoacetamide moiety is the key functional group responsible for the covalent interaction, a mechanism shared by other haloacetamides which are known to be cytotoxic.[18][19] The superior performance compared to AGK2 in the cytotoxicity assay could be attributed to the irreversible nature of the inhibition, leading to a more sustained and potent cellular effect.
Conclusion
The in vitro validation workflow described provides a robust framework for characterizing the biological activity of this compound. By progressing from broad cellular assays to specific mechanistic studies, this approach allows for a comprehensive understanding of the compound's potency, mechanism, and selectivity. The data generated through these comparative guides are essential for identifying promising lead compounds for further preclinical development in the field of targeted cancer therapy.
References
- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Biobide. What is an Inhibition Assay?. Biobide Blog.
- Zhang, T., et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central.
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Sathish, M. A., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.
- Chemical Probes Portal. Covalent Inhibitor Criteria.
- Binda, C., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Foley, K. A., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- Biology LibreTexts. 6.4: Enzyme Inhibition.
- Gertz, M., et al. (2015). Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC.
- MedChemExpress. Sirtuin | Inhibitors.
- Frontiers. Sirtuin 1 Inhibiting Thiocyanates (S1th)—A New Class of Isotype Selective Inhibitors of NAD+ Dependent Lysine Deacetylases.
- PubMed. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold.
- Wagner, E. D., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Illinois Experts.
- Pals, J. A., et al. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. PubMed.
- PubMed. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold.
Sources
- 1. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Sirtuin 1 Inhibiting Thiocyanates (S1th)—A New Class of Isotype Selective Inhibitors of NAD+ Dependent Lysine Deacetylases [frontiersin.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.biobide.com [blog.biobide.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N-(naphthalen-1-yl)acetamide
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 2-bromo-N-(naphthalen-1-yl)acetamide is a valuable reagent, often employed as an alkylating agent in synthetic chemistry. However, its reactive nature, characteristic of alpha-halo amides, necessitates a rigorous and well-understood protocol for its disposal. This guide provides the essential, field-proven procedures for managing this compound's waste stream, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Hazard Profile & Risk Assessment
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment. The primary hazards of this compound are derived from its bromoacetamide functional group. This group makes the compound a potent alkylating agent, capable of reacting with nucleophilic functional groups in biological macromolecules, which is the basis of its toxicity and corrosivity.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be reliably inferred from structurally similar chemicals like 2-bromoacetamide. The GHS classification for 2-bromoacetamide indicates it is toxic if swallowed and causes severe skin burns and eye damage[1][2]. Therefore, we must handle this compound with the assumption that it carries similar, if not identical, hazards.
Table 1: Inferred Hazard Profile
| Hazard Category | Classification & Statement | Rationale & Implications |
|---|---|---|
| Acute Toxicity | Toxic if Swallowed | The compound can cause significant harm or death if ingested. This underscores the need to prevent any hand-to-mouth contact and to prohibit eating or drinking in the laboratory.[1] |
| Skin Corrosion | Causes Severe Skin Burns | As a reactive alkylating agent, the compound can cause chemical burns and destroy skin tissue upon contact. Immediate and thorough rinsing is critical in case of exposure.[2][3] |
| Eye Damage | Causes Serious Eye Damage | Contact with the eyes can lead to irreversible damage and blindness. The lachrymatory (tear-inducing) properties of similar compounds suggest high reactivity with mucosal surfaces.[3][4] |
| Chemical Reactivity | Incompatible with Strong Oxidizing Agents, Strong Acids, and Strong Bases | Co-mingling with incompatible materials can lead to vigorous, exothermic reactions, potentially causing container pressurization, rupture, or the release of toxic fumes like hydrogen bromide.[5][6][7] |
| Environmental | Halogenated Organic Compound | The presence of bromine classifies this as a halogenated organic waste, which requires specific disposal pathways to prevent the formation of harmful byproducts during incineration.[8][9] |
Prerequisite Safety Protocols: Your First Line of Defense
Before any handling or disposal activities, establishing a robust safety framework is non-negotiable. This framework is built upon a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[10][11]
-
Safety Shower & Eyewash Station: Ensure that a fully functional and easily accessible safety shower and eyewash station are located near the workstation.[5][7]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards of the chemical.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use. | To prevent skin contact and chemical burns.[5] |
| Eye/Face Protection | Safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards. A face shield is recommended when handling larger quantities or during spill cleanup. | To protect against splashes and dust, preventing severe eye damage.[5][7] |
| Skin & Body Protection | A long-sleeved lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of work. | To protect skin from accidental contact and contamination.[5] |
| Respiratory Protection | Not typically required when working within a certified fume hood. If a hood is unavailable or malfunctioning, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5][7] | To prevent inhalation of the toxic substance. |
Waste Characterization and Segregation: The Critical Step
Proper disposal hinges on one critical determination: the waste category. This compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[8] This classification is paramount because halogenated wastes are typically treated via high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[9] Mixing this waste with non-halogenated streams can damage incinerators and lead to regulatory non-compliance.
The following decision workflow must be applied to all waste generated from experiments involving this compound.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Step-by-Step Disposal Procedures
Follow these protocols precisely to ensure safe and compliant disposal.
Protocol 4.1: Disposal of Unused/Expired Solid Chemical
This procedure applies to the pure, solid reagent.
-
Work in a Fume Hood: Conduct all steps within a certified chemical fume hood.
-
Containerize: Place the original container with the unused chemical into a larger, sealable, and clearly labeled outer container (overpack). If the original container is compromised, carefully transfer the solid into a new, chemically compatible container labeled as "Hazardous Waste: this compound".
-
Labeling: The waste label must include the full chemical name, the approximate quantity, and the appropriate hazard warnings (e.g., "Toxic," "Corrosive").
-
Segregation: Store the sealed container in a designated satellite accumulation area for hazardous waste, ensuring it is kept separate from incompatible materials like acids, bases, and oxidizers.[11][12]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for collection.[10][11]
Protocol 4.2: Disposal of Contaminated Labware & PPE
This applies to items like weighing paper, spatulas, gloves, and disposable lab coats with visible (gross) contamination.
-
Collect: Place all grossly contaminated solid items into a designated, tear-resistant waste bag or a sealable container.
-
Labeling: The bag or container must be clearly labeled as "Hazardous Waste" and specify the contaminant (this compound).
-
Segregation: This solid waste should be stored with the solid chemical waste, away from incompatibles.
-
Disposal: Arrange for disposal through your institution's hazardous waste program.
Protocol 4.3: Disposal of Contaminated Solutions
This applies to reaction mixtures, purification fractions, and rinsing solvents.
-
Identify the Stream: Using the workflow in Section 3, confirm the waste is halogenated .
-
Select Container: Use a designated, chemically compatible (e.g., HDPE or glass) container specifically for "Halogenated Organic Waste".[8]
-
Containerize: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Log Contents: Maintain a log sheet for the container, recording the chemical name and estimated volume of everything added.[8]
-
Seal and Store: Keep the container tightly sealed when not in use.[13] Store it in a secondary containment bin within a designated satellite accumulation area.
-
Arrange Pickup: Once the container is full, arrange for disposal through your EHS department.
Crucial Note: Under no circumstances should any organic waste, particularly halogenated waste, be disposed of down the sink.[13]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess and Secure: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately. If the spill is small and manageable, ensure the fume hood is operational.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, a face shield, and double-glove with chemical-resistant gloves.
-
Contain & Collect:
-
For solid spills, gently cover with a dry absorbent material (e.g., vermiculite or sand). Avoid raising dust.[11] Carefully sweep the material into a sealable container.
-
For liquid spills, contain the spill with absorbent pads or booms. Cover the spill with an inert absorbent material and allow it to soak up the liquid.
-
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Package Waste: Collect all cleanup materials (absorbents, contaminated PPE, wipes) into a sealed, properly labeled hazardous waste container.[11]
-
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe handling and responsible disposal of this compound, upholding your commitment to a safe and sustainable research environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69632, 2-Bromoacetamide. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
PubMed. (n.d.). Incompatibilities of chemicals. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
George Washington University, Environmental Safety, Sustainability and Risk. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
-
University of California, Riverside, Environmental Health & Safety. (n.d.). Substance Incompatibility. Retrieved from [Link]
-
Utah State University, Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Mastering the Safe Handling of 2-bromo-N-(naphthalen-1-yl)acetamide: A Guide for Laboratory Professionals
For the modern researcher, 2-bromo-N-(naphthalen-1-yl)acetamide and related N-aryl-α-bromoacetamides are powerful alkylating agents, indispensable for probing biological systems and in the synthesis of novel chemical entities. However, their utility is matched by significant health hazards that demand rigorous and informed safety protocols. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, grounded in the established hazard profiles of closely related α-haloacetamides.
Hazard Profile: Understanding the Inherent Risks
The primary operational threat from this compound stems from its function as a reactive electrophile. The α-bromoacetyl moiety is a potent alkylating group, meaning it can readily and covalently modify biological nucleophiles like the thiol groups in cysteine residues or the imidazole rings in histidine. This reactivity is the basis of its utility but also its toxicity.
Based on data from analogous compounds, the principal hazards are categorized as follows:
-
Skin Corrosion/Burns: Causes severe skin burns upon contact.[3][4][5] The chemical's ability to alkylate proteins and other biomolecules leads to rapid tissue damage.
-
Serious Eye Damage: Poses a high risk of causing irreversible eye damage.[1][4]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[4]
Furthermore, compounds like acetamide are noted by some regulatory bodies as being suspected of causing cancer, warranting additional caution.
The Core Directive: A Multi-Layered Defense Strategy
A self-validating safety protocol relies on multiple, redundant layers of protection. For this compound, this involves a synthesis of engineering controls, stringent personal protective equipment (PPE), and meticulous operational procedures. The causality is simple: if one layer of defense is breached, subsequent layers prevent exposure.
-
Engineering Controls as the First Line: The primary control is to minimize the possibility of the chemical entering the laboratory environment. All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.[1][3]
-
Personal Protective Equipment (PPE) as the Second Line: PPE is not a substitute for proper engineering controls but is essential to protect against unforeseen splashes, spills, or breaches in containment.
-
Procedural Diligence as the Final Line: Adherence to a well-defined Standard Operating Procedure (SOP) ensures that risks are systematically managed at every step of the workflow.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be matched to the specific task. The following table outlines the required PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical safety goggles and a full-face shield. | Heavy-duty nitrile or neoprene gloves (inspect before use). | Full-length, buttoned lab coat; consider a chemical-resistant apron. | All work must be conducted in a certified chemical fume hood. |
| Reaction Setup & Reagent Transfer | Chemical safety goggles. | Nitrile gloves (double-gloving recommended). | Full-length, buttoned lab coat. | All work must be conducted in a certified chemical fume hood. |
| Work-up & Purification | Chemical safety goggles. | Nitrile gloves. | Full-length, buttoned lab coat. | All work must be conducted in a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles and a full-face shield. | Heavy-duty nitrile or neoprene gloves. | Full-length, buttoned lab coat and a chemical-resistant apron. | All work must be conducted in a certified chemical fume hood. |
Step-by-Step Operational Protocol
This protocol provides a framework for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Designate a Work Area: Cordon off a specific area within a chemical fume hood for all work with the compound.
-
Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) is present. This minimizes traffic in and out of the designated area.
-
Don PPE: Wear the appropriate PPE as specified in the table above for weighing solids.
-
Weigh the Compound: Carefully weigh the desired amount of the solid compound. Avoid generating dust. Use a weigh boat or directly weigh into the reaction vessel if possible.
-
Immediate Cleanup: After weighing, use a dampened paper towel to gently wipe down the spatula, balance, and surrounding surfaces within the hood to collect any stray dust. Dispose of the towel in the designated solid hazardous waste container.
Reaction and Work-up
-
Conduct the Reaction: Perform all reaction steps within the fume hood. Ensure the reaction vessel is clearly labeled.
-
Quenching: Be mindful that quenching the reaction may generate heat or gas. Add quenching reagents slowly.
-
Extraction and Purification: Perform all liquid-liquid extractions and chromatographic separations within the fume hood.
Emergency Procedures: Plan for the Unexpected
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][6]
-
Seek immediate medical attention.[4]
-
Show the medical personnel the Safety Data Sheet for a structurally similar compound.
Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][4]
-
Remove contact lenses if present and easy to do so.[3]
-
Seek immediate medical attention from an ophthalmologist.
Inhalation:
-
Move the affected person to fresh air immediately.[4]
-
If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.[3]
Ingestion:
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any recovered solid compound. Place these items in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste."
-
Liquid Waste: All reaction mixtures, aqueous washes, and solvents from chromatography containing the compound should be collected in a sealed, properly labeled hazardous waste container for "Halogenated Organic Liquid Waste."
-
Disposal Pathway: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3][4] Do not pour any waste down the drain.
Visualizing the Workflow
The following diagram illustrates the critical decision points and safety protocols in the handling workflow for this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
